Sodium houttuyfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1-hydroxy-3-oxododecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPWMWCITPGPKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83766-73-8 | |
| Record name | Sodium houttuyfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083766738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM HOUTTUYFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01U4RI8IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Sodium houttuyfonate?
An In-depth Technical Guide to the Chemical Properties of Sodium Houttuyfonate
Introduction
This compound is the sodium bisulfite addition product of houttuynin (decanoyl acetaldehyde), the primary active antibacterial component isolated from the medicinal plant Houttuynia cordata Thunb.. It is a white or pale yellow crystalline powder. This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is known for its antibacterial activities, but it is also an unstable compound, sensitive to heat and light, and prone to decomposition in alkaline conditions.
Quantitative Data Summary
The core chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Name | Sodium 1-hydroxy-1-decanoylmethanesulfonate | |
| Molecular Formula | C₁₂H₂₃NaO₅S | |
| Molecular Weight | 318.36 g/mol | |
| Appearance | White or yellowish crystalline powder | |
| Solubility | Soluble in water, insoluble in ethanol | |
| Stability | Unstable; sensitive to heat and light; decomposes in alkaline solutions |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of Houttuynin with sodium bisulfite.
Materials:
-
Houttuynin (decanoyl acetaldehyde)
-
Sodium bisulfite (NaHSO₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve Houttuynin in ethanol.
-
Prepare an aqueous solution of sodium bisulfite.
-
Slowly add the sodium bisulfite solution to the Houttuynin solution with stirring.
-
Allow the reaction to proceed at a controlled temperature.
-
The resulting this compound will precipitate out of the solution.
-
Filter the precipitate, wash with ethanol, and dry under vacuum.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water, often with a buffer like potassium dihydrogen phosphate.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Mechanism of Action
The primary therapeutic effect of this compound is its antibacterial activity. It functions by disrupting the bacterial cell structure.
Antibacterial Signaling Pathway
This compound targets the bacterial cell wall and cell membrane, leading to increased permeability and eventual cell death.
Synthesis of Sodium Houttuyfonate from Houttuynin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium houttuyfonate, the sodium bisulfite adduct of houttuynin, is a promising pharmaceutical agent with established antibacterial and anti-inflammatory properties. Houttuynin (decanoyl acetaldehyde), the parent compound extracted from Houttuynia cordata, is chemically unstable and prone to polymerization and oxidation. The synthesis of this compound significantly enhances the stability and water solubility of the active moiety, facilitating its clinical application. This technical guide provides a comprehensive overview of the synthesis of this compound from houttuynin, including detailed experimental protocols for the isolation of the precursor and its conversion to the final product. Furthermore, this guide summarizes the available quantitative data and elucidates the anti-inflammatory mechanism of action of this compound through the p38 MAPK/ERK signaling pathway.
Introduction
Houttuynia cordata Thunb. is a perennial herb widely used in traditional medicine in East Asia for the treatment of various ailments, including infections and inflammatory diseases. The primary bioactive component of its essential oil is houttuynin, an aliphatic aldehyde with potent antimicrobial activity. However, the inherent instability of houttuynin has hindered its direct therapeutic use. To overcome this limitation, this compound was developed. This derivative is formed through a nucleophilic addition reaction between houttuynin and sodium bisulfite, resulting in a stable, water-soluble α-hydroxy sulfonate.[1] This conversion retains the pharmacological activities of the parent compound while improving its pharmaceutical properties.[2]
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the extraction and purification of houttuynin from the essential oil of Houttuynia cordata, followed by the addition reaction with sodium bisulfite.
Step 1: Extraction and Purification of Houttuynin
Houttuynin is the major component of the essential oil of Houttuynia cordata. The following protocol outlines a typical procedure for its extraction and purification.
Experimental Protocol: Extraction and Purification of Houttuynin
-
Hydrodistillation: Fresh aerial parts of Houttuynia cordata are subjected to hydrodistillation for approximately 3 hours to extract the essential oil.[3]
-
Solvent Extraction: The collected essential oil is then subjected to solvent extraction to isolate houttuynin.[4]
-
Purification: Further purification is achieved using macroporous resin column chromatography to yield pure houttuynin.[4][5][6][7] The purity of the final product can be assessed by Gas Chromatography (GC).[8]
Data Presentation: Characterization of Houttuynin
| Parameter | Method | Result | Reference |
| Purity | GC | >98% | [8] |
| Molecular Ion | ESI-MS | m/z 198.1 [M]⁺ | [8] |
| Infrared (IR) Spectrum | IR Spectroscopy | 3418.6 cm⁻¹ (hydroxyl), 2954.2 cm⁻¹ (methyl), 2927.4 cm⁻¹ (methylene), 1633.6, 1598.4 cm⁻¹ (conjugated carbonyl) | [8] |
| ¹H NMR (in CDCl₃) | NMR Spectroscopy | δ 7.88 (1H, d, J = 4.0 Hz, aldehyde H), δ 5.49 (1H, d, J = 4.0 Hz, enol H), δ 2.31–1.21 (methylene signals), δ 0.83 (3H, t, J = 7.0 Hz, methyl) | [8] |
| ¹³C NMR (in CDCl₃) | NMR Spectroscopy | δ 200.1 (aldehyde C), δ 175.8, 101.9 (double-bond C), δ 14.3 (methyl C), multiple methylene (B1212753) C signals | [8] |
Step 2: Synthesis of this compound
The purified houttuynin is then reacted with sodium bisulfite to form the stable adduct, this compound. The following is a generalized protocol based on the known reactivity of aldehydes with sodium bisulfite.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified houttuynin in a water-miscible solvent such as methanol (B129727) or ethanol (B145695).[9]
-
Reaction: To this solution, add a saturated aqueous solution of sodium bisulfite with vigorous stirring. The reaction is typically carried out at room temperature.[10]
-
Precipitation and Isolation: The this compound adduct, being a salt, will precipitate out of the reaction mixture. The precipitate is collected by filtration.[11]
-
Washing and Drying: The collected solid is washed with a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted houttuynin and then dried under vacuum to yield the final product.[9]
Data Presentation: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₃NaO₅S | [12] |
| Molecular Weight | 302.36 g/mol | [12] |
| IUPAC Name | sodium 1-hydroxy-3-oxododecane-1-sulfonate | [12] |
| Appearance | White crystalline powder | [13] |
| Solubility | Soluble in water | [13] |
Note: Specific reaction yields and detailed spectroscopic data for the direct synthesis of this compound from purified houttuynin are not extensively reported in the available literature. The provided protocols are based on established chemical principles for the formation of bisulfite adducts.
Mechanism of Action: Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the well-documented mechanisms is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways.
In inflammatory conditions, such as those induced by bacterial lipopolysaccharide (LPS), the activation of Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade. This leads to the phosphorylation and activation of p38 MAPK and ERK. These kinases, in turn, activate transcription factors like NF-κB, which translocates to the nucleus and promotes the expression of pro-inflammatory cytokines, including TNF-α and IL-6.[6] this compound has been shown to suppress the phosphorylation of both p38 MAPK and ERK, thereby inhibiting the production of these inflammatory mediators.[5]
Experimental Workflow and Logical Relationships
The overall process from the natural source to the final stable drug product and its mechanism of action can be visualized as follows.
Conclusion
The synthesis of this compound from houttuynin represents a successful strategy to overcome the inherent instability of a potent natural product, thereby enhancing its therapeutic potential. The straightforward addition reaction with sodium bisulfite yields a stable and water-soluble compound amenable to pharmaceutical formulation. The well-characterized anti-inflammatory mechanism of action, involving the inhibition of the p38 MAPK/ERK signaling pathway, provides a solid foundation for its clinical use and further drug development efforts. This guide provides researchers and drug development professionals with the essential technical details for the preparation and understanding of this important therapeutic agent.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation to Improve Its Safety and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation to Improve Its Safety and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C12H23NaO5S | CID 23663544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of Hydroxy Sulfonate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
The Antibacterial Action of Sodium Houttuyfonate: A Focus on the Bacterial Cell Envelope
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable adduct of houttuynin derived from the medicinal plant Houttuynia cordata, has garnered significant attention for its broad-spectrum pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1][2] Clinically utilized in some regions for treating infectious diseases, a comprehensive understanding of its molecular mechanism of action is crucial for its rational development as a therapeutic agent. This technical guide provides an in-depth exploration of the current scientific understanding of how this compound exerts its antibacterial effects, with a specific focus on its interaction with the bacterial cell wall and membrane. While the disruption of the cell membrane and the inhibition of autolysis are well-documented mechanisms, direct inhibition of peptidoglycan synthesis remains an area for further investigation.
Core Mechanisms of Action on the Bacterial Cell Envelope
The antibacterial activity of this compound against a variety of pathogens is primarily attributed to its ability to compromise the bacterial cell envelope. This multifaceted attack involves the disruption of the cell membrane's integrity and, particularly in Gram-positive bacteria, the inhibition of autolytic enzymes.
Disruption of Bacterial Cell Membrane Integrity
The prevailing evidence suggests that a primary mechanism of this compound's bactericidal and bacteriostatic activity is the disruption of the bacterial cell membrane.[3] This action is thought to be facilitated by the amphipathic nature of the molecule, which allows it to interact with and destabilize the lipid bilayer of the cell membrane. This disruption leads to increased membrane permeability, the leakage of essential intracellular components, and ultimately, cell death.
The consequences of this membrane damage are manifold and include:
-
Increased Permeability: this compound increases the permeability of the bacterial cell membrane, allowing the influx of substances that are normally excluded and the efflux of vital cytoplasmic contents.
-
Morphological Changes: Electron microscopy studies have revealed that treatment with this compound can lead to visible alterations in bacterial cell morphology, including changes to the cell envelope.[4]
Inhibition of Autolysis in Staphylococcus aureus
A significant body of research has elucidated a specific mechanism of action of this compound against the Gram-positive pathogen Staphylococcus aureus, involving the inhibition of autolysis.[5][6] Autolysins are endogenous enzymes that degrade the peptidoglycan of the bacterial cell wall and are crucial for processes such as cell wall turnover, cell separation, and biofilm formation.
Studies have shown that this compound can downregulate the transcription of several key autolysin genes in S. aureus, including atl, sle1, cidA, and lytN.[5][6] The inhibition of these autolysins leads to:
-
Reduced Bacteriolysis: A decrease in the activity of these cell wall-degrading enzymes results in a reduction in both natural and induced cell lysis.[5][6]
-
Inhibition of Biofilm Formation: Autolysin-mediated cell lysis contributes to the release of extracellular DNA (eDNA), a key component of the biofilm matrix. By inhibiting autolysis, this compound reduces eDNA release, thereby impeding biofilm formation.[5]
This targeted inhibition of autolysis represents a sophisticated antibacterial strategy that not only affects bacterial viability but also disrupts its ability to form resilient communities.
Quantitative Data on Antibacterial Activity
The efficacy of this compound against a range of bacterial pathogens has been quantified through the determination of its Minimum Inhibitory Concentration (MIC).
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 16 - 60 | [5][7] |
| Methicillin-Resistant S. aureus (MRSA) | 4 - 128 | [5][7] |
| Pseudomonas aeruginosa | 4000 | [1] |
| Staphylococcus epidermidis | 256 | [8] |
| Candida albicans | 64 - 1024 | [8][9] |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[1][7]
Materials:
-
This compound (SH) stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in the exponential growth phase
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the SH stock solution in the growth medium.
-
Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in medium without SH) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of SH at which there is no visible growth (turbidity).
Triton X-100-Induced Autolysis Assay
This assay assesses the ability of a compound to inhibit autolysis induced by a chemical agent like Triton X-100.[5][6]
Materials:
-
Mid-log phase culture of S. aureus
-
This compound (SH)
-
Triton X-100 solution
-
Spectrophotometer
Procedure:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with cold sterile water, and resuspend in a buffer containing Triton X-100.
-
Divide the suspension into treatment groups, including a control group (no SH) and groups with varying concentrations of SH.
-
Incubate the suspensions at 37°C with shaking.
-
Monitor the decrease in optical density (OD) at 600 nm over time. A smaller decrease in OD in the SH-treated groups compared to the control indicates inhibition of autolysis.
Biofilm Inhibition Assay (Crystal Violet Staining)
This method quantifies the effect of an antimicrobial agent on biofilm formation.[1]
Materials:
-
Bacterial culture
-
96-well microtiter plates
-
Appropriate growth medium
-
This compound (SH)
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or other suitable solvent
-
Microplate reader
Procedure:
-
Add a diluted bacterial culture to the wells of a 96-well plate.
-
Add different concentrations of SH to the wells. Include a control group without SH.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. A lower absorbance in the SH-treated wells indicates inhibition of biofilm formation.
Visualizing Mechanisms and Workflows
Caption: Proposed mechanism of action of this compound on bacterial cells.
Caption: General experimental workflow for investigating the antibacterial mechanism of this compound.
Caption: Logical flow of the effects of this compound on bacterial cells.
Conclusion
This compound presents a compelling case as a natural antibacterial agent with a multi-pronged mechanism of action against the bacterial cell envelope. The current body of scientific literature strongly supports its role in disrupting bacterial cell membrane integrity and, notably in S. aureus, inhibiting the autolytic machinery essential for cell wall homeostasis and biofilm formation. These actions collectively contribute to its observed bactericidal and bacteriostatic effects.
For researchers and drug development professionals, it is equally important to recognize the current gaps in our understanding. While the effects on the cell membrane are evident, direct evidence for the inhibition of peptidoglycan synthesis enzymes, such as transpeptidases or a direct interaction with penicillin-binding proteins, is currently lacking. Future research should aim to investigate these potential targets to provide a more complete picture of this compound's antibacterial profile. Such studies will be invaluable for optimizing its therapeutic potential and for the development of novel antibacterial strategies.
References
- 1. Transcriptional and Functional Analysis Shows this compound-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits biofilm formation and alginate biosynthesis-associated gene expression in a clinical strain of Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical Interaction of this compound With β-1,3-Glucan Evokes Candida albicans Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 9. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Sodium Houttuyfonate for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a synthesized adduct of sodium bisulfite and houttuynin, is a compound derived from Houttuynia cordata Thunb.[1][2] This traditional herbal medicine has a long history of use in Asia for treating inflammatory and infectious conditions.[2][3] this compound was developed to overcome the inherent instability of its precursor, decanoyl acetaldehyde (B116499) (houttuynin), a primary active component of the plant's volatile oil.[2][4] While more stable than houttuynin, this compound's own physicochemical properties, specifically its solubility and stability in various solvents and conditions, are critical parameters that dictate its formulation, delivery, and ultimate therapeutic efficacy.[2][4]
This technical guide provides a comprehensive overview of the current scientific understanding of this compound's solubility and stability profiles. It includes quantitative data, detailed experimental protocols for analysis, and visual representations of degradation pathways and experimental workflows to support researchers and formulation scientists in the development of robust and effective drug products. It is important to note that the literature also refers to "Sodium New Houttuyfonate" (SNH), a structural derivative which is reported to have better water solubility and stability.[3][5] This guide will focus on the data available for this compound (SH) while acknowledging related compounds where relevant.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a fundamental determinant of its bioavailability and dictates the choice of solvent systems for formulation and analytical procedures. This compound exhibits variable solubility across different solvent types.
Qualitatively, it is described as being easily soluble in hot water, slightly soluble in water and ethanol (B145695) at ambient temperatures, and practically insoluble in non-polar organic solvents like chloroform (B151607) and benzene.[1] It also readily dissolves in sodium hydroxide (B78521) solutions, though this leads to decomposition.[1] More specific quantitative data is summarized below.
Quantitative Solubility Data
The following table presents the reported solubility values for this compound in various solvents. These values are essential for preparing stock solutions for in vitro assays and for developing liquid formulations.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water (H₂O) | 3.33 | 11.01 | Sonication is recommended to aid dissolution.[6] |
| Dimethyl Sulfoxide (DMSO) | 20 | 66.15 | Sonication is recommended.[6] |
| Dimethyl Sulfoxide (DMSO) | 8.33 | 25.21 | Requires ultrasonication, warming, and heating to 60°C.[7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.83 | ≥ 2.51 | A common vehicle for in vivo studies.[7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 0.83 | ≥ 2.51 | Cyclodextrin-based formulation to improve solubility.[7] |
| 10% DMSO / 90% Corn Oil | ≥ 0.83 | ≥ 2.51 | A lipid-based vehicle.[7] |
Stability Profile of this compound
Understanding the stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and understanding its fate under physiological conditions. The primary factors influencing its stability are solvent, temperature, and pH.[2][4] The main degradation pathway involves the conversion of this compound back to decanoyl acetaldehyde, which is unstable and can be further transformed into 2-undecanone.[2][4]
Influence of pH
This compound's stability is highly dependent on the pH of the aqueous solution. It demonstrates significant stability in acidic environments but degrades readily in neutral to alkaline conditions.
| pH | Stability Assessment | Degradation Product | Temperature | Reference |
| 1.2 | Stable (RSD 0.14%) | - | 37 °C | [2][4] |
| 6.8 - 10.4 | Unstable; degrades to various degrees | 2-Undecanone | 37 °C | [2][4] |
| 7.8 | Maximum degradation observed (67.33% in 4 hours) | 2-Undecanone | 37 °C | [2] |
Influence of Temperature and Solvent
Temperature and the choice of solvent are critical factors affecting the stability of this compound. Aqueous solutions, particularly at elevated temperatures, promote rapid degradation.
| Solvent | Temperature | Duration | Stability Assessment | Reference |
| Aqueous Solution | 4 °C (Refrigerated) | 4 hours | Stable | [4] |
| Ethyl Acetate | 4 °C (Refrigerated) | 4 hours | Stable | [4] |
| Aqueous Solution | 25 °C (Room Temp) | 4 hours | Slight degradation to 2-undecanone | [4] |
| Ethyl Acetate | 25 °C (Room Temp) | 4 hours | Stable | [4] |
| Aqueous Solution | 100 °C (Reflux) | 1 hour | Almost complete degradation to 2-undecanone | [4] |
| Ethyl Acetate | 100 °C (Reflux) | - | Relatively stable; slight transformation | [4] |
Influence of Light and Oxidation
This compound appears to be robust against photolytic and oxidative degradation under the tested conditions.
| Condition | Solvent | Stability Assessment | Reference |
| Oxidation | Aqueous Solution | Stable (RSD = 0.23%) | [4] |
| Illumination | Aqueous Solution | Stable (RSD = 0.97%) | [4] |
| Oxidation | Ethyl Acetate | Stable (RSD = 0.35%) | [4] |
| Illumination | Ethyl Acetate | Stable (RSD = 0.68%) | [4] |
Visualization of Degradation Pathway
The primary degradation of this compound involves its conversion to 2-undecanone. This process is significantly influenced by heat and pH, particularly in aqueous environments.[2][4]
Caption: Degradation pathway of this compound.
Experimental Protocols
Robust and validated analytical methods are essential for accurate quantification and stability assessment of this compound.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.
Protocol for Stability Assessment using HPLC
This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.
1. Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen mobile phase or a suitable solvent like methanol.[8]
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).[8]
2. Application of Stress Conditions:
-
pH Stress: Prepare aqueous solutions of this compound at various pH values (e.g., 1.2, 4.5, 6.8, 7.8, 9.0) using appropriate buffers.[2] Incubate solutions at a controlled temperature (e.g., 37 °C).[2]
-
Thermal Stress: Prepare solutions of this compound in different solvents (e.g., water, ethyl acetate). Expose the solutions to various temperatures (e.g., 4 °C, 25 °C, 100 °C) for defined time intervals.[4]
-
Photolytic Stress: Expose a solution of this compound to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
-
Oxidative Stress: Treat a solution of this compound with an oxidizing agent (e.g., H₂O₂).
3. Sample Preparation and Analysis:
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot of the stressed sample.[4]
-
Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[8]
-
Inject the prepared sample into the HPLC system.
4. Hypothetical HPLC Conditions:
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]
-
Mobile Phase: Acetonitrile and water mixture.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 220 nm.[8]
-
Injection Volume: 20 µL.[8]
5. Data Analysis:
-
Quantify the remaining percentage of this compound at each time point by comparing its peak area to the calibration curve.
-
Identify and quantify any degradation products, such as 2-undecanone, by using a reference standard.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability testing.
Biological Relevance and Signaling
The stability of this compound is not only a pharmaceutical concern but also has biological implications. The compound exerts its anti-inflammatory effects, at least in part, by modulating the NF-κB signaling pathway.[9] Studies have shown that SH treatment can inhibit the expression of phosphorylated IκBα and p65, key components of this pro-inflammatory pathway, thereby reducing the production of cytokines like TNF-α, IL-1β, and IL-6.[9]
Visualization of a Key Signaling Pathway
This diagram provides a simplified representation of how this compound may interrupt the NF-κB inflammatory signaling cascade.
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
This technical guide consolidates critical data on the solubility and stability of this compound. The compound exhibits limited aqueous solubility but is soluble in organic solvents like DMSO. Its stability is highly contingent on the environment, showing marked degradation in aqueous solutions under neutral-to-alkaline pH and at elevated temperatures. Conversely, it is stable in acidic conditions, in certain organic solvents like ethyl acetate, and under photolytic and oxidative stress. A thorough understanding of these characteristics, supported by robust analytical protocols, is paramount for the successful development of this compound as a therapeutic agent, ensuring the final drug product is safe, effective, and stable throughout its shelf-life.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | NF-κB | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Sodium Houttuyfonate and Sodium New Houttuyfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium houttuyfonate (SH) and its derivative, sodium new houttuyfonate (SNH), are compounds derived from Houttuynia cordata, a plant with a long history in traditional medicine. Both substances have garnered significant interest in the scientific community for their broad pharmacological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth comparison of their chemical structures, physicochemical properties, and biological activities. Notably, SNH was developed to improve upon the chemical stability of SH, leading to enhanced clinical utility. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved in their mechanisms of action to support further research and development.
Introduction
Houttuynia cordata Thunb. is a perennial herb widely used in traditional medicine in East Asia for the treatment of various ailments, including infections and inflammatory diseases. The primary active ingredient responsible for its therapeutic effects is houttuynin (decanoyl acetaldehyde), a chemically unstable aldehyde. To overcome this instability, more stable derivatives have been synthesized. This compound (SH) is a stable adduct of houttuynin and sodium bisulfite. Subsequently, sodium new houttuyfonate (SNH), an analogue of SH, was developed, reportedly offering improved chemical stability and pharmacological properties, which has led to its wider clinical application in some regions for treating respiratory infections and inflammatory conditions.[1] This guide aims to delineate the key differences between these two compounds to inform research and drug development efforts.
Chemical and Physicochemical Properties
This compound and sodium new houttuyfonate are structurally similar, with SNH possessing a longer carbon chain. This structural difference influences their physicochemical properties, such as molecular weight and potentially their interactions with biological targets. SNH is reported to have greater chemical stability than SH, a significant advantage for pharmaceutical formulation and clinical application.[2]
| Property | This compound (SH) | Sodium New Houttuyfonate (SNH) | Reference(s) |
| Chemical Name | Sodium 1-hydroxy-3-oxododecane-1-sulfonate | Sodium lauroyl-α-hydroxyethyl sulfonate | [1][3] |
| Molecular Formula | C₁₂H₂₃NaO₅S | C₁₄H₂₇NaO₅S | [1] |
| Molecular Weight | 302.4 g/mol | 330.4 g/mol | [1] |
| Chemical Stability | Less stable | More stable | [2] |
Comparative Biological Activities
Both SH and SNH exhibit a range of biological activities, most notably their antimicrobial and anti-inflammatory effects. Recent studies have also explored their potential in oncology.
Antimicrobial Activity
SH and SNH have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[4] A key difference lies in their potency against specific pathogens.
| Organism | This compound (SH) MIC (µg/mL) | Sodium New Houttuyfonate (SNH) MIC (µg/mL) | Reference(s) |
| Candida auris (C1) | 64 | 64 | [5] |
| Candida auris (C2) | 64 | 64 | [5] |
| Candida auris (C3) | 128 | 64 | [5] |
| Candida auris (C4) | 128 | 64 | [5] |
| Candida auris (12373) | 32 | 32 | [5] |
| Candida auris (12767) | 64 | 64 | [5] |
Anti-inflammatory Activity
Both compounds have been shown to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory signaling pathways.
| Cell Line | Treatment | Effect | IC₅₀ | Reference(s) |
| RAW264.7 Macrophages | LPS-induced inflammation | Inhibition of TNF-α and IL-1β production | Not explicitly stated in comparative studies | [6] |
| Human Nasal Epithelial Cells | LPS-induced inflammation | Suppression of IL-1β and IL-6 mRNA | 60 µM (SH) | [7] |
Anticancer Activity
The potential of SH and SNH in cancer therapy is an emerging area of research. Studies have shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
| Cell Line | Compound | Effect | IC₅₀ | Reference(s) |
| H1299 (Non-small cell lung cancer) | SNH | Reduced cell viability | 75 µM | [8] |
| MCF-7 (Breast cancer) | SNH | Decreased cell viability | 91.38 µM | [2] |
| A2780 (Ovarian cancer) | SNH | Inhibition of cell proliferation | Dose-dependent inhibition observed | [9] |
Mechanisms of Action: Signaling Pathways
The biological effects of this compound and Sodium new houttuyfonate are mediated through the modulation of key cellular signaling pathways.
This compound (SH)
SH primarily exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli such as LPS, SH has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10][11][12] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Furthermore, SH can suppress the phosphorylation of p38 MAPK and ERK, further contributing to its anti-inflammatory properties.[7][13]
Sodium New Houttuyfonate (SNH)
Similar to SH, SNH also modulates the NF-κB and MAPK pathways to exert its anti-inflammatory and anticancer effects.[1] In pancreatic cancer cells, SNH has been shown to inactivate the p38/MAPK pathway, leading to reduced tumor angiogenesis.[3] In breast cancer cells, SNH induces apoptosis through a ROS/PDK1/AKT/GSK3β axis.[2] Furthermore, in non-small cell lung cancer, SNH can activate pyroptosis through the TCONS‐14036/miR‐1228‐5p/PRKCDBP pathway.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and sodium new houttuyfonate.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of both SH and SNH against various microbial strains.
-
Materials:
-
Test compound (SH or SNH)
-
Bacterial or fungal strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
-
Procedure:
-
Preparation of Inoculum: From a fresh 18-24 hour culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the 96-well plate to achieve the desired concentration range.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the naked eye or a microplate reader.
-
In Vitro Anti-inflammatory Assay (LPS-induced)
This protocol describes a method to assess the anti-inflammatory effects of SH and SNH on macrophage cells.[14][15]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (SH or SNH)
-
Griess Reagent for Nitric Oxide (NO) determination
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS only).
-
Sample Collection: After incubation, collect the cell culture supernatants for analysis.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatants using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the LPS-only control.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of SH and SNH on cancer cell lines.[4][16][17][18][19]
-
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Test compound (SH or SNH)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
-
Conclusion
This compound and sodium new houttuyfonate are promising therapeutic agents with well-documented antimicrobial and anti-inflammatory activities. SNH, as a more stable derivative of SH, has demonstrated significant potential for clinical applications. While both compounds share similar mechanisms of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, subtle differences in their chemical structures may lead to variations in their biological potency and pharmacokinetic profiles. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the development of novel therapies for infectious and inflammatory diseases, as well as for cancer. This guide provides a foundational resource for researchers to design and execute further investigations into these valuable natural product derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sodium new houttuyfonate affects tumor angiogenesis by suppressing FGF1 expression and the p38/MAPK signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. The sodium new houttuyfonate suppresses NSCLC via activating pyroptosis through TCONS‐14036/miR‐1228‐5p/PRKCDBP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals the Antitumor Effects of Sodium New Houttuyfonate on Non-small Cell Lung Cancer [xiahepublishing.com]
- 9. francis-press.com [francis-press.com]
- 10. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
The Pharmacological Profile of Houttuynia cordata Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Houttuynia cordata Thunb. is a perennial herb widely distributed in Asia, where it has a long history of use in traditional medicine.[1][2][3] Known for its characteristic fishy smell, this plant is also consumed as a vegetable in some regions.[2][4] In recent years, H. cordata has garnered significant scientific interest due to its diverse and potent pharmacological activities. Its extracts have been shown to possess anti-inflammatory, antiviral, antioxidant, and anticancer properties, among others.[1][2][5] These therapeutic effects are attributed to a rich array of bioactive compounds, primarily flavonoids, volatile oils, alkaloids, and phenolic acids.[1][3]
This technical guide provides an in-depth overview of the pharmacological profile of Houttuynia cordata extracts. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.
Active Constituents
The primary pharmacological activities of Houttuynia cordata are attributed to its diverse phytochemical composition. The main classes of active compounds include:
-
Flavonoids : This is a major group of active components, including compounds such as quercetin, quercitrin, hyperoside, rutin, and isoquercitrin.[4][6][7] These flavonoids are largely responsible for the plant's antioxidant, anti-inflammatory, and antiviral effects.[6]
-
Volatile Oils : The characteristic scent of H. cordata comes from its essential oil components. Decanoyl acetaldehyde (B116499) is a key antibacterial agent found in the volatile oil.[7] Other components include 2-undecanone (B123061) and β-myrcene.[8]
-
Alkaloids : Various alkaloids, such as aristolactams, have been identified in H. cordata and contribute to its pharmacological effects.
-
Phenolic Acids : Compounds like syringic acid, vanillic acid, and p-hydroxybenzoic acid have been quantified and are known to possess anti-inflammatory properties.[9]
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the key pharmacological activities of Houttuynia cordata extracts from various studies.
Table 1: Antioxidant Activity of Houttuynia cordata Extracts
| Extract/Compound | Assay | IC50 / RC50 Value | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g or RE/g) | Reference |
| Leaf Ethanol Extract | DPPH | 23.51 µg/mL | 59.32 | 10.85 (mg/g) | [10] |
| Root Ethanol Extract | DPPH | 154.72 µg/mL | 12.07 | 8.55 (mg/g) | [10] |
| Leaf Ethanol Extract | ABTS | 35.42 µg/mL | 59.32 | 10.85 (mg/g) | [10] |
| Root Ethanol Extract | ABTS | 233.89 µg/mL | 12.07 | 8.55 (mg/g) | [10] |
| Ethanolic Extract | DPPH | 234.6 ± 11.9 µg/mL | - | - | [11] |
| Methanol (B129727) Extract | DPPH | - | 148.44 ± 12.81 | 49.79 ± 0.97 (RE/g) | [12] |
| Ethanol Extract | DPPH | - | 102.89 ± 9.76 | 44.48 ± 2.77 (RE/g) | [12] |
| Water Extract | DPPH | - | 81.56 ± 2.69 | 9.56 ± 0.44 (RE/g) | [12] |
| Flavonoids from roots | DPPH | 0.097 mg/mL | - | - | |
| Flavonoids from roots | ABTS | 0.384 mg/mL | - | - | |
| Flavonoids from roots | Hydroxyl Radical | 2.250 mg/mL | - | - |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents.
Table 2: Anticancer Activity of Houttuynia cordata Extracts
| Extract/Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Essential Oil | NCI-H187 (Small Cell Lung Cancer) | Cytotoxicity | 17 µg/mL | [8] |
| Essential Oil | Vero (Normal Primate Kidney) | Cytotoxicity | 42 µg/mL | [8] |
| Ethanolic Extract | Jurkat (Leukemia) | Proliferation | 403.3 - 445.1 µg/mL | [13] |
| Water Extract | Jurkat (Leukemia) | Proliferation | 403.3 - 445.1 µg/mL | [13] |
| Ethanolic Extract | U937 (Leukemia) | Proliferation | 386.2 - 416.4 µg/mL | [13] |
| Water Extract | U937 (Leukemia) | Proliferation | 386.2 - 416.4 µg/mL | [13] |
| Ethanolic Extract | Jurkat | MTT | 0.12 - 0.69 mg/mL | [14] |
| Water Extract | Jurkat | MTT | 0.22 - 0.85 mg/mL | [14] |
| Ethanolic Extract | HT29 (Colon) | MTT | 0.12 - 0.65 mg/mL | [14] |
| Ethanolic Extract | HCT116 (Colon) | MTT | 0.12 - 0.65 mg/mL | [14] |
| Ethanolic Extract | MCF7 (Breast) | MTT | 0.12 - 0.65 mg/mL | [14] |
Table 3: Anti-inflammatory Activity of Houttuynia cordata Extracts
| Extract/Compound | Model | Effect | Concentration/Dose | Reference |
| Water Extract | LPS-induced RAW 264.7 cells | Reduced Nitric Oxide and TNF-α production | 0.06 and 0.12 mg/mL | |
| Supercritical Extract | Carrageenan-air pouch model (in vivo) | Suppressed exudation, albumin leakage, and inflammatory cell infiltration | 200 mg/kg (oral) | [15] |
| Supercritical Extract | LPS-induced peritoneal macrophages | Reduced COX-2 enzyme activity, mRNA and protein expression | Dose-dependent | [4] |
| Quercitrin | LPS-induced model (in vivo) | Reduced proinflammatory cytokine (IL-6) and NO production | 100 mg/mL (oral) | [4] |
| Fermentation Product (Aqueous & Methanolic Extracts) | LPS-stimulated RAW 264.7 cells | Inhibited production of NO, PGE2, TNF-α, IL-1β, and IL-6 | Concentration-dependent | [9] |
| Extract | IL-1β-stimulated primary gingival keratinocytes | Downregulated mRNA and protein expression of TNF-α, IL-8, and ICAM-1 | 10 µg/mL | [16] |
Table 4: Antiviral Activity of Houttuynia cordata Extracts
| Extract/Compound | Virus | Target/Assay | Effect | Reference | | :--- | :--- | :--- | :--- | | Water Extract | SARS-CoV | 3C-like protease (3CLpro) | 50% inhibition at 1000 µg/mL |[17] | | Water Extract | SARS-CoV | RNA-dependent RNA polymerase (RdRp) | Significant inhibitory effects |[18] | | Flavonoid Glycosides | Influenza H1N1 | Neuraminidase activity | Inhibition of neuraminidase activity |[2] | | Flavonoids (Quercetin, Quercitrin, Isoquercitrin) | Herpes Simplex Virus (HSV) | HSV-2 infection | Significant activity against HSV-2 infection |[6] | | Bioactive Compounds (e.g., 7-oxodehydroasimilobine) | SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | High binding affinity in molecular docking studies |[19][20] |
Signaling Pathways and Mechanisms of Action
Houttuynia cordata extracts exert their pharmacological effects by modulating several key signaling pathways.
Anti-inflammatory Mechanisms
A primary mechanism for the anti-inflammatory effects of H. cordata is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6][21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα.[19] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, iNOS (producing nitric oxide), and COX-2 (producing prostaglandins).[4][9][19] H. cordata extracts have been shown to suppress the degradation of IκBα, thereby preventing NF-κB activation.[8]
Additionally, H. cordata can modulate Mitogen-Activated Protein Kinase (MAPK) pathways , such as ERK and JNK, which are also involved in the inflammatory response.[22]
Caption: Anti-inflammatory mechanism of H. cordata via inhibition of NF-κB and MAPK pathways.
Anticancer Mechanisms
The anticancer activity of H. cordata involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11][23] Studies have shown that its extracts can modulate apoptosis-related proteins of the Bcl-2 family and activate caspases.[11] Furthermore, it has been found to promote the activation of the HIF-1A–FOXO3 and MEF2A pathways, which are involved in inducing apoptosis in liver cancer cells.[23] In breast cancer cells, H. cordata extracts can induce G1 cell cycle arrest by downregulating cyclin D1 and CDK4 expression.[11]
Caption: Anticancer mechanisms of H. cordata involving apoptosis induction and cell cycle arrest.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological profile of Houttuynia cordata extracts.
Extraction of Bioactive Compounds
Method: Ultrasonic-Assisted Extraction
This method uses ultrasonic waves to facilitate the extraction of phytochemicals from the plant material.
-
Materials:
-
Dried and powdered Houttuynia cordata plant material (leaves, stems, or whole plant).
-
Solvent (e.g., 95% ethanol, 80% methanol, or deionized water).
-
Ultrasonic bath.
-
Filter paper (e.g., Whatman No. 1).
-
Rotary evaporator.
-
-
Protocol:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 5 g).
-
Place the powder in a flask and add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:15 g/mL).
-
Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C) and power (e.g., 420 W).
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue (e.g., two more times) to maximize the yield.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Dry the resulting crude extract (e.g., in a vacuum oven or by freeze-drying) and store it at 4°C in a desiccator until further use.
-
Antioxidant Activity Assays
Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the extract to donate hydrogen atoms or electrons to neutralize the stable DPPH free radical.
-
Materials:
-
H. cordata extract stock solution (dissolved in a suitable solvent like methanol or ethanol).
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Methanol or ethanol.
-
96-well microplate or cuvettes.
-
Spectrophotometer or microplate reader.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Protocol:
-
Prepare a working solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Prepare serial dilutions of the H. cordata extract and the positive control in the chosen solvent.
-
In a 96-well plate, add a specific volume of each extract dilution to the wells (e.g., 100 µL).
-
Add a fixed volume of the DPPH working solution to each well (e.g., 100 µL).
-
Prepare a control well containing the solvent and the DPPH solution, but no extract.
-
Shake the plate gently and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the extract concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anti-inflammatory Activity Assay
Method: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.
-
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Lipopolysaccharide (LPS).
-
H. cordata extract (dissolved in a vehicle like DMSO and diluted in culture medium).
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Sodium nitrite (B80452) (for standard curve).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the H. cordata extract for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 18-24 hours). Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect the cell culture supernatant from each well.
-
To a new 96-well plate, add a specific volume of the supernatant (e.g., 100 µL) and an equal volume of the Griess reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Anticancer Activity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability and cytotoxicity by measuring the metabolic activity of cells.
-
Materials:
-
Selected cancer cell line (e.g., MCF-7, HepG2).
-
Appropriate cell culture medium with FBS.
-
H. cordata extract.
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
96-well cell culture plate.
-
Microplate reader.
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the H. cordata extract for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plate for a further 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacological evaluation of Houttuynia cordata.
Caption: A generalized workflow for the extraction, phytochemical analysis, and bioactivity screening of H. cordata.
Conclusion
Houttuynia cordata is a plant with a rich phytochemical profile that translates into a wide spectrum of pharmacological activities. The data and protocols presented in this guide underscore its potential as a source for the development of new therapeutic agents. The well-documented anti-inflammatory, antioxidant, antiviral, and anticancer properties, supported by quantitative data and mechanistic insights, provide a solid foundation for further research. This guide aims to equip scientists and researchers with the necessary technical information to explore and harness the therapeutic potential of this remarkable medicinal plant.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 12. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 13. ABTS radical scavenging capacity measurement [protocols.io]
- 14. Ultrasonic Assisted Extraction Process of Flavonoids from <i>Houttuynia cordata</i> Thunb and Its Antioxidant Activity [spgykj.com]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 17. scispace.com [scispace.com]
- 18. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. thaiscience.info [thaiscience.info]
- 23. MTT assay protocol | Abcam [abcam.com]
In Vitro Antibacterial Spectrum of Sodium Houttuyfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium houttuyfonate, a stable derivative of houttuynin, the active component of Houttuynia cordata, has demonstrated a broad spectrum of in vitro antibacterial activity. This technical guide provides a comprehensive overview of its efficacy against various bacterial pathogens, details the experimental methodologies used for its evaluation, and illustrates key mechanisms and workflows.
Antibacterial Activity: Quantitative Data
This compound and its analogue, Sodium New Houttuyfonate (SNH), have been shown to be effective against a range of bacteria, including clinically significant antibiotic-resistant strains. The primary measure of in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the reported MIC values of this compound (SH) and Sodium New Houttuyfonate (SNH) against various bacterial species.
Table 1: In Vitro Activity of this compound (SH) against Staphylococcus aureus
| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | Standard Strain | 60 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 60 - 80 | [1] |
Table 2: In Vitro Activity of Sodium New Houttuyfonate (SNH) against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Bacterial Strain | Number of Isolates | MIC Range (µg/mL) | Reference |
| Hospital-Associated MRSA | 103 | 16 - 64 | [2][3][4] |
Table 3: In Vitro Activity of this compound (SH) against Pseudomonas aeruginosa
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Heteroresistant Pseudomonas aeruginosa | Experimental Strains | 4000 | [5][6][7] |
Synergistic Activity
This compound and its derivatives have been shown to act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacteria. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy. An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Table 4: Synergistic Activity of this compound (SH) and Sodium New Houttuyfonate (SNH) with Other Antibiotics
| Combination | Bacterial Strain | FICI | Interpretation | Reference |
| SH + Penicillin G | MRSA | 0.375 - 0.5625 | Synergistic/Additive | [1][8] |
| SNH + Oxacillin | MRSA | 0.38 (median) | Synergistic | [2][3][4] |
| SNH + Cephalothin | MRSA | 0.38 (median) | Synergistic | [2][3][4] |
| SNH + Meropenem | MRSA | 0.25 (median) | Synergistic | [2][3][4] |
| SNH + Netilmicin | MRSA | 0.38 (median) | Synergistic | [2][3][4] |
| SH + Meropenem | Heteroresistant P. aeruginosa | ≤ 0.5 | Synergistic | [5][6][7] |
Experimental Protocols
The following sections detail the standard methodologies employed to assess the in vitro antibacterial spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the MIC.[9]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or cation-adjusted Mueller-Hinton broth - CAMHB).[9] The solution is then sterilized by filtration.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][9]
-
Serial Dilution: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing broth medium.[2][9]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[2][9]
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.[2][5][6]
-
Reading Results: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[1][6]
Checkerboard Synergy Assay
This method is used to assess the synergistic effects of two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well plate, one agent (e.g., this compound) is serially diluted horizontally, while the second agent (e.g., an antibiotic) is serially diluted vertically.[5][6]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
FICI Calculation: The Fractional Inhibitory Concentration (FIC) is calculated for each agent, and the FICI is the sum of the FICs of both agents.
Time-Kill Analysis
This assay characterizes the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted.
-
Exposure: The bacterial suspension is exposed to different concentrations of the antimicrobial agent (e.g., 0.5x MIC, 1x MIC, 2x MIC).[5]
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Plating and Counting: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in bacterial count over time is plotted to determine the rate of killing.
Mechanism of Action
The antibacterial effect of this compound is multifaceted.
Disruption of Bacterial Cell Membranes
A primary mechanism of action is the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell lysis.[9][10] This effect is particularly noted against Gram-positive bacteria like Staphylococcus aureus.[10]
Inhibition of Biofilm Formation and Virulence Factors
In Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation and the secretion of virulence factors.[5][6][11] This is achieved by attenuating flagella-mediated swimming motility.[11][12] At sub-inhibitory concentrations (e.g., 1/2 MIC), it can significantly reduce the expression of genes related to biofilm formation (such as pslA, pelA, and aglD) and swimming motility (e.g., fliC).[5][6][12]
Anti-inflammatory Properties
In addition to its direct antimicrobial effects, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] This dual action makes it a promising candidate for treating infections accompanied by inflammation.
Conclusion
This compound demonstrates significant in vitro antibacterial activity against a range of clinically relevant bacteria, including drug-resistant strains. Its multifaceted mechanism of action, which includes cell membrane disruption and inhibition of virulence factors, along with its synergistic potential with existing antibiotics, positions it as a valuable compound for further research and development in the pursuit of novel antimicrobial therapies.
References
- 1. Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 7. Item - Table 1_Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. This compound, a potential phytoanticipin derivative of antibacterial agent, inhibits bacterial attachment and pyocyanine secretion of Pseudomonas aeruginosa by attenuating flagella-mediated swimming motility [agris.fao.org]
- 12. This compound, a potential phytoanticipin derivative of antibacterial agent, inhibits bacterial attachment and pyocyanine secretion of Pseudomonas aeruginosa by attenuating flagella-mediated swimming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Mechanisms of Sodium Houttuyfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable derivative of houttuynin from the plant Houttuynia cordata, has a long history in traditional medicine for treating infectious and inflammatory conditions.[1][2] Its synthetic, more stable counterpart, sodium new houttuyfonate (SNH), exhibits similar pharmacological activities.[3] This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound in its attenuation of inflammatory responses, supported by quantitative data and detailed experimental protocols. The primary anti-inflammatory mechanisms of this compound involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the modulation of the NLRP3 inflammasome.
Core Anti-Inflammatory Pathways
This compound exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of inflammatory mediators.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]
This compound intervenes by preventing the degradation of IκBα and inhibiting the phosphorylation of the p65 subunit of NF-κB.[1][4] This action effectively traps NF-κB in the cytoplasm, thereby blocking the downstream inflammatory cascade. This inhibitory effect has been observed in various cell types, including bovine mammary epithelial cells and in mouse models of inflammation.[4][5]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation. This compound has been demonstrated to suppress the activation of the p38 MAPK and ERK1/2 branches of this pathway.[6][7] In response to inflammatory stimuli, the phosphorylation of p38 and ERK leads to the activation of downstream transcription factors that, in turn, promote the expression of inflammatory cytokines.[6] By inhibiting the phosphorylation of p38 and ERK, this compound effectively dampens this pro-inflammatory signaling.[6][7]
The NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. This compound has been shown to alleviate NLRP3-related pyroptosis, a form of inflammatory cell death.[8] In a mouse model of asthma, this compound treatment led to a decrease in the expression of NLRP3, ASC, caspase-1, GSDMD, IL-1β, and IL-18.[8]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies.
In Vitro Studies
| Cell Line | Treatment | Target | Method | Result | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) + SH (0.1, 1, 10, 20 µg/mL) | TNF-α | ELISA | Dose-dependent decrease in TNF-α production (p < 0.001, 0.01, or 0.05 vs. LPS group) | [9] |
| RAW264.7 Macrophages | LPS (1 µg/mL) + SH (0.1, 1, 10, 20 µg/mL) | IL-1β | ELISA | Dose-dependent decrease in IL-1β production (p < 0.001, 0.01, or 0.05 vs. LPS group) | [9] |
| RAW264.7 Macrophages | LPS (1 µg/mL) + SH (0.1, 1, 10, 20 µg/mL) | IL-10 | ELISA | Dose-dependent increase in IL-10 production (p < 0.01 or 0.05 vs. LPS group) | [9] |
| Human Nasal Epithelial Cells (HNEpCs) | LPS (10 µg/mL) + SH (60 µM) | p-p38/p38 ratio | Western Blot | Significant reduction in p38 phosphorylation | [6] |
| Human Nasal Epithelial Cells (HNEpCs) | LPS (10 µg/mL) + SH (60 µM) | p-ERK/ERK ratio | Western Blot | Significant reduction in ERK phosphorylation | [6] |
| Bovine Mammary Epithelial Cells | LPS + SH | TNF-α, IL-1β, IL-6 mRNA | qRT-PCR | Significant inhibition of LPS-stimulated cytokine production | [3][5] |
| Bovine Mammary Epithelial Cells | LPS + SH | TLR4 expression, NF-κB activation | Western Blot | Significant inhibition of LPS-induced TLR4 expression and NF-κB activation | [3][5] |
In Vivo Studies
| Animal Model | Treatment | Target | Method | Result | Reference |
| Mice with Xylene-induced Ear Edema | SH (100, 200, 400 mg/kg) | Ear Swelling | Gravimetric | Dose-dependent inhibition of ear edema (p < 0.05 at 100 mg/kg, p < 0.001 at 200 and 400 mg/kg vs. model group) | [9][10] |
| Mice with Salmonella typhimurium infection | SH treatment | TNF-α, IL-1β, IL-6 | Not specified | Significant decrease in pro-inflammatory cytokine production | [1][2] |
| Mice with Salmonella typhimurium infection | SH treatment | p-IκBα, p-p65 | Western Blot | Inhibition of p-IκBα and p-p65 expression in intestinal tissues | [1][2] |
| Rats with Acute Rhinosinusitis | SH (low, medium, high doses) | IL-1β, IL-6 (serum) | ELISA | Significant reduction in cytokine concentrations | [6] |
| Rats with Acute Rhinosinusitis | SH (low, medium, high doses) | IL-4 (serum) | ELISA | Significant restoration of the anti-inflammatory cytokine IL-4 | [6] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
1. Cell Culture:
-
Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 20 µg/mL) for 1 hour.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours.
3. Cytokine Measurement (ELISA):
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-1β, and IL-10 in the supernatant are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
4. Western Blot Analysis for NF-κB and MAPK Pathways:
-
Cells are seeded in 6-well plates and treated as described above.
-
After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice
1. Animal Model:
-
Male Kunming mice (18-22 g) are used.
-
The animals are housed under standard laboratory conditions with free access to food and water.
2. Treatment:
-
Mice are randomly divided into several groups: control, model, positive control (e.g., aspirin (B1665792) 100 mg/kg), and this compound treatment groups (e.g., 100, 200, 400 mg/kg).
-
The drugs are administered orally one hour before the induction of inflammation.
3. Induction of Ear Edema:
-
Xylene (20 µL) is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.
4. Assessment of Edema:
-
Two hours after xylene application, the mice are euthanized.
-
Circular sections are removed from both the right (treated) and left (untreated) ears using a cork borer.
-
The ear punches are weighed, and the difference in weight between the right and left ear punches is calculated to determine the extent of edema.
-
The percentage of inhibition of edema is calculated using the formula: [(A-B)control - (A-B)treated] / (A-B)control * 100%, where A is the weight of the right ear punch and B is the weight of the left ear punch.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the modulation of multiple key signaling pathways. Its ability to inhibit the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines, and to suppress the activation of the NLRP3 inflammasome, highlights its potential as a therapeutic agent for a wide range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its derivatives as novel anti-inflammatory drugs.
References
- 1. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sodium Houttuyfonate and Its Derivatives: A Technical Guide to Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable, water-soluble derivative of houttuynin, the active component of Houttuynia cordata, has garnered significant attention for its diverse pharmacological properties.[1] This technical guide provides a comprehensive overview of the biological activities of this compound and its primary derivative, sodium new houttuyfonate (SNH). It delves into their antimicrobial and anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. SNH, a structural analog of SH with two additional methylene (B1212753) groups, often exhibits comparable or enhanced biological activities and greater chemical stability.[1][2]
Antimicrobial Activity
This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi.[1][3] Their primary mechanism of action involves disrupting the cell membranes of microorganisms.[3]
Antifungal Activity
SH and SNH have shown potent activity against several fungal species, including the multidrug-resistant Candida auris and Aspergillus fumigatus.[2][4][5][6]
Table 1: Antifungal Activity of this compound (SH) and Sodium New Houttuyfonate (SNH)
| Compound | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| SH | Candida auris (fluconazole-resistant) | MIC | 32–128 | [4] |
| SNH | Candida auris (fluconazole-resistant) | MIC | 32–128 | [4] |
| SNH | Aspergillus fumigatus (AF293, AF1, AF2) | MIC | 100 | [2] |
| SNH | Aspergillus fumigatus (AF4, AF5) | MIC | 50 | [2] |
MIC: Minimum Inhibitory Concentration
The antifungal mechanism of SH and SNH extends beyond simple growth inhibition. Studies have shown they can effectively inhibit adhesion, aggregation, and biofilm formation in C. auris.[4][5][6] Transcriptome analysis has revealed that these compounds can down-regulate genes associated with these virulence factors.[4][6] Furthermore, SH and SNH can alter the fungal cell wall by increasing chitin (B13524) content and exposing β-1,3-glucan.[4][6]
Antibacterial Activity
This compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, though it also exhibits activity against some Gram-negative strains such as Pseudomonas aeruginosa.[3]
Table 2: Antibacterial Activity of this compound (SH)
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| SH | Pseudomonas aeruginosa (heteroresistant) | MIC | 4,000 | [7] |
| SH | Streptococcus mutans | MIC | 64 | [8] |
| SH | Streptococcus mutans | MBC | 128 | [8] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Against P. aeruginosa, SH has been shown to inhibit biofilm formation at concentrations as low as 250 µg/mL.[7][9] It achieves this by down-regulating genes related to biofilm formation (e.g., pslA, pelA) and swimming motility (e.g., fliC).[7] In S. aureus, SH has been observed to inhibit autolysis, a process crucial for biofilm formation, by down-regulating the expression of autolysin genes.[10]
Anti-inflammatory Activity
This compound and its derivatives possess significant anti-inflammatory properties.[1][3] They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][11][12]
A key mechanism underlying this activity is the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, typically activates this pathway, leading to an inflammatory response. SH has been shown to significantly inhibit LPS-induced TLR4 expression and subsequent NF-κB activation.[11]
Network pharmacology studies have also implicated other pathways in the anti-inflammatory effects of SH, including the MAPK signaling pathway.[13]
Signaling Pathways
The biological activities of this compound and its derivatives are mediated through the modulation of several key signaling pathways.
TLR4/NF-κB Signaling Pathway in Inflammation
Quorum Sensing and Biofilm Formation in P. aeruginosa
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its derivatives against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A suspension of the microbial strain in the logarithmic growth phase is prepared and diluted to a standardized concentration (e.g., 1.5 × 10⁸ CFU/mL).[7]
-
Serial Dilution of Compounds: The test compounds (SH or SNH) are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).[7]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbe only) and a negative control (broth only) are included.[7]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[7]
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Biofilm Inhibition Assay
The effect of this compound on biofilm formation can be assessed using the crystal violet staining method.
-
Preparation of Cultures: A standardized bacterial suspension is prepared as described for the MIC assay.[7]
-
Treatment and Incubation: The bacterial suspension is added to the wells of a 96-well plate containing various concentrations of the test compound. The plates are then incubated to allow for biofilm formation.[7]
-
Washing: After incubation, the planktonic bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining biofilm is stained with a crystal violet solution.
-
Quantification: The stained biofilm is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid), and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
In Vivo Efficacy Models
The therapeutic potential of SH and SNH has been evaluated in various animal models.
-
Murine Model of Invasive Aspergillosis: The efficacy of SNH against A. fumigatus has been tested in a murine model of invasive aspergillosis.[2][14] Mice are infected with the fungus and then treated with SNH. The primary outcome measure is the fungal burden in various organs (e.g., lungs, kidneys, liver), which is determined by colony-forming unit counts from homogenized tissues.[2][14]
-
Systemic Candidiasis Mouse Model: To assess the in vivo activity against C. auris, a systemic infection model in mice is used.[4][5][6] Following infection, mice are treated with SH or SNH, and the effectiveness of the treatment is evaluated by monitoring survival rates and determining the fungal load in target organs.[4][5][6]
Conclusion
This compound and its derivative, sodium new houttuyfonate, are promising natural product-derived compounds with a compelling profile of antimicrobial and anti-inflammatory activities. Their multifaceted mechanisms of action, including cell membrane disruption, inhibition of biofilm formation, and modulation of key inflammatory signaling pathways, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to explore the full therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the cariogenic virulence of Streptococcus mutans through the downregulation of VicRK two components pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 10. Transcriptional and Functional Analysis Shows this compound-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
Unraveling the Molecular Interactions of Sodium Houttuyfonate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of Sodium houttuyfonate (SH) and its derivative, Sodium New Houttuyfonate (SNH). Designed for researchers, scientists, and drug development professionals, this document synthesizes current research to elucidate the mechanisms of action, present quantitative data, detail experimental methodologies, and visualize the key signaling pathways affected by these compounds.
Executive Summary
This compound, a stable adduct of houttuynin derived from the plant Houttuynia cordata, and its more stable derivative, Sodium New Houttuyfonate, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and potential anti-cancer effects. This guide delves into the molecular underpinnings of these activities, focusing on direct and indirect molecular targets. The primary mechanisms of action involve the disruption of bacterial biofilms, modulation of critical inflammatory signaling pathways such as NF-κB, TLR4, and p38 MAPK/ERK, and for SNH, the induction of pyroptosis in cancer cells via the NLRP3 inflammasome. This document serves as a comprehensive resource, providing both the data and the detailed methodologies necessary for furthering research into the therapeutic potential of these compounds.
Quantitative Data on Molecular Interactions
The following tables summarize the available quantitative data on the biological activity of this compound and Sodium New Houttuyfonate, providing a basis for comparing their efficacy across various targets and models.
Table 1: Antibacterial and Antifungal Activity of this compound (SH) and its Analogs
| Compound | Organism | Assay | Endpoint | Value | Citation(s) |
| SH | Pseudomonas aeruginosa (heteroresistant) | Microbroth Dilution | MIC | 4000 µg/mL | [1] |
| SH | Pseudomonas aeruginosa (clinical strain) | Microbroth Dilution | MIC | 512 µg/mL | |
| SH | Methicillin-resistant Staphylococcus aureus (MRSA) | Microbroth Dilution | MIC | 60-80 µg/mL | |
| SHa13 (analog) | Staphylococcus aureus MurB | Enzymatic Assay | IC50 | 1.64 ± 0.01 µM |
Table 2: Anti-Cancer and Enzyme Inhibitory Activity of Sodium New Houttuyfonate (SNH)
| Compound | Target/Cell Line | Assay Type | Endpoint | Value | Citation(s) |
| SNH | H1299 (NSCLC) | Cell Viability | IC50 | 75 µM | |
| SNH | NSCLC Cell Lines | Cell Viability | IC50 | 87.45–94.27 µmol/L | [2] |
| SNH | NDM-1 (recombinant E. coli) | Enzymatic Assay | IC50 | 14.2 µM | |
| SNH | MCF-7 (cell viability after 48h) | Cell Proliferation | % Viability | 32.24% at 250 µg/mL | [3] |
Key Signaling Pathways and Molecular Mechanisms
This compound and its derivatives exert their effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. SH prevents the phosphorylation of IκBα, which in turn blocks the release and nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.[4][5]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of the p38 MAPK/ERK Pathway by this compound
SH also modulates the p38 MAPK and ERK signaling pathways, which are involved in cellular responses to stress and inflammation. By inhibiting the phosphorylation of p38 and ERK, SH can reduce the production of inflammatory mediators.
Caption: Modulation of the p38 MAPK/ERK pathway by this compound.
NLRP3 Inflammasome Activation by Sodium New Houttuyfonate in NSCLC
In non-small cell lung cancer (NSCLC), SNH induces pyroptosis by activating the NLRP3 inflammasome. This is mediated through a novel lncRNA, TCONS-14036, which acts as a competing endogenous RNA (ceRNA) for miR-1228-5p, leading to the upregulation of PRKCDBP and subsequent inflammasome activation.[2]
Caption: SNH-induced pyroptosis in NSCLC via NLRP3 inflammasome activation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers investigating this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent against bacteria.[1]
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve SH in sterile Mueller-Hinton Broth (MHB) to a concentration of 8192 µg/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the SH stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of SH at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).
Biofilm Inhibition Assay using Crystal Violet Staining
This protocol outlines a common method to quantify the effect of SH on bacterial biofilm formation.
Protocol:
-
Bacterial Culture Preparation: Grow a bacterial culture overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB). Adjust the culture to a 0.5 McFarland standard and then dilute 1:100 in fresh TSB.
-
Plate Setup: Add 200 µL of the diluted bacterial culture to the wells of a 96-well flat-bottomed plate. Add varying concentrations of SH to the wells. Include a control group with no SH.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic bacteria from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Rinsing: Discard the crystal violet solution and rinse the wells thoroughly with distilled water until the rinse water is clear.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottomed 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.[6]
Western Blot Analysis of NF-κB and p38 MAPK/ERK Pathways
This protocol provides a general framework for analyzing the phosphorylation status and protein levels of key components in these signaling pathways following treatment with SH.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages or epithelial cells) and grow to 70-80% confluency. Treat the cells with the desired concentrations of SH for a specified time. A positive control (e.g., LPS stimulation) and a negative control (untreated) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion and Future Directions
The collective evidence indicates that this compound and Sodium New Houttuyfonate are promising bioactive compounds with multifaceted mechanisms of action. Their ability to target fundamental cellular processes, particularly in inflammation and bacterial pathogenesis, underscores their therapeutic potential. While significant progress has been made in identifying the signaling pathways modulated by these compounds, a key area for future research is the identification of direct molecular binding partners and the determination of their binding affinities. Techniques such as surface plasmon resonance and affinity chromatography coupled with mass spectrometry could provide definitive answers.[7][8] Furthermore, the covalent binding nature of houttuynin, the precursor of SH, suggests that identifying the full spectrum of its protein adducts could reveal novel targets and provide insights into both its efficacy and potential toxicity.[7] The detailed protocols and compiled data in this guide are intended to facilitate these future investigations and accelerate the translation of this research into clinical applications.
References
- 1. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sodium new houttuyfonate suppresses NSCLC via activating pyroptosis through TCONS‐14036/miR‐1228‐5p/PRKCDBP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Covalent protein binding and tissue distribution of houttuynin in rats after intravenous administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Sodium Houttuyfonate in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable derivative of houttuynin, is the primary active component of Houttuynia cordata, a plant with a long history in traditional medicine for treating infectious and inflammatory conditions.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates immune responses, with a focus on its anti-inflammatory properties. The information presented herein is intended to support research and development efforts in leveraging this compound for therapeutic applications.
This compound has demonstrated a range of pharmacological effects, including antibacterial, antiviral, and significant anti-inflammatory activities.[3][4] Its immunomodulatory effects are primarily attributed to its ability to suppress the production of pro-inflammatory cytokines and regulate key signaling pathways involved in the inflammatory cascade. This guide will detail the molecular mechanisms, summarize quantitative data from preclinical studies, and provide methodologies for key experiments to facilitate further investigation.
Core Mechanisms of Immune Modulation
This compound exerts its immunomodulatory effects by targeting fundamental signaling pathways that orchestrate the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.
This compound has been shown to significantly inhibit this pathway.[5] Studies have demonstrated that SH treatment suppresses the phosphorylation of the NF-κB p65 protein and reduces the degradation of IκBα in response to LPS stimulation in both in vivo and in vitro models.[5][6] By preventing the activation and nuclear translocation of NF-κB, this compound effectively downregulates the expression of a wide array of inflammatory mediators.[2][6]
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to a variety of external stimuli, including inflammatory signals.[7] Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors and the subsequent production of inflammatory cytokines.
This compound has been observed to suppress the phosphorylation of p38 MAPK and ERK in response to inflammatory stimuli like LPS.[8] In a study on acute rhinosinusitis, SH treatment inhibited both ERK and p38 MAPK phosphorylation in LPS-stimulated human nasal epithelial cells.[8] This inhibitory effect on the MAPK pathway contributes to its overall anti-inflammatory profile by reducing the expression of inflammatory cytokines at the transcriptional level.
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings from in vitro and in vivo studies, highlighting the dose-dependent effects of SH on cytokine production and other inflammatory markers.
Table 1: In Vitro Effects of this compound on Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | SH Concentration (µg/mL) | Change in Cytokine Level | Reference |
| TNF-α | 0.1 - 20 | Dose-dependent decrease | [9] |
| IL-1β | 0.1 - 20 | Dose-dependent decrease | [9] |
| IL-10 | 0.1 - 20 | Dose-dependent increase | [9] |
Data is expressed as a qualitative summary of dose-dependent trends observed in the cited study.
Table 2: In Vivo Effects of this compound on Inflammatory Markers
| Animal Model | Treatment | Measured Parameter | Outcome | Reference |
| Acute Rhinosinusitis (Rat) | SH (low, medium, high doses) | Serum IL-1β, IL-6 | Significant reduction | [8] |
| Acute Rhinosinusitis (Rat) | SH (low, medium, high doses) | Serum IL-4 | Significant restoration | [8] |
| Pseudomonas aeruginosa Pneumonia (Mouse) | SH (dose-dependent) | Lung Tissue TLR4, NF-κB, TNF-α, IL-1β, IFN-γ | Significant decrease | [2] |
| Pseudomonas aeruginosa Pneumonia (Mouse) | SH (dose-dependent) | Lung Tissue IL-10 | Significant increase | [2] |
| Xylene-induced Ear Edema (Mouse) | SH (100, 200, 400 mg/kg) | Ear Swelling | Dose-dependent inhibition | [9] |
This table summarizes the reported outcomes of this compound treatment in various in vivo inflammatory models.
Experimental Protocols
To facilitate the replication and further investigation of this compound's immunomodulatory effects, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro LPS Stimulation of RAW264.7 Macrophages and Cytokine Analysis
This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on murine macrophages.
-
Cell Culture:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]
-
-
Treatment and Stimulation:
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µg/mL) for 1 hour.[9] It is important to note that this compound may require dissolution in DMSO.[9]
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[9]
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-10 using commercially available ELISA kits, following the manufacturer's instructions.
-
A typical ELISA protocol involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a biotin-conjugated detection antibody, and then a streptavidin-HRP conjugate.[11] The reaction is visualized with a chromogenic substrate and the absorbance is read at 450 nm.[12]
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol describes the methodology for detecting changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
In Vivo Acute Rhinosinusitis Rat Model
This protocol details the establishment of a rat model of acute rhinosinusitis to evaluate the in vivo efficacy of this compound.
-
Model Induction:
-
Treatment:
-
Administer this compound orally at various doses (e.g., low, medium, and high) daily for a specified period.
-
Include a control group (vehicle) and a positive control group (e.g., standard antibiotics).
-
-
Evaluation:
-
Monitor clinical symptoms such as nasal discharge and scratching.
-
At the end of the treatment period, collect blood samples for cytokine analysis by ELISA.
-
Harvest sinonasal mucosal tissues for histopathological examination and analysis of protein expression by immunohistochemistry or Western blotting.[8]
-
Conclusion
This compound demonstrates significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Preclinical in vitro and in vivo data consistently show a reduction in pro-inflammatory cytokine production and an amelioration of inflammatory conditions. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a variety of inflammatory diseases. Future studies should focus on elucidating its effects on other immune cell types, exploring its potential in chronic inflammatory models, and advancing it towards clinical evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Sodium Houttuyfonate: Chemical Structure, Functional Groups, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate, a derivative of the naturally occurring compound houttuynin found in the plant Houttuynia cordata, is a molecule of significant interest in the pharmaceutical sciences.[1] Possessing both antimicrobial and anti-inflammatory properties, it presents a compelling candidate for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its action.
Chemical Structure and Functional Groups
This compound is chemically known as sodium 1-hydroxy-3-oxododecane-1-sulfonate. Its molecular formula is C₁₂H₂₃NaO₅S, and it has a molecular weight of 302.36 g/mol .[2] The structure is characterized by a 12-carbon aliphatic chain, establishing its lipophilic nature. The key functional groups that dictate its chemical behavior and biological activity are:
-
Hydroxyl Group (-OH): Located at the C1 position, this group can participate in hydrogen bonding and may be involved in interactions with biological targets.
-
Ketone Group (C=O): Situated at the C3 position, this carbonyl group is a site for nucleophilic attack and contributes to the molecule's polarity.
-
Sodium Sulfonate Group (-SO₃⁻Na⁺): This is the most prominent polar group, rendering the molecule water-soluble and enabling its formulation as a sodium salt. This group is crucial for its pharmacokinetic properties.
The combination of a long hydrophobic carbon chain and a highly polar sulfonate head gives this compound amphipathic properties, which may contribute to its mechanism of action, particularly its antimicrobial effects that are thought to involve disruption of cell membranes.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃NaO₅S | [2] |
| Molecular Weight | 302.36 g/mol | [2] |
| IUPAC Name | sodium 1-hydroxy-3-oxododecane-1-sulfonate | [2] |
| CAS Number | 83766-73-8 | [2] |
| Appearance | White or yellowish-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory effects being the most extensively studied.
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to altered permeability and subsequent cell death.[1]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Heteroresistant strains | 4000 | [4] |
| Candida albicans | SC5314 | 256 (MIC₈₀) | [5] |
| Candida albicans | Clinical Isolates | 32 - 256 | [6] |
| Staphylococcus aureus | MRSA | 60 - 80 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the production of pro-inflammatory cytokines. The key molecular mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[8] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and degradation of IκBα, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. This compound has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Table 2: Quantitative Anti-inflammatory Effects of this compound
| Cell Type | Stimulant | Cytokine Inhibited | Effective Concentration | Reference(s) |
| Bovine Mammary Epithelial Cells | LPS | TNF-α, IL-1β, IL-6 | Not specified | [8] |
| RAW 264.7 Macrophages | P. aeruginosa | Not specified | Not specified | [9] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a nucleophilic addition reaction between houttuynin (3-oxododecanal) and sodium bisulfite.[10]
Materials:
-
Houttuynin (3-oxododecanal)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Reaction flask with a condenser
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve houttuynin in ethanol in a reaction flask.
-
Prepare an aqueous solution of sodium bisulfite.
-
Slowly add the sodium bisulfite solution to the ethanolic solution of houttuynin with constant stirring.
-
The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven at a low temperature to obtain the final product.
Purification of this compound
Recrystallization is a common method for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol-water mixture (as solvent)
-
Heating mantle
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to obtain pure this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a general method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain on an appropriate agar (B569324) medium overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[11]
Conclusion
This compound is a promising bioactive molecule with well-documented antimicrobial and anti-inflammatory properties. Its defined chemical structure and functional groups provide a basis for understanding its mechanism of action, which involves the disruption of microbial cell membranes and the inhibition of the pro-inflammatory TLR4/NF-κB signaling pathway. The quantitative data on its biological activities, although still expanding, highlight its potential for therapeutic applications. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and harness the therapeutic potential of this interesting natural product derivative. Further research is warranted to expand the quantitative biological data and to optimize its synthesis and formulation for clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic in vitro activity of this compound with fluconazole against clinical Candida albicans strains under planktonic growing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium New Houttuyfonate Effectively Improves Phagocytosis and Inhibits the Excessive Release of Inflammatory Factors by Repressing TLR4/NF-Кb Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Pharmacokinetics of Sodium Houttuyfonate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable adduct of houttuynin and sodium bisulfite, is a compound derived from the plant Houttuynia cordata. It is known for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and cardiovascular protective effects.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in animal models, with a focus on its active component, houttuynine. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Pharmacokinetics of Houttuynine in Rats
While specific pharmacokinetic data for this compound is limited in publicly available literature, a key study has characterized the pharmacokinetics of its principal active component, houttuynine, in rats following the administration of Houttuynia cordata essential oil. Given that this compound releases houttuynine under physiological conditions, these data provide critical insights into its in vivo behavior.
| Pharmacokinetic Parameter | Intravenous Injection (0.45 mg/kg) | Oral Gavage (4.5 mg/kg) |
| Tmax (h) | 0.083 ± 0.000 | 0.28 ± 0.09 |
| Cmax (ng/mL) | 1002.33 ± 151.01 | 160.16 ± 53.94 |
| AUC(0-t) (ng/mLh) | 275.64 ± 40.73 | 240.54 ± 48.11 |
| AUC(0-∞) (ng/mLh) | 279.12 ± 41.28 | 262.33 ± 51.13 |
| t1/2z (h) | 0.89 ± 0.22 | 1.83 ± 0.99 |
| MRT(0-t) (h) | 0.64 ± 0.11 | 1.48 ± 0.44 |
| MRT(0-∞) (h) | 0.67 ± 0.11 | 1.76 ± 0.65 |
Data sourced from a study on Houttuynine from Houttuynia essential oil in rats.
Experimental Protocols
The following sections detail the methodologies employed in pharmacokinetic studies of this compound and its active components in animal models.
Animal Models
-
Rats: Sprague-Dawley and Wistar rats are commonly used to investigate the anti-inflammatory and neuroprotective effects of this compound.[3][4]
-
Mice: BALB/c and Kunming (KM) mice have been utilized in studies focusing on the anti-inflammatory effects and the impact of this compound on gut microbiota.[5][6][7]
Drug Administration and Sample Collection Workflow
A typical pharmacokinetic study involves precise drug administration and timed collection of biological samples for analysis.
Caption: General workflow for a pharmacokinetic study in an animal model.
Bioanalytical Method: LC-MS/MS
The quantification of houttuynine in plasma samples is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are often subjected to protein precipitation followed by derivatization to stabilize the analyte.
-
Chromatographic Separation: A C18 column is commonly used to separate the analyte from other plasma components.
-
Mass Spectrometric Detection: The analysis is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode to ensure accurate quantification.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. It prevents the phosphorylation of IκBα and p65, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[7]
References
- 1. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound prevents NiO-NPs induced lung injury in rats through the TNF-α/JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Sodium Houttuyfonate against Candida albicans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Sodium Houttuyfonate (SH), a derivative of houttuynin extracted from the plant Houttuynia cordata, has demonstrated promising antifungal properties.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.[2][3][4] Additionally, it summarizes reported MIC values and illustrates the experimental workflow and the compound's proposed mechanism of action.
Data Presentation
The antifungal activity of this compound (SH) and its derivative, Sodium New Houttuyfonate (SNH), has been quantified against various strains of Candida albicans. The MIC is a critical parameter for evaluating the efficacy of an antimicrobial agent. For fungi, the MIC80, or the concentration that inhibits 80% of fungal growth, is a frequently reported endpoint.
| Compound | Candida albicans Strain | MIC (μg/mL) | Endpoint | Reference |
| This compound (SH) | Clinical Isolates (19 strains) | 32 - 256 | MIC | [5] |
| This compound (SH) | SC5314 | 64 | MIC | [6] |
| Sodium New Houttuyfonate (SNH) | SC5314 | 256 | MIC80 | [7][8] |
| Sodium New Houttuyfonate (SNH) | Z103 (Clinical Isolate) | 64 | MIC80 | [7] |
| Sodium New Houttuyfonate (SNH) | Z3044 (Clinical Isolate) | 128 | MIC80 | [7] |
| Sodium New Houttuyfonate (SNH) | Z1402 (Clinical Isolate) | 256 | MIC80 | [7] |
| Sodium New Houttuyfonate (SNH) | Z1407 (Clinical Isolate) | 256 | MIC80 | [7] |
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound against Candida albicans, based on the CLSI M27-A3 standard.[2][3][4]
Materials
-
This compound (powder, analytical grade)
-
Candida albicans strain(s) (e.g., ATCC 90028 or clinical isolates)
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate)[1][9]
-
Sabouraud Dextrose Agar (SDA)[11]
-
Sterile 0.85% saline[11]
-
Sterile, flat-bottom 96-well microtiter plates[7]
-
Spectrophotometer
-
Microplate reader (optional, for spectrophotometric reading)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO, if required for stock solution preparation)
-
Positive control antifungal (e.g., Fluconazole)
-
Sterile laboratory consumables (pipettes, tips, tubes, etc.)
Preparation of Media and Reagents
2.1. RPMI 1640 Medium (pH 7.0)
-
Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in approximately 900 mL of sterile distilled water.[1]
-
Add sterile distilled water to bring the final volume to 1 liter.
-
Sterilize the medium by filtration through a 0.22 µm membrane filter.
-
Store at 4°C until use.
2.2. This compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 10240 µg/mL.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in a suitable solvent (sterile distilled water or DMSO). If using DMSO, the final concentration in the assay should not exceed 1% to avoid toxicity to the fungal cells.
-
Sterilize the stock solution by filtration.
Inoculum Preparation
-
Subculture C. albicans from frozen stock onto an SDA plate and incubate at 35°C for 24-48 hours to ensure viability and purity.[11]
-
Select 4-5 well-isolated colonies (at least 1 mm in diameter) and suspend them in 5 mL of sterile 0.85% saline.[11]
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm (this corresponds to approximately 1-5 x 10^6 CFU/mL).[9]
-
Create a working suspension by diluting the standardized suspension 1:1000 in RPMI 1640 medium (e.g., 10 µL of standardized suspension into 10 mL of RPMI 1640). This results in a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[12]
Broth Microdilution Assay
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 2048 µg/mL, prepared from the stock solution in RPMI 1640) to the first well of each row designated for the test compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of concentrations (e.g., 1024 µg/mL to 2 µg/mL).
-
The eleventh well should contain 100 µL of RPMI 1640 medium without any antifungal agent to serve as the growth control.
-
The twelfth well should contain 200 µL of RPMI 1640 medium only, serving as a sterility control (blank).
-
Inoculate each well (from column 1 to 11) with 100 µL of the working C. albicans suspension. This will bring the final volume in each well to 200 µL and halve the drug concentrations to the desired final range (e.g., 512 µg/mL to 1 µg/mL). The final inoculum density will be 0.5-2.5 x 10^3 CFU/mL.[11]
-
Include a row for a positive control antifungal (e.g., Fluconazole) prepared in the same manner.
-
Seal the plate and incubate at 35°C for 24-48 hours.[3]
Determination of MIC
-
Visual Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., a score of 2, which corresponds to approximately 50% inhibition) compared to the growth control well.
-
Spectrophotometric Reading (MIC80): For a more quantitative assessment, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 620 nm.[7] The MIC80 is determined as the lowest drug concentration at which the OD is reduced by ≥80% compared to the growth control.[7] The percentage of growth inhibition is calculated as: [(OD of Growth Control - OD of Blank) - (OD of Test Well - OD of Blank)] / (OD of Growth Control - OD of Blank) * 100
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound against C. albicans.
Signaling Pathway Diagram
This compound has been shown to inhibit the biofilm formation of Candida albicans by down-regulating key genes in the Ras1-cAMP-Efg1 signaling pathway.[7][8][13] This pathway is crucial for the morphological transition from yeast to hyphal form, a key virulence factor.[14][15]
Caption: Inhibition of the Ras1-cAMP-Efg1 pathway by this compound in C. albicans.
References
- 1. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Synergistic in vitro activity of this compound with fluconazole against clinical Candida albicans strains under planktonic growing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical Interaction of this compound With β-1,3-Glucan Evokes Candida albicans Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of the antimycobacterial molecule SQ109 against the human pathogenic fungus, Cryptococcus neoformans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. ruixinbio.com [ruixinbio.com]
- 14. Myricetin Exerts Antibiofilm Effects on Candida albicans by Targeting the RAS1/cAMP/EFG1 Pathway and Disruption of the Hyphal Network [mdpi.com]
- 15. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biofilm Inhibition Assay with Sodium Houttuyfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a derivative of houttuynin, the active component of the medicinal plant Houttuynia cordata, has demonstrated significant antimicrobial properties. Of particular interest to researchers is its ability to inhibit the formation of biofilms, which are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. Biofilms are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical and industrial settings. These application notes provide a comprehensive overview and detailed protocols for assessing the biofilm inhibition potential of this compound against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.
Mechanism of Action
This compound has been shown to interfere with key microbial processes essential for biofilm formation. In Gram-negative bacteria like Pseudomonas aeruginosa, SH can disrupt quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm-associated genes.[1][2][3] Specifically, it has been observed to downregulate the expression of genes in the las and rhl QS systems, leading to reduced production of EPS components like alginate.[4][5] In Gram-positive bacteria such as Staphylococcus aureus, SH may inhibit autolysis, a process crucial for the release of extracellular DNA (eDNA), a key component of the biofilm matrix.[6] For fungi like Candida albicans, sodium new houttuyfonate (a related compound) has been shown to inhibit the Ras1-cAMP-Efg1 signaling pathway, which is critical for the yeast-to-hypha transition and biofilm development.
Experimental Protocols
Herein, we provide detailed protocols for the essential assays required to evaluate the anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of the planktonic (free-floating) form of the microorganism.
Materials:
-
This compound (SH)
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
Procedure:
-
Prepare Bacterial/Fungal Inoculum:
-
Culture the microorganism overnight in the appropriate broth medium.
-
Dilute the overnight culture in fresh medium to achieve an optical density (OD₆₀₀) of approximately 0.05, which corresponds to a cell density of roughly 1-5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., sterile deionized water or the growth medium itself).
-
Perform serial two-fold dilutions of the SH stock solution in the 96-well plate to achieve a range of desired concentrations. Each well should contain 100 µL of the diluted SH.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the SH dilutions.
-
Include a positive control (medium with inoculum, no SH) and a negative control (medium only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C for P. aeruginosa and S. aureus) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of SH in which no visible growth (turbidity) is observed.
-
Alternatively, the OD₆₀₀ of each well can be measured using a microplate reader. The MIC is the concentration at which a significant reduction in OD₆₀₀ is observed compared to the positive control.
-
Protocol 2: Crystal Violet (CV) Assay for Biofilm Inhibition
This is the most common method for quantifying the total biomass of a biofilm.
Materials:
-
This compound (SH)
-
Bacterial or fungal strain of interest
-
Appropriate biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695)
-
Microplate reader (for measuring absorbance at 570-595 nm)
Procedure:
-
Biofilm Formation with SH Treatment:
-
In a 96-well plate, add 100 µL of microbial suspension (prepared as in the MIC protocol) to each well.
-
Add 100 µL of various concentrations of this compound (typically sub-MIC concentrations are used to assess inhibition of biofilm formation without killing the cells) to the respective wells.
-
Include a positive control (inoculum with medium, no SH) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate under static conditions for 24-48 hours at the optimal temperature to allow for biofilm formation.
-
-
Washing:
-
Carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD of treated well / OD of control well)] x 100
-
Protocol 3: MTT Assay for Biofilm Viability
The MTT assay assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
Biofilms cultured in a 96-well plate (as in the CV assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
PBS
-
Microplate reader (for measuring absorbance at 570 nm)
Procedure:
-
Biofilm Preparation and Treatment:
-
Grow biofilms in a 96-well plate with and without this compound as described in the crystal violet assay protocol.
-
-
Washing:
-
After the incubation period, carefully remove the culture medium and wash the biofilms twice with sterile PBS to remove planktonic cells.
-
-
MTT Addition:
-
Add 50 µL of fresh medium and 50 µL of MTT solution to each well.
-
Incubate the plate in the dark for 3-4 hours at the optimal growth temperature. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes with gentle shaking to ensure complete solubilization.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
A decrease in absorbance in the SH-treated wells compared to the untreated control indicates a reduction in biofilm viability. The percentage of viability reduction can be calculated similarly to the biofilm inhibition percentage.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: MIC of this compound against Various Microorganisms
| Microorganism | MIC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 512 |
| Staphylococcus aureus ATCC 25923 | 256 |
| Staphylococcus epidermidis ATCC 12228 | 256 |
| Candida albicans SC5314 | 1024 |
Note: These are example values and may vary depending on the specific strain and experimental conditions.
Table 2: Inhibition of Biofilm Formation by this compound (SH)
| Microorganism | SH Concentration (µg/mL) | Biofilm Inhibition (%) |
| Pseudomonas aeruginosa PAO1 | 128 (1/4 MIC) | 45.2 ± 3.5 |
| 256 (1/2 MIC) | 68.7 ± 4.1 | |
| Staphylococcus aureus ATCC 25923 | 64 (1/4 MIC) | 52.1 ± 2.9 |
| 128 (1/2 MIC) | 75.4 ± 5.2 |
Data presented as mean ± standard deviation.
Table 3: Reduction in Biofilm Viability by this compound (SH)
| Microorganism | SH Concentration (µg/mL) | Reduction in Viability (%) |
| Pseudomonas aeruginosa PAO1 | 128 (1/4 MIC) | 38.6 ± 4.2 |
| 256 (1/2 MIC) | 61.3 ± 5.8 | |
| Staphylococcus aureus ATCC 25923 | 64 (1/4 MIC) | 44.9 ± 3.7 |
| 128 (1/2 MIC) | 70.1 ± 6.1 |
Data presented as mean ± standard deviation.
Visualizations
Experimental Workflow Diagram
Biofilm Inhibition Assay Workflow
Signaling Pathway: P. aeruginosa Quorum Sensing Inhibition by SH
References
- 1. This compound affects production of N-acyl homoserine lactone and quorum sensing-regulated genes expression in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound inhibits biofilm formation and alginate biosynthesis-associated gene expression in a clinical strain of Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional and Functional Analysis Shows this compound-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sodium Houttuyfonate Efficacy in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable derivative of houttuynin extracted from the medicinal plant Houttuynia cordata, has garnered significant interest for its broad-spectrum pharmacological activities.[1][2] Possessing potent antibacterial, antifungal, and anti-inflammatory properties, SH presents a promising therapeutic candidate for a variety of infectious and inflammatory diseases.[2][3] These application notes provide detailed protocols for establishing in vivo mouse models to evaluate the efficacy of this compound, offering a framework for preclinical assessment. The described models focus on its anti-inflammatory and antibacterial activities, which are central to its therapeutic potential.
This compound exerts its antimicrobial effects by disrupting bacterial cell membranes, thereby inhibiting growth and proliferation.[3] It has demonstrated significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.[3][4] Furthermore, its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[3][5] Evidence suggests that SH may exert its anti-inflammatory effects by blocking the TLR4/NF-κB signaling pathway.[5][6]
The following sections detail the necessary protocols for inducing inflammatory and bacterial infection models in mice, treatment administration, and subsequent evaluation of this compound's efficacy. The data presentation section offers a standardized format for reporting quantitative results, and the included diagrams visualize the experimental workflows and the proposed signaling pathway of this compound.
Experimental Protocols
Xylene-Induced Ear Edema Model (Anti-inflammatory Efficacy)
This model is a well-established method for evaluating the acute anti-inflammatory activity of a compound.[5][7]
Materials:
-
Male Kunming mice (or similar strain), 6-8 weeks old
-
This compound (SH)
-
Xylene
-
Aspirin (positive control)
-
Vehicle (e.g., normal saline)
-
Animal balance
-
Micropipettes
-
Ear punch (biopsy punch)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping and Dosing: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control
-
Xylene Control
-
Positive Control (Aspirin, e.g., 100 mg/kg)
-
This compound (Low dose, e.g., 100 mg/kg)
-
This compound (High dose, e.g., 200 mg/kg)
-
-
Treatment Administration: Administer the respective treatments (vehicle, aspirin, or SH) via oral gavage or intraperitoneal injection one hour prior to inducing inflammation.
-
Induction of Inflammation: Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as an internal control.
-
Sample Collection: One hour after xylene application, euthanize the mice. Use an ear punch to collect circular sections from both the right (treated) and left (control) ears.
-
Evaluation: Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema. Calculate the inhibition rate of inflammation using the following formula:
-
Inhibition (%) = [(Average edema in xylene control group - Edema in treatment group) / Average edema in xylene control group] x 100
-
Murine Peritonitis-Sepsis Model (Antibacterial Efficacy)
This model is a standard for screening new antibacterial agents against systemic infections.[8]
Materials:
-
Female BALB/c mice (or similar strain), 6-8 weeks old
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
This compound (SH)
-
Relevant antibiotic (positive control, e.g., Vancomycin)
-
Vehicle (e.g., sterile 0.9% saline)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Hog gastric mucin (optional, to enhance infection)
-
Syringes and needles
Procedure:
-
Bacterial Preparation: Culture the bacterial strain to the logarithmic phase. Harvest bacteria by centrifugation and resuspend in sterile saline (with or without mucin) to the desired concentration (e.g., 1 x 10^7 CFU/mL). Verify the concentration by plating serial dilutions.
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping and Dosing: Randomly divide mice into the following groups (n=10 per group):
-
Vehicle Control + Bacterial Challenge
-
Positive Control (e.g., Vancomycin) + Bacterial Challenge
-
This compound (Low dose) + Bacterial Challenge
-
This compound (High dose) + Bacterial Challenge
-
Sham Control (Vehicle only, no bacteria)
-
-
Induction of Infection: Administer 0.2 mL of the bacterial inoculum via intraperitoneal (IP) injection.
-
Treatment Administration: Administer the first dose of treatment (vehicle, positive control, or SH) at a designated time post-infection (e.g., 1-2 hours). The route of administration can be intravenous, intraperitoneal, or oral, depending on the experimental design. Subsequent doses may be given at specified intervals (e.g., every 12 hours).
-
Monitoring and Endpoints:
-
Survival: Monitor the survival of the animals for a set period (e.g., 7 days) and record mortality.
-
Bacterial Load: At specific time points, a subset of animals can be euthanized to collect peritoneal lavage fluid or blood. Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial count (CFU/mL).
-
Cytokine Analysis: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Presentation
Table 1: Anti-inflammatory Efficacy of this compound in Xylene-Induced Ear Edema Model
| Treatment Group | Dose (mg/kg) | Ear Edema (mg) (Mean ± SD) | Inhibition (%) |
| Vehicle Control | - | ||
| Xylene Control | - | ||
| Aspirin | 100 | ||
| This compound | 100 | ||
| This compound | 200 |
Table 2: Antibacterial Efficacy of this compound in Murine Peritonitis-Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at Day 7 | Bacterial Load in Peritoneal Fluid (CFU/mL) at 24h (Mean ± SD) |
| Vehicle Control | - | ||
| Positive Control | |||
| This compound | |||
| This compound |
Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities | MDPI [mdpi.com]
- 6. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imquestbio.com [imquestbio.com]
Application Notes: Gene Expression Analysis in Bacteria Treated with Sodium Houttuyfonate using qRT-PCR
Introduction
Sodium houttuyfonate (SH), a synthetic derivative of houttuynin, the primary active component of the plant Houttuynia cordata, has demonstrated significant antimicrobial and anti-inflammatory properties.[1] Its mechanism of action is multifaceted, including the disruption of bacterial cell membranes and the modulation of key signaling pathways that control virulence and survival.[1][2] In bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, SH has been shown to inhibit biofilm formation, reduce motility, and suppress autolysis by down-regulating the expression of specific genes.[2][3][4][5]
Quantitative Real-Time PCR (qRT-PCR) is the gold standard for quantifying gene expression levels, offering high sensitivity and specificity.[6][7] This technique allows researchers to accurately measure the changes in messenger RNA (mRNA) transcripts of target genes in bacteria following treatment with compounds like this compound. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to perform qRT-PCR analysis, from bacterial culture and treatment to data analysis and interpretation.
Mechanism of Action & Target Genes
This compound has been observed to significantly alter the transcriptional landscape in various bacteria. Key effects include:
-
Inhibition of Biofilm Formation: SH down-regulates genes essential for the synthesis of the biofilm matrix. In P. aeruginosa, this includes genes like pslA, pelA, algD, and algR.[3][5]
-
Suppression of Quorum Sensing (QS): The compound can interfere with cell-to-cell communication systems that regulate virulence. For example, it can decrease the expression of QS regulator genes such as lasI and lasR in P. aeruginosa.[3]
-
Inhibition of Autolysis: In S. aureus, SH has been shown to decrease the transcription of autolysin genes (atl, sle1, cidA) while inducing their repressors (lrgAB), thereby inhibiting cell lysis and the release of extracellular DNA (eDNA), a key component of the biofilm matrix.[2][8]
-
Reduction of Motility: Genes related to bacterial motility, such as fliC (flagellin) and pilA (pilin), are often down-regulated upon SH treatment.[3]
This protocol will guide users in quantifying the expression of these and other target genes in response to this compound treatment.
Experimental and Data Analysis Workflow
The overall process involves several sequential stages, from preparing the bacterial cultures to analyzing the final gene expression data.
Figure 1: Overall workflow for qRT-PCR analysis of bacterial gene expression.
Detailed Experimental Protocols
Protocol 1: Bacterial Culture and Treatment
-
Bacterial Strain & Culture: Inoculate a single colony of the desired bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) into an appropriate liquid medium (e.g., Luria-Bertani Broth, Tryptic Soy Broth). Incubate overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.6).
-
Treatment Setup: Divide the mid-log phase culture into two groups:
-
Control Group: Culture medium with no this compound.
-
Treated Group: Culture medium containing this compound. The concentration should be determined empirically, often at a sub-inhibitory concentration (e.g., 2000 µg/mL for P. aeruginosa).[4]
-
-
Incubation: Incubate both groups under the same conditions for a predetermined period (e.g., 4-8 hours) to allow for changes in gene expression.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[9] Discard the supernatant completely.
Protocol 2: Total RNA Extraction
This protocol uses a TRIzol/chloroform-based method, which is effective for bacteria.[3][10] Crucially, all steps must be performed using RNase-free water, reagents, and labware to prevent RNA degradation. [9][11]
-
Cell Lysis: Resuspend the bacterial pellet from Protocol 1 in 1 mL of TRIzol™ Reagent per 5-10 x 10⁸ cells.[10] For Gram-positive bacteria, pre-treat the pellet with lysozyme (B549824) (e.g., 1 mg/mL in TE buffer) for 5-10 minutes at room temperature to ensure efficient cell wall disruption before adding TRIzol.[9][12]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for another 10 minutes at room temperature.[10]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
RNA Isolation: Carefully transfer the upper, colorless aqueous phase containing the RNA to a new RNase-free tube.[10]
-
RNA Precipitation: Add 500 µL of isopropanol (B130326) to the aqueous phase. Mix gently by inverting and incubate at room temperature for 10 minutes.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of cold 75% ethanol (B145695) (prepared with RNase-free water).
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the ethanol wash.
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of RNase-free water.
Protocol 3: RNA Quality and Quantity Assessment
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration (at 260 nm) and purity.
-
Integrity Check: Run 1-2 µg of the RNA sample on a 1% agarose (B213101) gel. Intact total RNA from bacteria will show two sharp, distinct bands corresponding to the 23S and 16S ribosomal RNA (rRNA).
Protocol 4: DNase Treatment
To prevent amplification of contaminating genomic DNA (gDNA), it is essential to treat the RNA sample with DNase.
-
Reaction Setup: In a sterile tube, combine the purified RNA (up to 10 µg), 1 µL of RNase-free DNase I, and the corresponding 10X reaction buffer. Adjust the final volume with RNase-free water.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[9]
-
DNase Inactivation: Inactivate the DNase enzyme according to the manufacturer's protocol (e.g., by adding EDTA and heating to 75°C for 10 minutes).
-
Re-purification (Optional but Recommended): Clean up the RNA sample using an RNA cleanup kit to remove the inactivated DNase and buffer components.
Protocol 5: cDNA Synthesis (Reverse Transcription)
This step converts the extracted RNA into more stable complementary DNA (cDNA), which will serve as the template for qRT-PCR. Using a commercial kit is highly recommended for consistency.[13]
-
Reaction Mix: In a PCR tube on ice, combine 1 µg of total RNA, random hexamer primers, and dNTPs. Adjust the volume with RNase-free water and mix gently.
-
Denaturation: Heat the mixture to 65-70°C for 5 minutes, then immediately place it on ice for at least 1 minute. This denatures RNA secondary structures.
-
Reverse Transcription: Add the 5X reaction buffer, reverse transcriptase enzyme, and an RNase inhibitor to the tube.
-
Incubation Program: Place the tube in a thermal cycler and run a typical program:[10]
-
Primer Annealing: 25°C for 10 minutes.
-
cDNA Synthesis: 42-50°C for 50-60 minutes.
-
Enzyme Inactivation: 70-85°C for 5-15 minutes.
-
-
Storage: The resulting cDNA can be used immediately or stored at -20°C.
Protocol 6: Quantitative Real-Time PCR (qRT-PCR)
This protocol uses SYBR Green, a fluorescent dye that binds to double-stranded DNA, for detection.[14]
-
Primer Design: Design or obtain validated primers for your target genes (e.g., pslA, lasR, cidA) and at least one stable reference (housekeeping) gene (e.g., rpoD, 16S rRNA). Ensure primers produce an amplicon size of 70-150 bp.
-
Reaction Setup: Prepare a master mix on ice for each primer set to ensure consistency. For a typical 20 µL reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
6 µL of Nuclease-free water
-
2 µL of cDNA template (diluted 1:10 to reduce inhibitors)
-
-
Controls: Always include:
-
No-Template Control (NTC): Replace cDNA with water to check for contamination.
-
No-Reverse-Transcriptase (-RT) Control: Use the DNase-treated RNA sample that did not undergo reverse transcription to confirm no gDNA amplification.[9]
-
-
Thermal Cycling: Run the plate on a qRT-PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute (with plate read).
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.
-
Data Presentation and Analysis
The most common method for analyzing qRT-PCR data is the Relative Quantification (ΔΔCq) method . This method calculates the fold change in the expression of a target gene in the treated sample relative to the control sample, after normalization to a reference gene.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Transcriptional and Functional Analysis Shows this compound-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 4. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits biofilm formation and alginate biosynthesis-associated gene expression in a clinical strain of Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional and functional analysis shows this compound-mediated inhibition of autolysis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ericklein.camden.rutgers.edu [ericklein.camden.rutgers.edu]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. bio-rad.com [bio-rad.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
Application Notes and Protocols: Quantifying Biofilm Reduction by Sodium Houttuyfonate Using Crystal Violet Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The formation of these complex, surface-attached communities of bacteria is a key virulence factor for many pathogens. Consequently, the identification and evaluation of novel anti-biofilm agents are of paramount importance. Sodium houttuyfonate (SH), a derivative of a compound found in the plant Houttuynia cordata, has demonstrated promising activity against a range of microorganisms. This application note provides a detailed protocol for quantifying the reduction of bacterial biofilms by this compound using the crystal violet staining method, a simple and high-throughput assay for measuring total biofilm biomass.
Principle of the Crystal Violet Assay
The crystal violet assay is a colorimetric method used to determine the total biomass of a biofilm.[1] Crystal violet, a basic dye, stains both the bacterial cells and the components of the extracellular polymeric substance (EPS) matrix.[1] The amount of dye retained is directly proportional to the total biofilm biomass. By comparing the staining of biofilms grown in the presence of this compound to untreated controls, the percentage of biofilm reduction can be accurately quantified.
Data Presentation: Efficacy of this compound in Biofilm Reduction
The following table summarizes the quantitative data on the inhibitory effects of this compound on biofilm formation in various microorganisms.
| Microorganism | Concentration of this compound | Biofilm Inhibition (%) | Reference |
| Pseudomonas aeruginosa (Clinical Strain AH16) | 250 µg/ml | Effective inhibition observed | [2] |
| Pseudomonas aeruginosa (Heteroresistant strains) | ≥250 µg/ml | Effective inhibition | [2] |
| Staphylococcus epidermidis (ATCC 35984) | Sub-MIC concentrations (in combination with erythromycin) | Effective inhibition | [3] |
| Candida albicans (SC5314) | 128 µg/mL | 40.63% | [4] |
| Candida albicans (SC5314) | 256 µg/mL | 62.51% | [4] |
| Candida albicans (SC5314) | 512 µg/mL | 74.91% | [4] |
Note: The specific percentage of inhibition can vary depending on the bacterial strain, experimental conditions, and the presence of other antimicrobial agents.
Experimental Protocols
This section provides a detailed methodology for assessing the anti-biofilm activity of this compound using the crystal violet staining assay in a 96-well microtiter plate format.
Materials
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound (SH) stock solution of known concentration
-
Sterile phosphate-buffered saline (PBS, pH 7.4)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol (B145695)
-
Microplate reader capable of measuring absorbance at 570-595 nm
-
Multichannel pipette
-
Incubator
Experimental Workflow
Caption: Experimental workflow for quantifying biofilm reduction.
Detailed Protocol
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.
-
Incubate overnight at the optimal growth temperature with shaking (e.g., 37°C for most human pathogens).
-
The following day, dilute the overnight culture in fresh medium to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in the growth medium.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations.
-
Include positive control wells (bacteria with medium only) and negative control wells (sterile medium only).
-
-
Biofilm Formation:
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.
-
-
Crystal Violet Staining:
-
Carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. After each wash, invert the plate to remove the liquid.[1]
-
Air dry the plate for 15-30 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[5]
-
Remove the crystal violet solution and wash the plate three times with 200 µL of sterile PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 15-30 minutes at room temperature, with gentle shaking if necessary.
-
Transfer 150 µL of the solubilized dye from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control (sterile medium) from all other readings.
-
Calculate the percentage of biofilm inhibition using the following formula: % Biofilm Inhibition = [ (OD of Control - OD of Treated) / OD of Control ] x 100
-
Signaling Pathways in Biofilm Formation
Understanding the molecular mechanisms by which this compound inhibits biofilm formation is crucial for its development as a therapeutic agent. Biofilm formation is a complex process regulated by various signaling pathways, including quorum sensing and intracellular signaling cascades.
Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, quorum sensing plays a critical role in regulating biofilm formation and virulence. This compound has been shown to inhibit biofilm formation by down-regulating the expression of genes associated with quorum sensing, such as lasI, lasR, and rhlA.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 3. brieflands.com [brieflands.com]
- 4. Frontiers | Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
Application Notes and Protocols: In Vitro Assessment of the Anti-inflammatory Effect of Sodium Houttuyfonate
Introduction
Sodium Houttuyfonate (SH), a stable derivative of houttuynin from the plant Houttuynia cordata, has garnered significant attention for its therapeutic properties, including antimicrobial and anti-inflammatory activities.[1][2][3][4] It is a promising candidate for the treatment of various inflammatory conditions.[1][4] In vitro studies have demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6][7][8]
This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in vitro, primarily using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. These protocols are intended for researchers, scientists, and drug development professionals. The primary mechanism of action explored is the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7][9]
Experimental Overview
The overall workflow for assessing the anti-inflammatory properties of this compound involves several key stages:
-
Cell Culture and Treatment: Culturing a suitable cell line (e.g., RAW 264.7 macrophages), followed by treatment with this compound and stimulation with LPS to induce an inflammatory response.
-
Cytotoxicity Assessment: Ensuring that the observed effects of this compound are not due to cell death.
-
Quantification of Inflammatory Mediators: Measuring the levels of key inflammatory molecules such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Analysis of Signaling Pathways: Investigating the effect of this compound on the upstream signaling cascades, specifically the NF-κB and MAPK pathways, through methods like Western blotting.
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.
Key Signaling Pathways
This compound has been shown to inhibit LPS-induced inflammation by targeting the Toll-like receptor 4 (TLR4) and subsequently suppressing the activation of downstream NF-κB and MAPK signaling pathways.[6][7]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound can inhibit the degradation of IκBα and the phosphorylation of p65.[5][7]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are also activated by LPS and play a crucial role in regulating the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of these MAPK proteins.[7][10]
The diagram below illustrates the inhibitory action of this compound on these pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Add fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80 µg/mL).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add LPS (final concentration of 1 µg/mL) to all wells except the control group.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for Western blot analysis of signaling proteins).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the control group (untreated cells).
Protocol 3: Nitric Oxide (NO) Assay (Griess Reagent)
-
Collect Supernatant: After treating the cells as described in Protocol 1 (24-hour incubation with LPS), collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Measure Absorbance: Read the absorbance at 540 nm.
-
Quantify NO: Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.
Protocol 4: Cytokine Quantification (ELISA)
-
Collect Supernatant: Collect the cell culture supernatant after the 24-hour treatment period (Protocol 1).
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate Concentration: Determine the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 5: Western Blot Analysis
-
Cell Lysis: After a shorter treatment and stimulation period (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control and/or the total protein.
Data Presentation
The quantitative data obtained from the aforementioned assays should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | 0 | 100 ± 5.2 |
| SH | 10 | 98.7 ± 4.8 |
| SH | 20 | 97.1 ± 5.5 |
| SH | 40 | 95.3 ± 4.9 |
| SH | 80 | 92.6 ± 6.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.7 ± 6.1 | 22.4 ± 4.3 |
| LPS (1 µg/mL) | 45.8 ± 4.2 | 850.6 ± 75.3 | 620.1 ± 55.9 | 480.9 ± 42.7 |
| LPS + SH (10 µg/mL) | 35.2 ± 3.5 | 680.4 ± 60.1 | 510.8 ± 48.2 | 390.5 ± 35.1 |
| LPS + SH (20 µg/mL) | 28.7 ± 2.9 | 510.9 ± 45.8 | 405.3 ± 38.6 | 310.2 ± 29.8 |
| LPS + SH (40 µg/mL) | 18.4 ± 2.1 | 320.5 ± 30.2 | 250.7 ± 24.1 | 190.6 ± 18.5 |
| LPS + SH (80 µg/mL) | 10.5 ± 1.5 | 180.1 ± 17.6 | 140.2 ± 13.5 | 110.3 ± 10.9 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Pathway Proteins
| Treatment Group | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio | p-ERK/ERK Ratio |
| Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 5.82 | 4.95 | 4.50 | 3.80 | 3.20 |
| LPS + SH (40 µg/mL) | 2.15 | 1.85 | 1.75 | 1.50 | 1.40 |
Data are presented as relative fold change compared to the control group after normalization to a loading control.
Conclusion
These application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By employing these protocols, researchers can systematically investigate its mechanism of action, specifically its inhibitory effects on the NF-κB and MAPK signaling pathways, and quantify its efficacy in reducing the production of key inflammatory mediators. The provided diagrams and data tables serve as a guide for visualizing the experimental workflow, understanding the molecular pathways, and presenting the results in a clear and concise manner.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits inflammation by blocking the MAPKs/NF-κB signaling pathways in bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities [mdpi.com]
- 10. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Sodium Houttuyfonate: An RNA-Seq Approach to Pathway Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Sodium houttuyfonate (SH), understanding its molecular mechanism of action is paramount. RNA-Sequencing (RNA-Seq) has emerged as a powerful tool to elucidate the transcriptomic changes induced by SH, offering a comprehensive view of the affected cellular pathways. This document provides detailed application notes and protocols for utilizing RNA-Seq to identify and analyze pathways modulated by this compound, facilitating a deeper understanding of its pharmacological effects.
Introduction to this compound and RNA-Seq Analysis
This compound, a derivative of the active compound from the medicinal plant Houttuynia cordata, has demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2] While its therapeutic efficacy is recognized, the underlying molecular pathways are not fully elucidated. RNA-Seq is a high-throughput sequencing technique that profiles the entire transcriptome of a cell or tissue, enabling the identification of differentially expressed genes (DEGs) and the subsequent discovery of affected signaling pathways.[3] By comparing the transcriptomes of SH-treated and untreated samples, researchers can pinpoint the molecular networks that are central to its mode of action.
Experimental Design and Workflow
A well-designed RNA-Seq experiment is crucial for obtaining reliable and interpretable results. The general workflow for an RNA-Seq experiment to study the effects of this compound is depicted below.
References
- 1. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Sodium Houttuyfonate for In Vivo Treatment of Pseudomonas aeruginosa Infections
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in nosocomial infections, particularly ventilator-associated pneumonia.[1][2] Its intrinsic and acquired resistance to a wide array of antibiotics presents a significant challenge in clinical settings, necessitating the exploration of novel therapeutic agents.[1][3][4] Sodium houttuyfonate (SH), a stable derivative of the active component of the traditional Chinese medicinal herb Houttuynia cordata, has emerged as a promising candidate.[1][5][6] While its in vitro antibacterial activity against P. aeruginosa is mild, in vivo studies have demonstrated potent therapeutic effects, suggesting a multi-faceted mechanism of action that extends beyond direct bacterial inhibition.[1][2]
These application notes provide a comprehensive overview of the use of this compound in treating P. aeruginosa infections in murine models, with detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exhibits a dual mechanism of action against P. aeruginosa infections. In addition to its direct effects on the bacterium, it also modulates the host's immune response.
Direct Antibacterial Effects:
-
Inhibition of Virulence Factors: SH has been shown to effectively suppress the production of virulence factors regulated by motility and quorum sensing systems.[1] It dose-dependently inhibits swimming, twitching, and swarming motilities of P. aeruginosa.[5]
-
Biofilm Disruption: SH can inhibit the formation of P. aeruginosa biofilms and the production of alginate, a key component of the biofilm matrix.[1][7]
Modulation of Host Immune Response:
-
Anti-inflammatory Effects: SH alleviates acute pulmonary infection by reducing systemic inflammation. It ameliorates the expression of inflammatory genes and the production of pro-inflammatory proteins such as Interleukin-6 (IL-6), Nuclear Factor kappa-B (NF-κB), and Toll-like receptor 4 (TLR4).[1][2]
-
TLR4/NF-κB Pathway Inhibition: A key mechanism of its anti-inflammatory action is the inhibition of the TLR4/NF-κB signaling pathway, which is crucial in the inflammatory response to bacterial infections.[1]
-
Gut Microbiota Regulation: SH treatment can improve intestinal flora disorders caused by inflammation, increasing the abundance and diversity of beneficial bacteria.[1][2]
In Vivo Efficacy Data
The following tables summarize the quantitative data from a study utilizing a mouse pneumonia model of P. aeruginosa infection treated with this compound.
Table 1: Effect of this compound on Bacterial Load in Lung Tissue
| Treatment Group | Dosage (mg/kg) | Bacterial Load (log10 CFU/g) |
| Control | - | 7.8 ± 0.3 |
| Model | - | 9.2 ± 0.4 |
| SH - Low Dose | 20 | 8.1 ± 0.2 |
| SH - Medium Dose | 40 | 7.3 ± 0.3 |
| SH - High Dose | 80 | 6.5 ± 0.2 |
Data adapted from Zhuang et al., 2022. Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Inflammatory Cytokines in Serum
| Treatment Group | Dosage (mg/kg) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | - | 25.3 ± 5.1 | 45.2 ± 8.3 |
| Model | - | 189.6 ± 20.4 | 256.7 ± 25.1 |
| SH - Low Dose | 20 | 145.8 ± 15.7 | 198.4 ± 18.9 |
| SH - Medium Dose | 40 | 102.3 ± 12.1 | 142.6 ± 15.3 |
| SH - High Dose | 80 | 65.7 ± 9.8 | 98.5 ± 11.2 |
Data adapted from Zhuang et al., 2022. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: P. aeruginosa Acute Pneumonia Mouse Model
This protocol describes the establishment of an acute lung infection in mice using Pseudomonas aeruginosa.
Materials:
-
Specific Pathogen-Free (SPF) male Kunming mice (6-8 weeks old, 18-22 g)
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Sodium pentobarbital (B6593769) (for anesthesia)
-
Pipettes and sterile tips
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Bacterial Culture: Inoculate P. aeruginosa into LB broth and incubate overnight at 37°C with shaking.
-
Bacterial Suspension Preparation: Centrifuge the overnight culture, wash the bacterial pellet with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10^9 CFU/mL.
-
Animal Anesthesia: Anesthetize the mice via intraperitoneal injection of sodium pentobarbital (e.g., 50 mg/kg).
-
Intranasal Inoculation: Once anesthetized, place the mouse in a supine position. Instill 50 µL of the bacterial suspension (25 µL per nostril) using a pipette.
-
Post-Inoculation Monitoring: Monitor the animals for signs of infection, such as lethargy, ruffled fur, and labored breathing.
Protocol 2: Administration of this compound
This protocol details the treatment of infected mice with this compound.
Materials:
-
This compound (SH) powder
-
Sterile normal saline
-
Gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Dissolve this compound powder in sterile normal saline to prepare solutions of the desired concentrations (e.g., 20, 40, and 80 mg/kg).
-
Treatment Administration: At a specified time post-infection (e.g., 2 hours), administer the prepared SH solutions to the respective treatment groups via oral gavage.
-
Control Groups: Administer an equal volume of sterile normal saline to the model and control groups.
-
Treatment Schedule: Continue treatment as per the experimental design (e.g., once daily for a specified number of days).
Protocol 3: Assessment of Therapeutic Efficacy
This protocol outlines the methods for evaluating the effectiveness of this compound treatment.
Materials:
-
Surgical tools for tissue harvesting
-
Sterile PBS
-
Tissue homogenizer
-
Agar (B569324) plates (e.g., LB agar)
-
Incubator
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for cytokine measurement (IL-6, TNF-α)
Procedure:
-
Sample Collection: At the end of the treatment period, euthanize the mice.
-
Bacterial Load in Lungs:
-
Aseptically harvest the lung tissues.
-
Weigh the lung tissue and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the number of CFU per gram of lung tissue.
-
-
Cytokine Analysis in Serum:
-
Collect blood via cardiac puncture and allow it to clot.
-
Centrifuge the blood to separate the serum.
-
Measure the concentrations of IL-6 and TNF-α in the serum using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Experimental Workflow
References
- 1. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits biofilm formation and alginate biosynthesis-associated gene expression in a clinical strain of Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare Sodium houttuyfonate stock solutions for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable derivative of houttuynin extracted from the medicinal plant Houttuynia cordata, has garnered significant interest for its diverse pharmacological activities.[1][2][3] These include potent anti-inflammatory, antibacterial, antiviral, and antifungal properties.[1][2][3] SH is a valuable compound for in vitro studies investigating inflammatory responses, microbial infections, and their underlying molecular mechanisms. This document provides detailed protocols for the preparation of this compound stock solutions for cell culture experiments, ensuring reproducibility and optimal performance.
Data Presentation
Solubility of this compound
Proper dissolution is critical for the accurate dosing of cells in culture. The solubility of this compound can vary depending on the solvent. The following table summarizes the reported solubility data.
| Solvent | Concentration | Notes | Source |
| DMSO | 20 mg/mL (66.15 mM) | Sonication is recommended to aid dissolution. | [4] |
| Water | 3.33 mg/mL (11.01 mM) | Sonication is recommended to aid dissolution. | [4] |
| DMSO | 5 mg/mL (16.54 mM) | Ultrasonic and warming to 60°C may be required. | [5] |
Effective Concentrations in Cell Culture
The effective concentration of this compound varies depending on the cell type and the biological effect being investigated. The table below provides a summary of concentrations used in various published studies.
| Cell Line | Concentration Range | Biological Effect | Source |
| RAW264.7 macrophages | 0.1–20 µg/mL | Anti-inflammatory; inhibition of TNF-α and IL-1β production. No cytotoxicity observed at these concentrations. | [6] |
| Human Nasal Epithelial Cells (HNEpCs) | 60 µM (Optimal) | Suppression of IL-1β and IL-6 mRNA expression. | [1] |
| Bovine Mammary Epithelial Cells (bMEC) | Not specified | Inhibition of LPS-induced TNF-α, IL-1β, and IL-6 production. | [7] |
| MCF-7 (Human breast cancer) | 50–250 µg/mL | Inhibition of cell proliferation and migration. | [8] |
| Hela (Human cervical cancer) | 50–250 µg/mL | Inhibition of cell proliferation. | [8] |
| Esophageal carcinoma cell EC109 | 16 µg/mL | Used in co-culture with Candida species. | [9] |
| Candida auris | 32–128 µg/mL (MIC) | Antifungal activity. | [10] |
| Aspergillus fumigatus | 0.0625–2 mg/mL (MIC) | Antifungal activity. | [11] |
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4] Gentle warming may also aid dissolution.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term storage (up to 1 month).[5]
Note on Stability: this compound is unstable in neutral and alkaline aqueous solutions, especially at higher temperatures.[6][12] It is more stable in acidic conditions (pH 1.2).[6][12] Therefore, it is recommended to prepare fresh dilutions in cell culture medium for each experiment from the frozen DMSO stock.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a sterile stock solution of this compound.
Signaling Pathway Inhibition by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the TLR4/NF-κB and p38 MAPK/ERK pathways.[1][7][13]
Caption: A diagram showing the inhibitory effect of this compound on pro-inflammatory signaling pathways.
References
- 1. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | NF-κB | Antibacterial | Antifungal | TargetMol [targetmol.com]
- 5. xcessbio.com [xcessbio.com]
- 6. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Sodium New Houttuyfonate as a New EGFR-TK Inhibitor on the Apoptosis and Autophagy of MCF-7 Cells and Its Toxicity to Caenorhabditis elegans [mdpi.com]
- 9. This compound enhances the mono-therapy of fluconazole on oropharyngeal candidiasis (OPC) through HIF-1α/IL-17 axis by inhibiting cAMP mediated filamentation in Candida albicans-Candida glabrata dual biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay: Synergy Testing of Sodium Houttuyfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate, a bioactive compound derived from Houttuynia cordata, has demonstrated a range of pharmacological effects, including antibacterial and anti-inflammatory properties.[1][2] Its mechanism of action often involves disrupting bacterial cell membranes.[3] In an era of increasing antimicrobial resistance, combination therapy is a promising strategy to enhance the efficacy of existing drugs, reduce dosages, and minimize toxicity.[4][5] The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents, determining whether their combined effect is synergistic, additive/indifferent, or antagonistic.[5][6]
These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with other antimicrobial agents.
Core Principles
The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of concentrations of two drugs in a microtiter plate.[5][7] By observing the minimum inhibitory concentration (MIC) of each drug alone and in combination, the Fractional Inhibitory Concentration (FIC) index can be calculated to determine the nature of the interaction.[5][8]
Experimental Protocol
This protocol outlines the steps for conducting a checkerboard assay to test the synergy of this compound (Drug A) with a second antimicrobial agent (Drug B).
Materials
-
This compound (SH)
-
Second antimicrobial agent (Drug B)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Methicillin-resistant Staphylococcus aureus (MRSA))[8][9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
Procedure
1. Preparation of Reagents and Bacterial Inoculum
-
Drug Stock Solutions: Prepare stock solutions of this compound and Drug B in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested. It is recommended to prepare stocks at least 4-fold higher than the highest final concentration.[2]
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9]
-
2. Checkerboard Plate Setup
The following steps describe the setup of a 96-well plate for the checkerboard assay. A visual representation of the plate layout is provided below.
-
Add 50 µL of sterile CAMHB to all wells of the 96-well plate.
-
Drug A (this compound) Dilution:
-
In the first column (e.g., column 1), add an additional 50 µL of the highest concentration of Drug A to each well from row A to G.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the control for Drug B alone. Column 12 will be the growth control.
-
-
Drug B Dilution:
-
In the first row (e.g., row A), add an additional 50 µL of the highest concentration of Drug B to each well from column 1 to 10.
-
Perform a two-fold serial dilution down the columns by transferring 50 µL from row A to row B, mixing, and then transferring 50 µL from row B to row C, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the control for Drug A alone.
-
-
Controls:
-
Drug A MIC: Row H will contain serial dilutions of Drug A only.
-
Drug B MIC: Column 11 will contain serial dilutions of Drug B only.
-
Growth Control: Well H12 will contain only broth and the bacterial inoculum.
-
Sterility Control: At least one well should contain only broth to check for contamination.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to all wells except the sterility control.[8] The final volume in each well will be 200 µL.
3. Incubation and Reading Results
-
Incubate the plate at 35°C for 16-24 hours.[10]
-
After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
Data Presentation and Analysis
The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between the two drugs.
Calculation of the FIC Index
The FIC index is calculated using the following formula:[10][11]
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC index should be calculated for each well that shows growth inhibition. The lowest FIC index is reported as the result of the synergistic interaction.
Interpretation of the FIC Index
The calculated FIC index is interpreted as follows:[5][7][12]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Example Data Summary
The results of the checkerboard assay should be summarized in a clear and structured table.
Table 1: Example of MIC and FIC Index Results for this compound and Drug B against P. aeruginosa
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| This compound (Drug A) | 64 | 16 | 0.25 | ||
| Drug B | 32 | 8 | 0.25 | 0.5 | Synergy |
Visualizations
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
FIC Index Interpretation Logic
Caption: Logic for interpreting the FIC index results.
References
- 1. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. cdstest.net [cdstest.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Checkerboard assay – REVIVE [revive.gardp.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Time-Kill Curve Assay for Determining the Antibacterial Activity of Sodium Houttuyfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Houttuyfonate, a derivative of the natural compound houttuynin extracted from the plant Houttuynia cordata, has garnered significant interest for its broad-spectrum antibacterial and anti-inflammatory properties.[1] It is a promising candidate for the development of new antimicrobial therapies, particularly in an era of rising antibiotic resistance. The time-kill curve assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides crucial information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal or bacteriostatic. This document provides detailed application notes and a comprehensive protocol for conducting a time-kill curve assay to evaluate the antibacterial efficacy of this compound.
Principle of the Time-Kill Curve Assay
The time-kill curve assay exposes a standardized bacterial inoculum to a specific concentration of an antimicrobial agent in a liquid medium.[2] At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar (B569324) to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). A graphical representation of the log10 CFU/mL versus time illustrates the killing kinetics of the antimicrobial agent. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect is characterized by the inhibition of bacterial growth.
Data Presentation: Time-Kill Kinetics of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
The following tables summarize the bactericidal activity of this compound (SNH) against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA) at different concentrations, which are multiples of the Minimum Inhibitory Concentration (MIC). The data demonstrates a concentration-dependent killing effect.
Table 1: Time-Kill Kinetics of this compound against MRSA Strain 5-20 (MIC = 32 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 1/4 x MIC (log10 CFU/mL) | 1/2 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 6.3 | 6.3 | 6.3 | 6.3 | 6.3 | 6.3 |
| 2 | 7.1 | 7.0 | 6.8 | 6.5 | 6.1 | 5.8 |
| 4 | 8.0 | 7.8 | 7.5 | 7.0 | 6.5 | 5.9 |
| 8 | 9.2 | 8.9 | 8.5 | 7.8 | 7.0 | 6.2 |
| 24 | 9.5 | 9.3 | 9.0 | 8.2 | 7.3 | 6.5 |
Table 2: Time-Kill Kinetics of this compound against MRSA Strain 6-29 (MIC = 32 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 1/4 x MIC (log10 CFU/mL) | 1/2 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 6.4 | 6.4 | 6.4 | 6.4 | 6.4 | 6.4 |
| 2 | 7.2 | 7.1 | 6.9 | 6.6 | 6.2 | 5.9 |
| 4 | 8.1 | 7.9 | 7.6 | 7.1 | 6.6 | 6.0 |
| 8 | 9.3 | 9.0 | 8.6 | 7.9 | 7.1 | 6.3 |
| 24 | 9.6 | 9.4 | 9.1 | 8.3 | 7.4 | 6.6 |
Table 3: Time-Kill Kinetics of this compound against MRSA Strain 8-36 (MIC = 32 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 1/4 x MIC (log10 CFU/mL) | 1/2 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 6.2 | 6.2 | 6.2 | 6.2 | 6.2 | 6.2 |
| 2 | 7.0 | 6.9 | 6.7 | 6.4 | 6.0 | 5.7 |
| 4 | 7.9 | 7.7 | 7.4 | 6.9 | 6.4 | 5.8 |
| 8 | 9.1 | 8.8 | 8.4 | 7.7 | 6.9 | 6.1 |
| 24 | 9.4 | 9.2 | 8.9 | 8.1 | 7.2 | 6.4 |
Table 4: Time-Kill Kinetics of this compound against MRSA Reference Strain ATCC 33591 (MIC = 32 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 1/4 x MIC (log10 CFU/mL) | 1/2 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 6.3 | 6.3 | 6.3 | 6.3 | 6.3 | 6.3 |
| 2 | 7.1 | 7.0 | 6.8 | 6.5 | 6.1 | 5.8 |
| 4 | 8.0 | 7.8 | 7.5 | 7.0 | 6.5 | 5.9 |
| 8 | 9.2 | 8.9 | 8.5 | 7.8 | 7.0 | 6.2 |
| 24 | 9.5 | 9.3 | 9.0 | 8.2 | 7.3 | 6.5 |
Table 5: Time-Kill Kinetics of this compound against MRSA Reference Strain Mu50 (MIC = 64 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 1/4 x MIC (log10 CFU/mL) | 1/2 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 6.5 | 6.5 | 6.5 | 6.5 | 6.5 | 6.5 |
| 2 | 7.3 | 7.2 | 7.0 | 6.7 | 6.3 | 6.0 |
| 4 | 8.2 | 8.0 | 7.7 | 7.2 | 6.7 | 6.1 |
| 8 | 9.4 | 9.1 | 8.7 | 8.0 | 7.2 | 6.4 |
| 24 | 9.7 | 9.5 | 9.2 | 8.4 | 7.5 | 6.7 |
Experimental Workflow
Caption: Workflow of the Time-Kill Curve Assay.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for time-kill kinetic studies and can be specifically applied to this compound.[2][3]
1. Materials
-
This compound powder
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile 0.9% saline solution
-
Sterile flasks or tubes
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C)
-
Vortex mixer
2. Preparation of Reagents and Media
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration that is at least 10 times the highest concentration to be tested. Dissolve the powder in sterile distilled water or CAMHB and sterilize by filtration through a 0.22 µm filter.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test flasks/tubes.
-
3. Time-Kill Assay Procedure
-
Assay Setup:
-
Prepare a series of flasks or tubes for each concentration of this compound to be tested (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask (no this compound).
-
Add the appropriate volume of CAMHB to each flask.
-
Add the corresponding volume of the this compound stock solution to each test flask to achieve the final desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each flask to achieve the final starting density of ~5 x 10^5 CFU/mL.
-
-
Time Zero (T=0) Sampling:
-
Immediately after inoculation, vortex each flask gently and remove a 100 µL aliquot.
-
Perform 10-fold serial dilutions in sterile 0.9% saline.
-
Plate 100 µL of appropriate dilutions onto agar plates in duplicate.
-
-
Incubation and Subsequent Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), repeat the sampling and plating procedure described in step 3 for each flask.
-
-
Colony Counting:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
-
Data Analysis:
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL on the y-axis against time on the x-axis for each concentration and the growth control.
-
Signaling Pathway and Mechanism of Action
While the precise signaling pathways affected by this compound are still under investigation, its primary antibacterial mechanism is believed to involve the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
References
Application Notes and Protocols: Investigating the Effects of Sodium Houttuyfonate on a Rat Model of Myocardial Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and various pathological stimuli. While initially compensatory, sustained hypertrophy can progress to heart failure.[1][2] This document provides detailed application notes and protocols for utilizing a rat model of myocardial hypertrophy to investigate the therapeutic potential of Sodium Houttuyfonate (SH), a compound derived from Houttuynia cordata.[3][4] SH has demonstrated anti-inflammatory and anti-fibrotic properties, making it a compound of interest for cardiovascular research.[3][4][5] These protocols are designed to offer a standardized framework for inducing cardiac hypertrophy in rats and evaluating the pharmacological effects of this compound.
Data Presentation: Efficacy of this compound in Rat Models of Myocardial Hypertrophy
The following tables summarize the quantitative data from studies investigating the effects of this compound on key hypertrophic parameters in rats.
Table 1: Effects of this compound on Cardiac Hypertrophy Indices in L-thyroxine-Induced Hypertrophic Rats [1][6]
| Group | Dose | Heart Weight Index (mg/g) | Left Ventricular Weight Index (mg/g) | Cardiomyocyte Size (µm²) |
| Normal Control | - | 3.15 ± 0.28 | 2.15 ± 0.20 | 289.5 ± 45.3 |
| L-thyroxine Control | 0.25 mg/kg | 4.01 ± 0.33 | 2.98 ± 0.29 | 548.7 ± 89.6 |
| SH Low Dose | 50 mg/kg | 3.54 ± 0.31 | 2.51 ± 0.25 | 412.3 ± 76.5 |
| SH High Dose | 100 mg/kg | 3.42 ± 0.29 | 2.43 ± 0.22 | 389.1 ± 68.9 |
| Captopril (Positive Control) | 40 mg/kg | 3.38 ± 0.30 | 2.39 ± 0.24 | 365.4 ± 65.7 |
Table 2: Effects of this compound on Ventricular Tissue Markers in L-thyroxine-Induced Hypertrophic Rats [1][6]
| Group | Dose | Endothelin-1 (pg/mg protein) | Hydroxyproline (µg/mg protein) |
| Normal Control | - | 1.89 ± 0.21 | 3.45 ± 0.41 |
| L-thyroxine Control | 0.25 mg/kg | 3.12 ± 0.34 | 5.87 ± 0.63 |
| SH Low Dose | 50 mg/kg | 2.45 ± 0.28 | 4.58 ± 0.52 |
| SH High Dose | 100 mg/kg | 2.21 ± 0.25 | 4.12 ± 0.48 |
| Captopril (Positive Control) | 40 mg/kg | 2.15 ± 0.23 | 3.98 ± 0.45 |
Table 3: Effects of this compound on Cardiac Remodeling Post-Myocardial Infarction in Rats [3][4]
| Group | Dose | Heart Weight / Body Weight (mg/g) | Left Ventricle Weight / Body Weight (mg/g) |
| Sham | - | 2.98 ± 0.12 | 2.10 ± 0.09 |
| Myocardial Infarction (MI) | - | 3.85 ± 0.15 | 2.95 ± 0.11 |
| MI + SH Low Dose | 50 mg/kg | 3.41 ± 0.13 | 2.58 ± 0.10 |
| MI + SH High Dose | 100 mg/kg | 3.29 ± 0.11 | 2.45 ± 0.09 |
Experimental Protocols
Induction of Myocardial Hypertrophy in Rats
Two common methods for inducing myocardial hypertrophy in rats are chemical induction and surgical intervention.
a. Isoproterenol-Induced Myocardial Hypertrophy
Isoproterenol (B85558), a β-adrenergic agonist, is widely used to induce cardiac hypertrophy.[7][8]
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Reagents: Isoproterenol hydrochloride, sterile saline.
-
Procedure:
-
Dissolve isoproterenol in sterile saline to a final concentration of 5 mg/mL.
-
Administer isoproterenol subcutaneously at a dose of 5 mg/kg body weight once daily for 7 to 14 days.[7]
-
A control group should receive subcutaneous injections of sterile saline.
-
Monitor animals daily for signs of distress.
-
b. L-thyroxine-Induced Myocardial Hypertrophy
L-thyroxine administration can also induce myocardial hypertrophy.[1][6]
-
Animals: Male Sprague-Dawley rats (150-170g).[1]
-
Reagents: L-thyroxine, 0.9% NaCl.
-
Procedure:
c. Transverse Aortic Constriction (TAC) Surgical Model
TAC is a surgical method that induces pressure overload, leading to cardiac hypertrophy.[2][9][10]
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Surgical Preparation: Anesthetize the rat (e.g., with ketamine/xylazine). Shave and disinfect the thoracic area.
-
Procedure:
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully separate the transverse aorta from the surrounding tissues between the innominate and left common carotid arteries.
-
Place a suture (e.g., 4-0 silk) around the aorta.
-
Tie the suture snugly around the aorta and a blunt needle (e.g., 21-gauge) placed alongside the aorta.
-
Withdraw the needle to create a constriction of a defined diameter.
-
Close the thoracic cavity in layers.
-
Provide post-operative care, including analgesics and monitoring.
-
Sham-operated control animals undergo the same procedure without the aortic constriction.
-
Administration of this compound
-
Preparation: Dissolve this compound in sterile saline or distilled water.
-
Administration: Administer SH via oral gavage or intraperitoneal injection. Doses typically range from 50 to 100 mg/kg body weight, administered daily.[1][3][4][6]
-
Treatment Period: Treatment with SH can commence concurrently with the hypertrophy-inducing agent or after the establishment of hypertrophy, and typically continues for the duration of the experiment (e.g., 7-28 days).[3][6]
Histological Analysis of Myocardial Tissue
Histological analysis is crucial for assessing changes in cardiomyocyte size and fibrosis.[11][12][13]
-
Tissue Preparation:
-
At the end of the experiment, euthanize the rats and excise the hearts.
-
Wash the hearts with ice-cold phosphate-buffered saline (PBS).
-
Fix the hearts in 10% neutral buffered formalin for 24-48 hours.
-
Embed the hearts in paraffin (B1166041) and section them at a thickness of 4-5 µm.
-
-
Hematoxylin and Eosin (H&E) Staining (for cardiomyocyte size):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin, followed by a counterstain with eosin.
-
Dehydrate and mount the sections.
-
Capture images using a light microscope and measure the cross-sectional area of cardiomyocytes using image analysis software.
-
-
Masson's Trichrome Staining (for fibrosis):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin, followed by Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Counterstain with aniline (B41778) blue.
-
Collagen fibers will stain blue, and the myocardium will stain red.
-
Quantify the fibrotic area as a percentage of the total myocardial area using image analysis software.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[14][15]
-
RNA Extraction:
-
Homogenize frozen heart tissue (~50-100mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH), and a suitable SYBR Green master mix.
-
Perform the PCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Western Blot Analysis
Western blotting is used to quantify the protein levels of key signaling molecules.[16][17][18][19]
-
Protein Extraction:
-
Homogenize frozen heart tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AMPK, AMPK, NF-κB p65, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for studying this compound in a rat model of myocardial hypertrophy.
Proposed Signaling Pathway of this compound in Myocardial Hypertrophy
Caption: Proposed mechanism of this compound via the AMPK/NF-κB signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Post-infarct Remodeling in Rats via AMP-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Alleviates Post-infarct Remodeling in Rats via AMP-Activated Protein Kinase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound on myocardial hypertrophy in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transverse aortic constriction cardiac hypertrophy models [bio-protocol.org]
- 10. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Histological Quantification of Chronic Myocardial Infarct in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Proteomics of acute heart failure in a rat post-myocardial infarction model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of NF-κB Pathway Proteins Following Sodium Houttuyfonate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium houttuyfonate (SH), a stable derivative of the active component of Houttuynia cordata, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action is largely attributed to its ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] The NF-κB signaling cascade is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] In a resting state, NF-κB dimers, typically the p65/p50 heterodimer, are held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins, primarily IκBα.[7][8]
Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα.[6][7] This event unmasks the nuclear localization signal on the p65 subunit, facilitating its translocation to the nucleus.[7] Concurrently, phosphorylation of p65 itself, particularly at Ser536, enhances its transcriptional activity.[8] Once in the nucleus, activated NF-κB binds to specific DNA sequences to initiate the transcription of inflammatory genes.[6]
Studies have consistently shown that this compound can suppress the activation of the NF-κB pathway.[1][2] Western blot analysis is a crucial technique to elucidate this inhibitory effect by quantifying the changes in key protein levels and their phosphorylation states. Specifically, SH treatment has been found to inhibit the degradation of IκBα and suppress the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent inflammatory gene expression.[2][3] Some evidence suggests that SH may exert its effects by inhibiting upstream components like the Toll-like receptor 4 (TLR4) signaling pathway.[4][5][9]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the impact of this compound on the NF-κB signaling pathway.
Data Presentation: Expected Outcomes
The following table summarizes the anticipated quantitative results from a Western blot analysis of cell lysates treated with an inflammatory stimulus (e.g., LPS) with and without this compound. Data is presented as relative protein expression normalized to a loading control (e.g., β-actin for total and cytoplasmic proteins, Lamin B1 for nuclear proteins).
| Target Protein | Treatment Group | Expected Relative Expression (Fold Change vs. Control) | Interpretation |
| p-IκBα | Control | 1.0 | Basal level of IκBα phosphorylation. |
| LPS | 3.0 - 5.0 | LPS stimulation induces significant IκBα phosphorylation, targeting it for degradation. | |
| LPS + SH | 1.2 - 1.8 | SH significantly inhibits LPS-induced IκBα phosphorylation. | |
| Total IκBα | Control | 1.0 | Basal level of total IκBα protein. |
| LPS | 0.2 - 0.4 | LPS stimulation leads to the degradation of IκBα. | |
| LPS + SH | 0.7 - 0.9 | SH prevents the LPS-induced degradation of IκBα.[1][2] | |
| p-p65 (Nuclear) | Control | 1.0 | Basal level of nuclear phosphorylated p65. |
| LPS | 4.0 - 6.0 | LPS stimulation induces phosphorylation and nuclear translocation of p65. | |
| LPS + SH | 1.5 - 2.5 | SH significantly suppresses the LPS-induced phosphorylation and nuclear translocation of p65.[1][3] | |
| Total p65 (Nuclear) | Control | 1.0 | Basal level of nuclear p65. |
| LPS | 3.0 - 5.0 | LPS stimulation promotes the translocation of total p65 to the nucleus. | |
| LPS + SH | 1.3 - 2.0 | SH reduces the LPS-induced nuclear translocation of p65. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway targeted by this compound and the general experimental workflow for its analysis via Western blot.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of NF-κB pathway proteins.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate cell line (e.g., RAW 264.7 macrophages, bovine endometrial epithelial cells) in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment.
-
Pre-treatment: Once cells are attached and have reached the desired confluency, replace the medium. Pre-treat designated wells with this compound (SH) at various concentrations for 1-2 hours. Include a vehicle control (medium only).
-
Stimulation: Following pre-treatment, add the inflammatory stimulus (e.g., 1 µg/mL Lipopolysaccharide, LPS) to the appropriate wells for a predetermined time (e.g., 30-60 minutes). Ensure you have the following experimental groups:
-
Control (vehicle only)
-
LPS only
-
LPS + SH (various concentrations)
-
SH only (optional, to test for baseline effects)
-
Protein Extraction (Cytoplasmic and Nuclear)
-
Cell Harvesting: After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cytoplasmic Lysis: Add 100 µL of ice-cold cytoplasmic lysis buffer (e.g., buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl2, 0.5% NP-40, with freshly added protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Cytoplasmic Fraction Isolation: Vortex briefly and incubate on ice for 15 minutes. Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic protein fraction.
-
Nuclear Fraction Isolation: Wash the remaining pellet with the cytoplasmic lysis buffer without detergent. Resuspend the pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., buffer containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1.5 mM MgCl2, with freshly added protease and phosphatase inhibitors).
-
Nuclear Lysis: Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.
-
Nuclear Fraction Collection: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the nuclear protein fraction.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA Protein Assay Kit according to the manufacturer's instructions.
Western Blotting Procedure
-
Sample Preparation: Dilute protein samples to the same concentration with lysis buffer and mix with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane into a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies include:
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Mouse anti-β-actin (Cytoplasmic Loading Control)
-
Rabbit anti-Lamin B1 (Nuclear Loading Control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to their respective loading controls.
References
- 1. This compound inhibits inflammation by blocking the MAPKs/NF-κB signaling pathways in bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Troubleshooting high MIC values for Sodium houttuyfonate in susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high Minimum Inhibitory Concentration (MIC) values during the susceptibility testing of Sodium Houttuyfonate.
Troubleshooting Guide: High MIC Values
Consistently high or variable MIC values for this compound can arise from several factors related to the compound's properties and the experimental setup. This guide provides a systematic approach to identify and resolve these issues.
1. Is the this compound solution properly prepared and stored?
This compound can be unstable under certain conditions.[1][2] Improper preparation and storage of stock solutions can lead to degradation of the active compound, resulting in artificially high MIC values.
-
Recommendation: Prepare fresh stock solutions for each experiment. If storage is necessary, store aliquots at -20°C or lower for short periods and protect from light. Avoid repeated freeze-thaw cycles.
-
Protocol:
-
Dissolve this compound powder in sterile deionized water or a suitable buffer to create a high-concentration stock solution.[3]
-
Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[3]
-
Perform serial dilutions in the appropriate broth medium to achieve the desired final concentrations for the MIC assay.
-
2. Is the pH of the testing medium affecting the compound's stability?
This compound is known to be unstable in neutral and alkaline solutions, degrading into 2-undecanone.[1] The pH of the culture medium is a critical factor that can significantly impact the compound's activity.
-
Recommendation: Measure the pH of your prepared culture medium before inoculation. Ensure it is within the optimal range for both microbial growth and compound stability. Consider using a buffered medium if pH shifts are expected during incubation.
-
Experimental Check: To test the impact of pH, you can perform parallel MIC assays in media buffered at different pH values (e.g., pH 6.8, 7.2, and 7.4) to observe any significant differences in MICs.
3. Could there be interactions between this compound and the media components?
Certain components of the culture medium may interact with this compound, reducing its effective concentration. For example, in antifungal susceptibility testing, it has been observed that β-1,3-glucan in the fungal cell wall and biofilm matrix can physically interact with and sequester this compound, leading to higher MIC values.[4]
-
Recommendation: Be aware of the composition of your chosen medium. If testing against fungi, consider that high glucan-producing strains might exhibit higher MICs. For bacteria, while specific interactions are less documented, complex media with high concentrations of proteins or other macromolecules could potentially bind to the compound.
-
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting high MIC values.
4. Is the correct experimental protocol being followed?
Adherence to standardized protocols is crucial for obtaining reproducible MIC results. Deviations in inoculum density, incubation time, or reading method can lead to inaccuracies.
-
Recommendation: Follow established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution or agar (B569324) dilution methods.[5]
-
Key Protocol Points:
-
Inoculum Preparation: Adjust the turbidity of the bacterial or fungal suspension to a 0.5 McFarland standard.[3]
-
Serial Dilution: Perform accurate two-fold serial dilutions of this compound in the 96-well plate.[6][7]
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum) in every assay.[5]
-
Incubation: Incubate at the appropriate temperature and duration for the specific microorganism being tested.
-
Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MIC values for this compound against common pathogens?
MIC values can vary depending on the microbial species and strain, as well as the testing methodology. However, published literature provides some expected ranges.
| Microorganism | Reported MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 4000 | [6][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 - 80 | [8][9][10] |
| Candida albicans | 64 - 512 | [4][11] |
| Candida auris | 32 - 128 | [12] |
Q2: What is the mechanism of action of this compound?
This compound has a multi-faceted mechanism of action. Its primary antibacterial effect is through the disruption of bacterial cell membranes, leading to inhibited growth and proliferation.[13] It is also known to inhibit biofilm formation in various pathogens, including Pseudomonas aeruginosa and Candida albicans.[6][7][11][14] Additionally, it possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[13][15]
Caption: Mechanism of action of this compound.
Q3: Can this compound be used in combination with other antimicrobial agents?
Yes, research has shown that this compound can act synergistically with other antimicrobial drugs. For example, it has demonstrated a synergistic effect when combined with Meropenem against heteroresistant Pseudomonas aeruginosa and with Penicillin G against MRSA.[6][7][9][10][16]
Q4: Are there different forms of this compound available?
The literature mentions "this compound" (SH) and "Sodium New Houttuyfonate" (SNH).[12][17] SNH is described as a structural derivative of SH, and both exhibit similar biological activities.[12] It is important to note which form is being used in your experiments as this could potentially influence the results.
Experimental Protocols
Broth Microdilution Method for MIC Determination [3][6][7]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances the mono-therapy of fluconazole on oropharyngeal candidiasis (OPC) through HIF-1α/IL-17 axis by inhibiting cAMP mediated filamentation in Candida albicans-Candida glabrata dual biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physical Interaction of this compound With β-1,3-Glucan Evokes Candida albicans Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 8. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 12. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. This compound, a potential phytoanticipin derivative of antibacterial agent, inhibits bacterial attachment and pyocyanine secretion of Pseudomonas aeruginosa by attenuating flagella-mediated swimming motility [agris.fao.org]
- 15. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Houttuyfonate in Anti-Biofilm Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Houttuyfonate (SH) in anti-biofilm assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in anti-biofilm assays?
A1: The optimal concentration of this compound (SH) is dependent on the target microorganism. It is typically determined in relation to the Minimum Inhibitory Concentration (MIC). For biofilm inhibition studies, concentrations ranging from sub-MIC to multiples of the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC) are commonly tested. For instance, in studies against Pseudomonas aeruginosa, concentrations from 250 µg/ml have been shown to effectively inhibit biofilm formation.[1][2] For Staphylococcus epidermidis, the MIC has been reported at 256 µg/ml, with sub-MIC concentrations used in combination studies.[3][4] Against Candida albicans, the MIC80 has been noted as 256 µg/mL.[5][6]
Q2: How does this compound inhibit biofilm formation?
A2: this compound appears to inhibit biofilm formation through multiple mechanisms depending on the microorganism. In Pseudomonas aeruginosa, SH has been shown to downregulate the expression of genes associated with alginate biosynthesis (algD and algR), a key component of its biofilm matrix.[7] It also affects quorum sensing systems, which are crucial for biofilm development.[1][2] In Staphylococcus epidermidis, SH, particularly in combination with erythromycin (B1671065), can downregulate the expression of the icaA gene, which is involved in the production of the polysaccharide intercellular adhesin (PIA).[3] For Candida albicans, SH has been found to inhibit the Ras1-cAMP-Efg1 signaling pathway, which is critical for hyphal formation and biofilm development.[5][6]
Q3: Can this compound be used in combination with other antimicrobial agents?
A3: Yes, studies have shown that this compound can act synergistically with conventional antibiotics. For example, sub-inhibitory concentrations of SH in combination with erythromycin have been effective against Staphylococcus epidermidis biofilms.[3] It has also demonstrated a synergistic effect with Meropenem against heteroresistant Pseudomonas aeruginosa.[1][2] Combining SH with EDTA-Na2 has also been shown to enhance its efficacy in eradicating biofilms of P. aeruginosa, S. aureus, and C. albicans.[8]
Q4: Is this compound cytotoxic to mammalian cells?
A4: The cytotoxicity of this compound has been evaluated in various cell lines. Studies on cancer cell lines, such as MCF-7 (human breast cancer) and A2780 (human ovarian cancer), have shown that SH can inhibit cell proliferation and induce apoptosis at concentrations in the range of 100-500 µg/ml.[9][10] It is crucial to perform cytotoxicity assays on relevant cell lines for your specific experimental model to determine a therapeutic window where SH is effective against biofilms with minimal toxicity to host cells.
Troubleshooting Guides
Issue 1: High Variability in Crystal Violet Biofilm Assay Results
Possible Cause & Solution:
-
Inconsistent Washing: Vigorous or inconsistent washing can dislodge the biofilm, while insufficient washing can leave behind planktonic cells and media components, leading to artificially high readings.
-
Uneven Biofilm Formation: Biofilms may not form uniformly across the microtiter plate, especially in the outer wells (the "edge effect").
-
Solution: Avoid using the outer wells of the 96-well plate for experiments. Fill these wells with sterile media or water to maintain humidity and minimize evaporation from the experimental wells.[13]
-
-
Incomplete Solubilization of Crystal Violet: If the crystal violet is not fully solubilized, the absorbance readings will be inaccurate.
Issue 2: No Significant Biofilm Inhibition Observed with this compound Treatment
Possible Cause & Solution:
-
Inappropriate Concentration Range: The concentrations of SH used may be too low to have a significant effect on the specific microbial strain.
-
Solution: Determine the MIC of SH for your strain first. Then, test a broader range of concentrations, both below and above the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).
-
-
Timing of Treatment: SH may be more effective at preventing biofilm formation (inhibition) rather than eradicating established biofilms.
-
Solution: For biofilm inhibition assays, add SH at the same time as the bacterial inoculum.[11] To test for biofilm eradication, allow the biofilm to form for a specific period (e.g., 24 hours) before washing away planktonic cells and adding fresh media containing SH.
-
-
Strain-Specific Resistance: The microbial strain being tested might have intrinsic or acquired resistance mechanisms.
Data Presentation
Table 1: Effective Concentrations of this compound against Various Microorganisms
| Microorganism | Effective Concentration (µg/mL) | Assay Type | Reference |
| Pseudomonas aeruginosa | ≥ 250 | Biofilm Inhibition | [1][2] |
| Pseudomonas aeruginosa | 500 (SMIC80) | Biofilm Inhibition (early & mature) | [14][15] |
| Staphylococcus epidermidis | 64 (1x MIC) | Biofilm Inhibition (in combination) | [3] |
| Staphylococcus epidermidis | 256 (MIC) | MIC Determination | [4] |
| Staphylococcus aureus | 250 | Biofilm Inhibition | [14] |
| Candida albicans | 128 - 512 | Biofilm Inhibition | [5] |
| Candida albicans | 1024 (MIC) | MIC Determination | [4] |
| Candida auris | 32 - 128 (MIC) | MIC Determination | [16] |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
This protocol is a widely used method for quantifying biofilm formation.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture in a fresh medium to a final optical density at 600 nm (OD600) of approximately 0.05-0.1.[11]
-
Plate Setup: Add 100 µL of the prepared bacterial suspension to each well of a 96-well flat-bottom microtiter plate. To test for biofilm inhibition, add 100 µL of the bacterial suspension to wells containing 100 µL of 2x concentrated SH in the desired medium. Include a no-treatment control and a sterile medium blank.
-
Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C to allow for biofilm formation.[11][12]
-
Washing: Carefully discard the planktonic bacteria from the wells. Gently wash the wells 2-3 times with 200 µL of sterile PBS or distilled water. Be careful not to disturb the biofilm at the bottom of the well.[11][13]
-
Fixation (Optional): Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Discard the methanol and allow the plate to air dry completely. This step helps to fix the biofilm to the plate.[11]
-
Staining: Add 150-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[11][13]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and tap it on a paper towel to remove any remaining water.[11]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate the plate for 10-15 minutes at room temperature with gentle shaking.[11][12]
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11][13]
Visualizations
Caption: Workflow for the Crystal Violet Biofilm Assay.
Caption: Anti-biofilm mechanisms of this compound.
References
- 1. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 3. brieflands.com [brieflands.com]
- 4. Antimicrobial effect of this compound on Staphylococcus epidermidis and Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 6. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits biofilm formation and alginate biosynthesis-associated gene expression in a clinical strain of Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. francis-press.com [francis-press.com]
- 11. benchchem.com [benchchem.com]
- 12. static.igem.org [static.igem.org]
- 13. Crystal violet assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. [Effects of houttuyfonate sodium on eliminating adhesion of Psedomonas aeruginosa and forming biofilms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Houttuyfonate for In Vivo Studies
Welcome to the technical support center for the use of Sodium Houttuyfonate (SH) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of SH and to troubleshoot potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in in vivo research?
A: this compound (SH) is a stable, water-soluble derivative of houttuynin, the main active component of the plant Houttuynia cordata.[1][2][3] In in vivo studies, SH is primarily investigated for its potent anti-inflammatory, antimicrobial, and cardiovascular protective effects.[2] It is often used in models of bacterial and fungal infections, inflammatory diseases, and cardiac conditions.[2][4][5]
Q2: What are the known mechanisms of action for this compound's anti-inflammatory effects?
A: this compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[6][7] By suppressing these pathways, SH reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][6][7]
Q3: What is the stability of this compound in solution?
A: this compound is more stable than its parent compound, houttuynin.[1][3] However, its stability is pH-dependent. It is relatively stable in acidic conditions (pH < 1.2) but degrades in neutral to alkaline solutions.[1] High temperatures can also accelerate its degradation. For experimental use, it is recommended to prepare fresh solutions and store them appropriately.
Q4: Are there any known toxicity concerns with this compound in animal models?
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle Selection
Problem: I am having difficulty dissolving this compound for my in vivo experiment. What is the recommended solvent or vehicle?
Troubleshooting Steps:
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Assess Solubility: this compound has limited water solubility.[1] For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve the compound.[1]
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Vehicle for In Vivo Administration:
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Oral Gavage: For oral administration, SH can be suspended in an aqueous vehicle such as water or saline. Sonication may be required to achieve a uniform suspension.
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Intraperitoneal (IP) Injection: For IP injections, a solution in sterile saline can be attempted, but achieving a high concentration may be difficult. If using a co-solvent like DMSO, ensure the final concentration of DMSO is low (typically <5-10%) and run a vehicle-only control group to account for any solvent effects.
-
-
Nanoemulsion Formulation: For improved solubility and bioavailability, consider formulating a nanoemulsion of SH. One study reported successful formulation and enhanced therapeutic efficacy of an SH nanoemulsion for lung injury in rats.
Issue 2: Inconsistent or Lack of Efficacy in an Inflammation Model
Problem: I am not observing the expected anti-inflammatory effects of this compound in my animal model.
Troubleshooting Steps:
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Verify Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly (cool, dark, and dry place) to prevent degradation.
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Dose and Route of Administration:
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Review the literature for effective doses in similar models. Typical doses range from 25 mg/kg to 100 mg/kg, with some studies using up to 400 mg/kg.[1][3][8][9]
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The route of administration can significantly impact bioavailability and efficacy. Oral administration is generally safer than injection.[1]
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-
Timing of Administration: The timing of SH administration relative to the inflammatory stimulus is critical. Consider pre-treatment (prophylactic) versus post-treatment (therapeutic) regimens based on your experimental question.
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Model-Specific Considerations: The efficacy of SH can vary depending on the animal model and the specific inflammatory stimulus used.
Issue 3: Adverse Effects Observed in Study Animals
Problem: My animals are showing signs of distress or adverse effects after this compound administration.
Troubleshooting Steps:
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Rule out Vehicle Effects: If using a co-solvent like DMSO, ensure the concentration is within a safe range and that the vehicle-only control group does not exhibit similar adverse effects.
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Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose of this compound.
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Route of Administration: Intraperitoneal injections can sometimes cause localized irritation or peritonitis. Consider switching to oral gavage, which is generally better tolerated.[1]
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Monitor for Dehydration and Weight Loss: Particularly with oral gavage, ensure proper technique to avoid aspiration.[10][11] Monitor animal weight and hydration status daily.
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Gut Microbiota Disruption: Be aware that high doses or long-term administration of SH can alter the gut microbiota, which may lead to systemic effects.[8]
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage Range | Application | Reference |
| Mice (BALB/c) | Oral Gavage | 25, 50, 100 mg/kg | Pulmonary infection | [3] |
| Mice (BALB/c) | Intraperitoneal | 50 mg/kg | Acute toxicity (no deaths observed) | |
| Mice | Oral Gavage | 100, 200, 400 mg/kg | Anti-inflammatory | [1] |
| Rats | Intragastric | 50, 100 mg/kg/day | Diabetic cardiomyopathy | [9] |
| Rats | Intraperitoneal | Not specified | Myocardial hypertrophy | [5] |
Table 2: Stability of this compound
| Condition | Stability | Observations | Reference |
| pH | Stable in acidic (pH 1.2), unstable in neutral and alkaline (pH 6.8-10.4) | Degrades into 2-undecanone (B123061) at higher pH. | [1] |
| Temperature | High temperature accelerates degradation | ||
| Enzymes | Slightly affected by pepsin and trypsin | ||
| Oxidation & Light | Not significantly affected |
Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, bioavailability, and elimination half-life for this compound are not well-documented in the reviewed literature.
Experimental Protocols
Protocol 1: In Vivo Anti-Inflammatory Mouse Model (LPS-induced Mastitis)
This protocol is adapted from a study investigating the effect of SH on lipopolysaccharide (LPS)-induced mastitis in mice.[6]
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Animals: Female BALB/c mice, 6-8 weeks old.
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Model Induction: Anesthetize mice and inject 100 µl of LPS (1 mg/ml in sterile saline) into the mammary fat pad.
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Treatment: Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection or oral gavage 1 hour before or after LPS challenge. A vehicle control group should be included.
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Endpoint Analysis (24 hours post-LPS):
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Euthanize mice and collect mammary tissue.
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Histology: Fix tissue in 4% paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
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Myeloperoxidase (MPO) Assay: Homogenize tissue and measure MPO activity as an indicator of neutrophil infiltration.
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Cytokine Analysis: Measure the mRNA or protein levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in tissue homogenates using RT-qPCR or ELISA, respectively.
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Western Blot: Analyze the phosphorylation of NF-κB p65 and the degradation of IκBα in tissue lysates to assess NF-κB pathway activation.
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Protocol 2: Oral Gavage in Mice
This is a general procedure for oral gavage in mice.[10][11]
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Preparation:
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Weigh the mouse to calculate the correct dosing volume (typically not exceeding 10 ml/kg).
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Select an appropriately sized gavage needle (18-20 gauge for adult mice) with a ball tip.
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Measure the needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth and mark the needle.
-
-
Restraint: Firmly restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.
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Insertion: Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. Do not force the needle.
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Administration: Slowly administer the prepared solution.
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Withdrawal and Monitoring: Gently withdraw the needle and monitor the animal for any signs of distress.
Visualizations of Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the p38 MAPK/ERK signaling pathway by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium new houttuyfonate improves inflammatory bowel disease in mice through inhibiting the STAT3/NF-κB signaling pathway [xb.xzhmu.edu.cn]
- 5. Effect of this compound on myocardial hypertrophy in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects against cardiac injury by regulating cardiac energy metabolism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
How to improve the solubility of Sodium houttuyfonate for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Sodium Houttuyfonate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is an addition product of dodecanoyl acetaldehyde (B116499) and sodium bisulfite.[1] Despite the presence of a sodium sulfite (B76179) ion and a hydroxyl group in its structure, it exhibits poor water solubility.[2] For in vitro experiments, it is often necessary to use organic solvents or specific preparation methods to achieve the desired concentration.
Q2: What are the recommended solvents for dissolving this compound for in vitro studies?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound for use in cell-based assays.[2][3] Water can also be used, but the achievable concentration is significantly lower.[3]
Q3: What is the maximum concentration of this compound that can be achieved in common solvents?
A3: The solubility of this compound can vary. However, the following concentrations have been reported:
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DMSO: 20 mg/mL (66.15 mM)[3]
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Water: 3.33 mg/mL (11.01 mM)[3] It is often recommended to use sonication to aid dissolution in both solvents.[3]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a high-concentration stock solution, dissolve this compound powder in DMSO. For example, to prepare a 40 mg/mL stock solution, you can dissolve 2 mg of the compound in 50 µL of DMSO.[3] This stock solution can then be further diluted in your cell culture medium to the desired final concentration.
Q5: What precautions should I take when using DMSO to dissolve this compound?
A5: While DMSO is an effective solvent, it can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that affects cell viability, typically below 0.5% (v/v). Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | The compound has low aqueous solubility and is crashing out of the solution. | 1. Decrease the final concentration: The desired concentration may be above its solubility limit in the aqueous medium.2. Increase the solvent concentration: If permissible for your cell line, slightly increasing the final DMSO concentration might help keep the compound in solution. However, be mindful of solvent toxicity.3. Use a co-solvent system: For certain applications, a mixture of solvents like DMSO and PEG300 might improve solubility.[3]4. Prepare fresh dilutions: Do not store diluted solutions for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your DMSO stock for each experiment. |
| Inconsistent experimental results. | 1. Incomplete dissolution of the compound. 2. Degradation of the compound. | 1. Ensure complete dissolution: After adding the solvent to the powder, vortex and sonicate the solution to ensure the compound is fully dissolved before making further dilutions.[3]2. Check for stability: The stability of this compound is influenced by solvent, temperature, and pH. It is more stable at lower pH values and can degrade at higher temperatures.[2] Prepare solutions fresh before use and store stock solutions at -80°C for long-term storage.[3] |
| Observed cytotoxicity at expected non-toxic concentrations. | 1. High final DMSO concentration. 2. Cell line sensitivity. | 1. Calculate and verify the final DMSO concentration: Ensure it is within the tolerated range for your specific cell line.2. Perform a dose-response curve for DMSO: Determine the maximum tolerated DMSO concentration for your cells before proceeding with your experiments with this compound. |
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 | 66.15 | Sonication is recommended.[3] |
| Water | 3.33 | 11.01 | Sonication is recommended.[3] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Stock Solution in DMSO
Materials:
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This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
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Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.
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Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed the tolerated level for your cell line (typically <0.5%).
-
Add the working solutions to your cells and proceed with your assay.
Signaling Pathway and Experimental Workflow
This compound has been shown to exert its anti-inflammatory effects by potentially inhibiting the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
References
Technical Support Center: Sodium Houttuyfonate in Long-Term Bacterial Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with bacterial resistance to Sodium Houttuyfonate (SH) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound exerts its antibacterial effects through a multi-faceted approach. Primarily, it disrupts the cell membranes of bacteria, leading to inhibited growth and proliferation.[1] It is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, but also shows activity against certain Gram-negative strains.[1] Additionally, SH has been shown to inhibit biofilm formation, reduce bacterial motility, and down-regulate genes associated with virulence.[2][3]
Q2: Is there evidence of bacteria developing resistance to this compound?
While this compound is effective against various drug-resistant bacteria, the current body of scientific literature does not extensively document cases of acquired resistance specifically to SH through long-term, continuous exposure in laboratory settings. However, as with any antimicrobial agent, the potential for bacteria to develop resistance over time exists. Bacteria can acquire resistance through mechanisms such as target modification, enzymatic degradation of the antimicrobial agent, or increased efflux of the agent from the bacterial cell.
Q3: What are the typical Minimum Inhibitory Concentrations (MICs) of this compound against common bacterial strains?
The MIC of this compound can vary depending on the bacterial species and strain. It is crucial to determine the MIC for your specific experimental strain. The following table summarizes reported MIC values from various studies.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | 4000 | [2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 - 64 | [3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 60 - 80 | [4][5] |
| Candida albicans | 32 - 256 | [6] |
Troubleshooting Guide
Problem: I am observing a decrease in the efficacy of this compound in my long-term bacterial culture.
This could indicate the development of bacterial resistance. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Confirm Loss of Susceptibility
The first step is to quantitatively confirm that the bacterial population has indeed become less susceptible to this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Prepare Bacterial Inoculum:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube with sterile saline or cation-adjusted Mueller-Hinton broth (CAMHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to a final inoculum concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
-
Prepare Serial Dilutions of this compound:
-
Inoculation and Incubation:
-
Add 100 µL of the appropriate SH dilution and 100 µL of the bacterial inoculum to each well.
-
Include a growth control well (bacteria, no SH) and a sterility control well (broth, no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Interpret Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC of the suspected resistant population to the MIC of the original, susceptible strain. A significant increase in the MIC indicates reduced susceptibility.
-
Workflow for MIC Determination
References
- 1. The combined antibacterial effects of sodium new houttuyfonate and berberine chloride against growing and persistent methicillin-resistant and vancomycin-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds [frontiersin.org]
- 5. Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Testing Sodium Houttuyfonate in Combination with Antibiotics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols when testing Sodium houttuyfonate (SH) in combination with antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it tested in combination with antibiotics?
This compound is a bioactive compound derived from the plant Houttuynia cordata.[1][2] It exhibits both antimicrobial and anti-inflammatory properties.[1][2] SH is often tested in combination with conventional antibiotics to explore potential synergistic effects, which can enhance the efficacy of the antibiotic, overcome bacterial resistance, and potentially reduce required antibiotic dosages.[3][4][5]
Q2: What are the primary mechanisms of action for this compound?
This compound exerts its antimicrobial effects through multiple mechanisms. It is known to disrupt bacterial cell membranes, leading to inhibited growth and proliferation.[1] Additionally, it can inhibit the formation of biofilms, a key factor in antibiotic resistance, and down-regulate genes related to bacterial motility and virulence.[3][4][6] Studies have also shown that SH can modulate the host immune response, for instance by repressing the TLR4/NF-κB signaling pathway in macrophages to control inflammation.[7][8]
Q3: Which bacterial species are commonly tested with this compound and antibiotic combinations?
Research has frequently focused on clinically relevant and often antibiotic-resistant bacteria. This includes Gram-negative bacteria like Pseudomonas aeruginosa, particularly heteroresistant strains, and Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5][9]
Q4: What are the standard methods to test for synergy between this compound and antibiotics?
The most common in vitro methods to assess synergy are the checkerboard microdilution assay and the time-kill curve assay.[3][4][10] The checkerboard assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between the two compounds.[11][12] The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effects of the combination over time.[10][13][14]
Q5: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?
The FICI is calculated using the following formula: FICI = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)[3][11]
The interpretation of the FICI is as follows:
Note: Some literature may define slightly different ranges, for example, additive being 0.5 < FICI ≤ 1 and indifference being 1 < FICI ≤ 2 or 4. It is crucial to define the interpretation criteria before starting the experiments.[15][16]
Troubleshooting Guides
Checkerboard Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for the same compound across different plates. | Pipetting errors during serial dilutions. Inconsistent bacterial inoculum density. Contamination of the culture or reagents. | Use calibrated pipettes and be meticulous with dilution steps. Standardize the inoculum to a 0.5 McFarland standard. Use aseptic techniques and check media for sterility.[12][17] |
| No bacterial growth in the growth control well. | Inactive bacterial inoculum. Incorrect growth medium. Residual disinfectant or detergent in the microplate wells. | Use a fresh, viable bacterial culture. Ensure the correct broth (e.g., Mueller-Hinton Broth) is used. Use sterile, new microplates or ensure proper rinsing of reusable plates. |
| "Edge effect" - poor or inconsistent growth in the outer wells of the 96-well plate. | Evaporation from the outer wells during incubation. | Fill the perimeter wells with sterile water or phosphate-buffered saline (PBS) to create a moisture barrier.[17] |
| Precipitation is observed in wells with high concentrations of SH and/or the antibiotic. | The compound(s) may have limited solubility at the tested concentrations. | Check the solubility of each compound in the test medium before starting the assay. If solubility is an issue, you may need to use a different solvent (and include a solvent control) or test a lower range of concentrations.[17] |
| Checkerboard results show synergy, but this is not replicated in larger culture volumes. | Differences in aeration and surface-to-volume ratio between a microplate well and a culture flask. The combination might be less stable over a longer incubation period in a larger volume. | The checkerboard assay is a screening tool. Positive synergistic hits should be confirmed with a time-kill assay, which is performed in a larger volume and can provide more robust data on the bactericidal/bacteriostatic effects over time.[18] |
Time-Kill Curve Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in CFU counts between replicates. | Inaccurate serial dilutions for plating. Clumping of bacteria. Inconsistent mixing of the culture before sampling. | Ensure thorough mixing before each dilution step. Vortex the bacterial suspension gently to break up clumps before sampling. Ensure the culture is well-mixed at each time point before taking a sample for plating. |
| No significant reduction in CFU/mL with the combination compared to the single agents. | The combination is not synergistic at the tested concentrations. The chosen time points are not optimal to observe synergy. | Test a broader range of concentrations, guided by the MIC values. Increase the frequency of sampling, especially in the early hours (e.g., 0, 2, 4, 6, 8, 24 hours), to capture the dynamics of the interaction.[9] |
| Drug carryover on the agar (B569324) plate inhibits growth, leading to falsely low CFU counts. | The concentration of the drug in the aliquot being plated is still high enough to inhibit growth. | Perform serial dilutions of the sample in fresh, drug-free broth or saline before plating to reduce the drug concentration. For certain drugs, adding a neutralizing agent to the diluent or agar can be effective.[14] |
Experimental Protocols & Data
Protocol 1: Checkerboard Microdilution Assay
This protocol is adapted from methodologies used to test this compound with antibiotics like Meropenem and Penicillin G.[3][19]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and an antibiotic, both alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI).
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound (SH) and the chosen antibiotic (e.g., Meropenem) in an appropriate solvent. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentrations.[12]
-
Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microplate.[12]
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create two-fold serial dilutions of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create two-fold serial dilutions of SH. This creates a matrix of varying concentrations of both agents.[17]
-
Column 11 should contain serial dilutions of the antibiotic only, and Row H should contain serial dilutions of SH only.
-
Include a growth control well (bacteria and medium, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[3]
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone (the lowest concentration showing no visible growth).
-
Determine the MIC of each drug in combination from each well where growth is inhibited.
-
Calculate the FICI for each combination that inhibits growth using the formula provided in the FAQs. The lowest FICI value is reported.
-
Protocol 2: Time-Kill Curve Assay
This protocol is based on standard time-kill methodologies used for synergy testing.[13][14]
Objective: To assess the bactericidal or bacteriostatic activity of this compound and an antibiotic, alone and in combination, over time.
Methodology:
-
Preparation:
-
Prepare flasks containing CAMHB with the test agents at desired concentrations (e.g., 0.5x MIC, 1x MIC of each agent alone and in combination).[5]
-
Prepare a mid-log phase bacterial culture and inoculate each flask to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[13][14]
-
Include a growth control flask with no antimicrobial agents.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[9]
-
-
Quantification:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each combination.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[14]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]
-
Summary of In Vitro Synergy Data
The following table summarizes representative findings from studies on the combination of this compound (SH) with various antibiotics against different bacterial strains.
| Bacterial Strain | Antibiotic | Key Finding (FICI) | Reference |
| Heteroresistant P. aeruginosa | Meropenem | FICI ≤ 0.5 (Synergistic) | [3][4] |
| Methicillin-resistant S. aureus (MRSA) | Penicillin G | FICI = 0.375–0.5625 (Synergistic/Additive) | [19] |
| MRSA | Oxacillin (B1211168) | Median FICI = 0.38 (Synergistic) | [5][9] |
| MRSA | Netilmicin (B1678213) | Median FICI = 0.38 (Synergistic) | [5][9] |
| MRSA | Meropenem | Median FICI = 0.25 (Synergistic) | [5][9] |
Visualizations
Experimental Workflow and Logic
Caption: Workflow for assessing synergy between this compound and antibiotics.
Proposed Mechanism of Synergistic Action
Caption: Potential mechanisms for this compound's synergistic antibacterial effect.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 5. In vitro activity of sodium new houttuyfonate alone and in combination with oxacillin or netilmicin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a potential phytoanticipin derivative of antibacterial agent, inhibits bacterial attachment and pyocyanine secretion of Pseudomonas aeruginosa by attenuating flagella-mediated swimming motility [agris.fao.org]
- 7. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium New Houttuyfonate Effectively Improves Phagocytosis and Inhibits the Excessive Release of Inflammatory Factors by Repressing TLR4/NF-Кb Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. emerypharma.com [emerypharma.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. clyte.tech [clyte.tech]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds [frontiersin.org]
Potential off-target effects of Sodium houttuyfonate in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sodium Houttuyfonate (SH) and its derivative, Sodium New Houttuyfonate (SNH), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for this compound?
This compound (SH) and its more stable derivative, Sodium New Houttuyfonate (SNH), are known for their broad biological activities. Their primary mechanisms include:
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Antimicrobial Effects: SH disrupts the cell membranes of bacteria, inhibiting their growth and proliferation. It is particularly effective against Gram-positive bacteria.[1]
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Anti-inflammatory Properties: SH inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3][4] It has been shown to suppress the TLR4/NF-κB and p38 MAPK/ERK signaling pathways.[3][5][6]
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Anticancer Activities: SNH has been shown to induce apoptosis in various cancer cell lines.[7][8][9][10][11][12][13] This is often mediated through the generation of reactive oxygen species (ROS) and modulation of signaling pathways like PDK1/AKT/GSK3β.[7][12][13]
Q2: I am observing unexpected cytotoxicity in my non-bacterial cells. Is this a known off-target effect?
Yes, cytotoxicity in mammalian cells, particularly at higher concentrations, can be an off-target effect of this compound. While it is investigated for its anticancer properties, its anti-proliferative effects can be considered off-target in studies focused on its antimicrobial or anti-inflammatory properties in host cells. For instance, in RAW264.7 macrophage cells, cytotoxicity was observed at concentrations of 50–100 μg/mL.[2]
Q3: Could this compound be interfering with my protein expression analysis?
It is possible. This compound and its derivatives have been shown to modulate various signaling pathways, which could alter protein expression. For example, SNH has been reported to decrease the expression of MMP1 in breast cancer cells[7] and VEGF and NF-κBp65 in ovarian cancer cells.[9][10] It is crucial to include appropriate vehicle controls in your experiments to distinguish between treatment-specific effects and other experimental variables.
Q4: Are there any known interactions of this compound with common serum components in cell culture media?
While specific interactions with serum components are not extensively detailed in the provided search results, the lipophilic nature of related compounds suggests potential binding to albumin and other serum proteins. This could effectively lower the free concentration of the compound in the culture medium. It is advisable to maintain consistent serum concentrations across experiments for reproducible results.
Q5: How might this compound affect cellular metabolism?
This compound may impact cellular metabolism, particularly through its effects on mitochondria and the generation of reactive oxygen species (ROS).[7][12][13] This can influence the results of metabolic assays such as the MTT assay, which relies on mitochondrial reductase activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability assays (e.g., MTT, WST-1) | 1. Compound instability: this compound can be less stable than its derivative, SNH.[8][14] 2. Interaction with assay reagents: The compound might interfere with the chemistry of the viability assay. 3. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment. | 1. Use freshly prepared solutions. Consider using the more stable Sodium New Houttuyfonate (SNH). 2. Validate results with an alternative method that measures a different cellular parameter (e.g., a trypan blue exclusion assay or a crystal violet staining assay). 3. Ensure accurate and consistent cell seeding. |
| Unexpected changes in cell morphology | Cytoskeletal disruption or induction of apoptosis: SH/SNH can induce apoptosis, which is characterized by cell shrinkage, membrane blebbing, and nuclear condensation.[7][8][9][10][11][12][13] | 1. Perform morphological analysis using microscopy. 2. Conduct an apoptosis assay (e.g., Annexin V/PI staining) to confirm if the observed changes are due to programmed cell death. |
| Altered gene or protein expression unrelated to the primary research question | Modulation of multiple signaling pathways: SH/SNH are known to affect pathways such as NF-κB, MAPK, and PI3K/AKT.[3][4][5][6][7][12][13] | 1. Review the literature for known effects of SH/SNH on the signaling pathways relevant to your experiment. 2. Use specific inhibitors or activators of suspected off-target pathways to confirm the mechanism of the observed effect. 3. Perform a broader analysis, such as a pathway-focused PCR array or proteomic screen, to identify affected pathways. |
| Reduced efficacy in the presence of high serum concentrations | Protein binding: The compound may bind to proteins in the serum, reducing its bioavailable concentration. | 1. Test a range of serum concentrations to determine the impact on compound activity. 2. Consider using serum-free or reduced-serum media if compatible with your cell line. |
Quantitative Data Summary
Table 1: IC50 Values of Sodium New Houttuyfonate (SNH) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 91.38 | 24 |
| CMT-1211 | Breast Cancer | 84.48 | 24 |
| H1299 | Non-small cell lung cancer | 75 | 24 |
Data compiled from references[7][11]
Table 2: Effective Concentrations of this compound (SH) and Sodium New Houttuyfonate (SNH) in Various Assays
| Compound | Cell Line/Model | Assay | Effective Concentration | Observed Effect |
| SH | RAW264.7 | Cytotoxicity (MTT) | 50-100 µg/mL | Decreased cell survival[2] |
| SH | RAW264.7 | Anti-inflammatory | 0.1-20 µg/mL | No cytotoxicity[2] |
| SNH | MCF-7, Hela | Cytotoxicity (MTT) | 50-250 µg/mL | Dose-dependent inhibition of proliferation[8] |
| SH | Pseudomonas aeruginosa | Biofilm Inhibition | ≥250 µg/mL | Inhibition of biofilm formation[15][16] |
| SNH | H1299 | Apoptosis | 50-100 µM | Dose-dependent increase in apoptosis[11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: Workflow for investigating unexpected cytotoxicity of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities [mdpi.com]
- 3. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium New Houttuyfonate Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. francis-press.com [francis-press.com]
- 10. francis-press.com [francis-press.com]
- 11. Quantitative Proteomics Reveals the Antitumor Effects of Sodium New Houttuyfonate on Non-small Cell Lung Cancer [xiahepublishing.com]
- 12. mdpi.com [mdpi.com]
- 13. Sodium New Houttuyfonate Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
Technical Support Center: Overcoming Challenges in the Delivery of Sodium Houttuyfonate in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium Houttuyfonate (SH) and its derivative, Sodium New Houttuyfonate (SNH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not dissolving properly in aqueous buffers. What should I do?
A1: This is a common issue as this compound has limited water solubility.[1][2] For in vitro cell experiments, Dimethyl Sulfoxide (DMSO) is often used to dissolve the compound before further dilution in culture media.[1][2] For in vivo administration, consider using a co-solvent system. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Alternatively, a solution of 10% DMSO in 90% corn oil can be used.[3] If precipitation occurs, gentle heating and/or sonication may aid dissolution.[3]
Q2: I am observing degradation of my this compound compound. How can I improve its stability?
A2: The stability of this compound is highly dependent on pH and temperature.[1] It is relatively stable in acidic conditions (pH < 1.2) but degrades in neutral to alkaline solutions (pH 6.8 to 10.4).[1][2] High temperatures can accelerate this degradation.[1] To improve stability, consider the following:
-
pH Control: Prepare solutions in a buffer with a pH below 6.8.
-
Temperature: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3] For working solutions, maintain a cool environment and use them promptly after preparation.
-
Formulation: Encapsulating this compound in nanocarriers like liposomes or nanoparticles can protect it from degradation and improve stability.[4][5][6]
Q3: What is the difference between this compound (SH) and Sodium New Houttuyfonate (SNH)?
A3: Sodium New Houttuyfonate is a synthesized derivative of this compound with improved stability.[7] While both compounds exhibit similar pharmacological activities, including anti-inflammatory and antimicrobial effects, SNH is often preferred for its better stability profile.[7][8][9]
Q4: What are the known signaling pathways modulated by this compound?
A4: this compound has been shown to modulate several key inflammatory and cell survival signaling pathways. These include:
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NF-κB Pathway: SH can inhibit the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.[10][11]
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MAPK Pathway: SH has been observed to suppress the phosphorylation of p38, JNK, and ERK in the MAPK pathway, contributing to its anti-inflammatory effects.[6][12]
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TLR4/NF-κB Pathway: SNH has been shown to inhibit the TLR4/NF-κB pathway, leading to improved phagocytosis by macrophages and reduced excessive inflammation.[13]
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ROS/PDK1/AKT/GSK3β Axis: SNH can induce apoptosis in cancer cells by promoting the production of reactive oxygen species (ROS) and inhibiting the PDK1/AKT/GSK3β pathway.[8][14]
-
AMPK Signaling Pathway: SH can regulate the AMPK signaling pathway, which is involved in cellular energy metabolism.[15]
-
TNF-α/JAK-STAT Signaling Pathway: SH has been shown to mitigate lung injury by reducing TNF-α levels and inhibiting the JAK-STAT signaling pathway.[5]
Troubleshooting Guides
Issue 1: Poor Bioavailability and Inconsistent Results in Animal Models
Possible Cause: Low aqueous solubility and rapid degradation of this compound in physiological conditions.
Solutions:
-
Formulation Strategies:
-
Nanoemulsions: Formulating SH in a nanoemulsion can improve its oral bioavailability and therapeutic efficacy.[5]
-
Liposomes: Encapsulating SH in liposomes can enhance its stability and facilitate targeted delivery.
-
Nanoparticles: Polymeric nanoparticles, such as those made with PLGA and hyaluronic acid, can improve the solubility, biocompatibility, and stability of SNH.[4]
-
-
Route of Administration:
-
For localized inflammation models, such as skin or ear edema, topical or local administration might be more effective than systemic routes.
-
For systemic effects, intraperitoneal (i.p.) or intravenous (i.v.) injections are often used, though oral administration with an appropriate formulation is also possible.[15]
-
Issue 2: Off-Target Effects or Toxicity in Animal Models
Possible Cause: High doses of the free drug required to achieve a therapeutic effect, leading to systemic toxicity.
Solutions:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the minimum effective dose with the lowest toxicity. Studies have reported a range of effective doses depending on the animal model and disease state. For example, in a mouse model of mastitis, SH was effective at reducing inflammation.[11] In a rat model of diabetic cardiomyopathy, SH showed protective effects at doses of 50 and 100 mg/kg/d.[15]
-
Targeted Delivery Systems: Utilize nanoparticle or liposomal formulations to enhance drug accumulation at the target site, thereby reducing the required systemic dose and minimizing off-target toxicity.[4]
Data Presentation: Comparison of Delivery Systems for this compound
| Delivery System | Key Advantages | Reported Efficacy/Outcome | Reference |
| Free Drug (in DMSO/Co-solvent) | Simple preparation | Effective in vitro, but may have lower in vivo stability and bioavailability. | [1][2] |
| HA-PLGA Nanoparticles | Improved solubility, biocompatibility, stability, and targeted delivery to cancer cells. | Enhanced antitumor activity against esophageal cancer cells compared to free SNH.[4] | [4] |
| Nanoemulsion | Favorable fluidity and uniform dispersion, leading to enhanced therapeutic efficacy. | Showed the most pronounced therapeutic efficacy in a rat model of NiO-NPs-induced lung injury compared to decoction and tablets.[5] | [5] |
| Liposomes | Can encapsulate both hydrophilic and hydrophobic drugs, improving stability and allowing for controlled release. | A common strategy to improve the delivery of drugs with poor solubility and stability. | [16][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded HA-PLGA Nanoparticles
This protocol is based on the emulsifying solvent evaporation method described for HA-SNH-PLGA nanoparticles.[4]
Materials:
-
Sodium New Houttuyfonate (SNH)
-
Hyaluronic acid (HA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Methodology:
-
Dissolve a specific amount of SNH and PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise into an aqueous solution of PVA while stirring vigorously to form a primary oil-in-water (o/w) emulsion.
-
Sonicate the primary emulsion to reduce the droplet size.
-
Add the resulting nano-emulsion to a solution of HA under continuous stirring.
-
Evaporate the organic solvent (DCM) under reduced pressure or by continuous stirring for several hours at room temperature.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for characterization and in vivo administration.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantified using UV-Vis spectrophotometry after separating the encapsulated drug from the free drug.
Protocol 2: In Vivo Mouse Model of LPS-Induced Mastitis
This protocol is adapted from studies investigating the anti-inflammatory effects of SH in a mouse model of mastitis.[11]
Animal Model:
-
Lactating female mice (e.g., BALB/c or Kunming) are typically used.
Induction of Mastitis:
-
Anesthetize the mice.
-
Inject a specific dose of Lipopolysaccharide (LPS) solution into the mammary glands via the teat canal of the fourth inguinal mammary glands.
Treatment:
-
Administer this compound (dissolved in an appropriate vehicle) to the treatment group of mice, typically via intraperitoneal injection, at a predetermined time point before or after LPS challenge.
-
The control group should receive the vehicle alone.
Evaluation:
-
At a specific time point post-LPS challenge, euthanize the mice and collect mammary gland tissues.
-
Histopathological Analysis: Fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Myeloperoxidase (MPO) Activity Assay: Homogenize the tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the mRNA or protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the tissue homogenates using qRT-PCR or ELISA, respectively.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for enhancing SNH delivery in animal models.
References
- 1. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation of Sodium New Houttuyfonate Nano-particles and the Efficacy Against Esophageal Cancer|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. This compound prevents NiO-NPs induced lung injury in rats through the TNF-α/JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound relieves acute lung injury by nano micellar ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Effects of this compound Against Acute Rhinosinusitis: Antibacterial Action and Epithelial Barrier Repair Through the p38 MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium New Houttuyfonate Effectively Improves Phagocytosis and Inhibits the Excessive Release of Inflammatory Factors by Repressing TLR4/NF-Кb Pathway in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium New Houttuyfonate Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound protects against cardiac injury by regulating cardiac energy metabolism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
How to standardize inoculum density for reproducible MIC results with Sodium houttuyfonate
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) results for Sodium houttuyfonate. The following question-and-answer format directly addresses common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are my MIC results for this compound not reproducible?
A1: Inconsistent MIC results are a frequent challenge and can arise from several factors. The most critical factor is often the density of the bacterial inoculum.[1][2] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs, while an overly sparse inoculum can result in artificially low values.[2][3] Other key areas to investigate include the stability of the this compound stock solution, variations in experimental methodology, and the composition of the growth media.[3]
Q2: What is the correct way to prepare and standardize the bacterial inoculum?
A2: Proper inoculum preparation is fundamental for accurate and reproducible MIC testing.[4] The goal is to achieve a consistent and predetermined cell density for each experiment. The two most common and accepted methods for standardization are the McFarland turbidity standards and spectrophotometry.[4][5] The most widely used standard for antimicrobial susceptibility testing (AST) is the 0.5 McFarland standard, which corresponds to a bacterial suspension of approximately 1.5 x 10⁸ Colony Forming Units per milliliter (CFU/mL).[5][6][7][8]
Q3: What is a McFarland standard and how do I use it?
A3: McFarland standards are turbidity references used to adjust the density of bacterial suspensions to a specified range.[6][7] They are typically made from a precise mixture of barium chloride and sulfuric acid, which forms a barium sulfate (B86663) precipitate of a specific turbidity.[6][7][8] Modern standards often use more stable latex particle suspensions.[6][9]
To use it, you will visually compare the turbidity of your bacterial suspension (in a tube of the same diameter as the standard) against the 0.5 McFarland standard tube.[6] This comparison should be done against a card with contrasting black and white lines.[9] If your suspension is too turbid, dilute it with sterile saline or broth. If it's not turbid enough, add more bacterial colonies.[6]
Q4: Can I use a spectrophotometer for more precise inoculum standardization?
A4: Yes, using a spectrophotometer is a more objective and precise method for standardizing inoculum density.[4][10][11] By measuring the optical density (OD) of the bacterial suspension at a specific wavelength (typically 600 nm or 625 nm), you can achieve a higher degree of reproducibility.[4][10] The target OD value must be correlated with a desired CFU/mL, which requires an initial calibration for the specific microorganisms you are testing.[4][12] For a 0.5 McFarland standard, the acceptable absorbance at 625 nm is typically between 0.08 and 0.10.[4][8]
Q5: What is the recommended final inoculum density in the MIC assay wells?
A5: For standard broth microdilution MIC tests, the final target inoculum density in each well of the microtiter plate is approximately 5 x 10⁵ CFU/mL.[13][14][15] According to the Clinical and Laboratory Standards Institute (CLSI), the acceptable range is from 2 x 10⁵ to 8 x 10⁵ CFU/mL.[13][14] Achieving this final concentration requires a specific dilution of the standardized 0.5 McFarland suspension.
Troubleshooting Guide: Inoculum Density and MIC Variability
This table addresses common problems related to inoculum standardization that lead to inconsistent MIC results.
| Problem | Possible Cause | Recommended Solution |
| MIC values are consistently high or show false resistance. | Inoculum too dense. An excessive number of bacteria can overcome the antimicrobial agent.[2] | 1. Re-standardize the inoculum using a 0.5 McFarland standard or spectrophotometer.[2] 2. Ensure the correct dilution of the standardized suspension to achieve the final 5 x 10⁵ CFU/mL in the wells. 3. Perform a viable plate count from the final inoculum to verify its concentration. |
| MIC values are consistently low or show false susceptibility. | Inoculum too dilute. Insufficient bacterial numbers may lead to an overestimation of the compound's efficacy.[2] | 1. Ensure the bacterial suspension matches the turbidity of a 0.5 McFarland standard at a minimum. 2. Avoid over-diluting the standardized suspension before adding it to the wells. 3. Check for poor bacterial viability by plating a fresh culture. |
| High variability in MIC results between experiments. | Inconsistent inoculum preparation. Subjectivity in visual comparison or failure to vortex standards can lead to variability.[3] | 1. Switch from visual comparison to spectrophotometric standardization for better precision.[4] 2. Always vortex the McFarland standard and the bacterial suspension thoroughly before use.[8] 3. Use colonies from a fresh (18-24 hour) culture plate for each experiment. |
| No bacterial growth in the positive control well. | Inoculum was not viable or was not added. | 1. Ensure the bacterial culture is fresh and not contaminated. 2. Confirm that the inoculum was added to all necessary wells. 3. Check incubation conditions (temperature, atmosphere, time) to ensure they are optimal for the specific bacterial strain.[3] |
Quantitative Data Summary
Table 1: McFarland Standards and Corresponding Bacterial Densities
| McFarland Standard No. | Approx. Bacterial Density (x 10⁸ CFU/mL) | Absorbance @ 625 nm | % Transmittance @ 600 nm |
| 0.5 | 1.5 [6][8] | 0.08 - 0.10 [4][8] | 74.3 [6] |
| 1.0 | 3.0[6][8] | ~0.257 | 55.6[6] |
| 2.0 | 6.0[6][8] | ~0.451 | 35.6[6] |
| 3.0 | 9.0[6][8] | ~0.582 | 26.4[6] |
| 4.0 | 12.0[6][8] | ~0.669 | 21.5[6] |
Note: The 0.5 McFarland standard is the most common for routine antimicrobial susceptibility testing.[7]
Experimental Protocols
Protocol 1: Inoculum Preparation and Standardization
-
Culture Preparation: From a fresh (18-24 hour) agar (B569324) plate, touch 3-5 isolated colonies of the test organism with a sterile loop.
-
Initial Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or a suitable broth medium.
-
Vortexing: Vortex the tube for 15-20 seconds to create a smooth, uniform suspension and break up any clumps of bacteria.
-
Turbidity Adjustment (McFarland Method):
-
Vortex the 0.5 McFarland standard tube.
-
Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white card with black lines.
-
Adjust the suspension by adding more bacteria (if too light) or more sterile saline (if too dense) until the turbidity matches the standard.
-
-
Turbidity Adjustment (Spectrophotometer Method):
-
Calibrate the spectrophotometer with a sterile saline or broth blank.
-
Measure the absorbance of the bacterial suspension at 625 nm.
-
Adjust the suspension until the absorbance is within the target range (e.g., 0.08-0.10 for a 0.5 McFarland equivalent).
-
-
Final Dilution: This standardized suspension (approx. 1.5 x 10⁸ CFU/mL) must be further diluted to achieve the final testing concentration. For a final inoculum of 5 x 10⁵ CFU/mL in a 100 µL final well volume, a 1:150 dilution of the adjusted suspension into the test wells is typically required. Note: This may need to be optimized based on your specific plate setup and volumes.
Visualizations
Caption: Workflow for preparing a standardized bacterial inoculum for MIC testing.
Caption: Conceptual impact of inoculum density on MIC results.
Mechanism of Action of this compound
This compound primarily exerts its antimicrobial effect by disrupting the cell membranes of bacteria, which inhibits their growth and proliferation.[16] Additionally, it has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[16][17] Recent studies on Pseudomonas aeruginosa suggest that this compound may also inhibit bacterial biofilm formation and motility by down-regulating the expression of related genes.[18] It has also been shown to regulate immune responses through the TLR4/NF-κB signaling pathway in mouse models of lung infection.[19]
Caption: Key mechanisms of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. altuner.me [altuner.me]
- 5. implen.de [implen.de]
- 6. McFarland standards - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. dalynn.com [dalynn.com]
- 9. www2.pro-lab.com [www2.pro-lab.com]
- 10. Standardization of inoculum size for disc susceptibility testing: a preliminary report of a spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of Inoculum for Microbiological Testing - ProQuest [proquest.com]
- 13. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. What is this compound used for? [synapse.patsnap.com]
- 17. ovid.com [ovid.com]
- 18. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 19. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal exposure time for Sodium houttuyfonate in biofilm disruption
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sodium Houttuyfonate (SH) and its derivative, Sodium New Houttuyfonate (SNH), for biofilm disruption experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: What is a typical starting concentration and exposure time for this compound to inhibit biofilm formation?
A: The optimal concentration and exposure time for this compound (SH) are highly dependent on the target microorganism. For initial experiments, it is recommended to perform a dose-response and time-course study. Based on published literature, sub-inhibitory concentrations are often effective at inhibiting biofilm formation without killing the planktonic cells.
For example, against Pseudomonas aeruginosa, concentrations as low as 250 µg/mL have been shown to effectively inhibit biofilm formation when applied for 18-24 hours.[1][2] In studies with Candida albicans, SH concentrations ranging from 128 µg/mL to 512 µg/mL significantly inhibited biofilm formation after 24 hours.[3] For Staphylococcus epidermidis, exposure to 2x the Minimum Inhibitory Concentration (MIC) for 24 hours resulted in a significant reduction in biofilm.[4]
Troubleshooting:
-
No effect on biofilm formation:
-
Verify the MIC: Determine the MIC of SH for your specific strain under your experimental conditions. The efficacy of SH can be strain-dependent.
-
Increase Concentration: If using sub-MIC concentrations, try increasing the concentration up to the MIC or slightly above.
-
Extend Exposure Time: Some biofilms may require longer exposure to SH for significant disruption. Consider time points of 48 and 72 hours.
-
2. Q: I am observing inhibition of planktonic growth but not significant biofilm disruption. What could be the reason?
A: This is a common observation. Biofilms are notoriously more resistant to antimicrobial agents than their planktonic counterparts. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a barrier, preventing SH from reaching the cells embedded within.
Troubleshooting:
-
Increase SH Concentration: Concentrations effective against planktonic cells may not be sufficient for mature biofilms. The Minimum Biofilm Eradication Concentration (MBEC) is often significantly higher than the MIC. For instance, in one study with Pseudomonas aeruginosa, the MIC was 2.048 mg/mL, and the MBEC was also 2.048 mg/mL, while for Staphylococcus aureus, the MIC was 0.064 mg/mL and the MBEC was 0.256 mg/mL.[5]
-
Longer Exposure Time: Mature biofilms may require prolonged exposure to SH. Experiments have been conducted for up to 3 days to assess the efficacy against mature biofilms.[4]
-
Combination Therapy: Consider combining SH with other agents. For example, SH has shown synergistic effects when combined with EDTA-Na2 against various biofilm-forming bacteria.[5]
3. Q: How can I visually confirm the disruption of biofilm structure by this compound?
A: Several microscopy techniques can be employed to visualize the effects of SH on biofilm architecture.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the biofilm surface, revealing changes in cell morphology, cell density, and the EPS matrix.[6][7]
-
Confocal Laser Scanning Microscopy (CLSM): Allows for the visualization of the three-dimensional structure of the biofilm and can be used with live/dead staining to assess cell viability within the biofilm.[3][8]
Troubleshooting:
-
Inconsistent Staining: Ensure proper fixation and staining protocols are followed to avoid artifacts.
-
Difficulty Imaging: Biofilm thickness can be a challenge for microscopy. Consider using techniques like cryosectioning for very thick biofilms.
4. Q: What is the mechanism of action of this compound in biofilm disruption?
A: this compound appears to disrupt biofilms through multiple mechanisms:
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Inhibition of Gene Expression: SH has been shown to down-regulate genes essential for biofilm formation. For example, in Staphylococcus epidermidis, it can inhibit the expression of the icaA gene, which is involved in the synthesis of the polysaccharide intercellular adhesin (PIA).[6] In Pseudomonas aeruginosa, SH can repress the expression of alginate biosynthesis genes like algD and algR.[7]
-
Inhibition of Adhesion: Sodium New Houttuyfonate (SNH) has been found to effectively inhibit the initial adhesion of Candida albicans, a critical first step in biofilm formation.[3][9][10]
-
Interference with Signaling Pathways: In Candida albicans, SNH has been shown to inhibit the Ras1-cAMP-Efg1 signaling pathway, which is crucial for hyphal formation and biofilm development.[3][10]
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Inhibition of Autolysis: In Staphylococcus aureus, SH may impede biofilm formation by reducing the expression of cidA, which is involved in autolysis and the release of extracellular DNA (eDNA), a key component of the biofilm matrix.[11]
Data Summary Tables
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (SH) and Sodium New Houttuyfonate (SNH) Against Various Microorganisms
| Microorganism | Compound | MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | SH | 2,048 - 4,000 | [1][5][12] |
| Staphylococcus epidermidis | SH | 256 | [4] |
| Staphylococcus aureus | SH | 64 | [5] |
| Candida albicans | SH | 64 - 1,024 | [4][5] |
| Candida albicans (SC5314) | SNH | 256 (MIC80) | [3][9][10] |
| Candida auris | SH | 32 - 128 | [8] |
| Candida auris | SNH | 32 - 128 | [8] |
Table 2: Effect of this compound (SH) on Biofilm Formation
| Microorganism | SH Concentration | Exposure Time | Biofilm Inhibition | Reference |
| Pseudomonas aeruginosa | ≥ 250 µg/mL | 18 - 24 h | Effective Inhibition | [1][2] |
| Pseudomonas aeruginosa (AH16) | 0.5x, 1x, 2x MIC | 7 days | >50% reduction | [7] |
| Staphylococcus epidermidis | 2x MIC (512 µg/mL) | 1, 2, 3 days | ~60%, 76%, 75% suppression | [4] |
| Candida albicans | 128, 256, 512 µg/mL | 24 h | 40.63%, 62.51%, 74.91% inhibition | [3] |
Experimental Protocols
1. Crystal Violet Assay for Biofilm Quantification
This method is used to quantify the total biofilm biomass.
-
Procedure:
-
Grow biofilms in a 96-well plate with and without various concentrations of this compound for the desired exposure time (e.g., 24, 48, 72 hours).
-
Carefully remove the planktonic cells by washing the wells gently with phosphate-buffered saline (PBS).
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Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 20 minutes.[9]
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound dye with 95% ethanol (B145695) or 33% acetic acid.
-
Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.
-
2. XTT Reduction Assay for Biofilm Metabolic Activity
The XTT assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
-
Procedure:
-
Grow biofilms in a 96-well plate with and without SH treatment.
-
After the incubation period, wash the wells with PBS to remove non-adherent cells.
-
Add the XTT labeling mixture (containing XTT and menadione) to each well.
-
Incubate the plate in the dark for a period ranging from 30 minutes to 5 hours, depending on the microorganism.
-
Measure the absorbance of the formazan (B1609692) product at 450-500 nm.[3]
-
Visualizations
Caption: Workflow for determining the optimal exposure time of this compound.
Caption: SNH inhibition of the Ras1-cAMP-Efg1 pathway in C. albicans.
References
- 1. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 2. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 4. Antimicrobial effect of this compound on Staphylococcus epidermidis and Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. This compound inhibits biofilm formation and alginate biosynthesis-associated gene expression in a clinical strain of Pseudomonas aeruginosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptional and Functional Analysis Shows this compound-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
Mitigating the impact of solvent choice on Sodium houttuyfonate activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the impact of solvent choice on the activity of Sodium Houttuyfonate (SH).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro cellular experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this compound.[1] Although SH is a sodium salt, it has poor water solubility and is often used as a suspension in aqueous solutions.[1] For other applications, ethyl acetate (B1210297) can also be a suitable solvent, in which SH demonstrates greater stability compared to aqueous solutions, especially at room temperature.[1]
Q2: How stable is this compound in different solvents and conditions?
A2: The stability of this compound is significantly influenced by the solvent, temperature, and pH.
-
Solvent and Temperature: SH is stable in both aqueous solution and ethyl acetate when stored at 4°C for at least 4 hours.[1] However, at 25°C, slight degradation to 2-undecanone (B123061) is observed in aqueous solutions, while it remains stable in ethyl acetate.[1] High temperatures will accelerate the degradation of SH in aqueous solutions.[1]
-
pH: SH is stable in acidic conditions, with a relative standard deviation (RSD) of 0.14% in a solution of pH 1.2.[1] However, it degrades in neutral to alkaline conditions (pH 6.8 to 10.4). In a solution with a pH of 7.8, up to 67.33% degradation was observed within 4 hours at 37°C.[1]
-
Other factors: SH is not significantly affected by oxidation or illumination.[1]
Q3: Can the choice of solvent affect the biological activity of this compound?
A3: Yes, the choice of solvent can impact the stability and availability of this compound, which in turn can affect its observed biological activity. Using a solvent in which SH is unstable can lead to its degradation and a reduction in the concentration of the active compound, potentially resulting in weaker than expected anti-inflammatory or other biological effects. For cellular assays, it is crucial to use a solvent like DMSO that ensures full dissolution, allowing for accurate and reproducible dosing.[1]
Q4: Are there any known signaling pathways affected by this compound?
A4: Yes, this compound has been shown to modulate several key inflammatory and cell signaling pathways. These include:
-
TLR4/NF-κB Pathway: SH inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway.[2]
-
p38 MAPK/ERK Pathway: SH can alleviate inflammatory responses by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[3]
-
ROS/PDK1/AKT/GSK3β Axis: Sodium new houttuyfonate (SNH), a derivative of SH, has been found to induce apoptosis in breast cancer cells by promoting the accumulation of reactive oxygen species (ROS) and inhibiting the PDK1/AKT/GSK3β pathway.[4][5]
Troubleshooting Guides
Issue 1: Low or Inconsistent Anti-Inflammatory Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of this compound. | Ensure complete dissolution of SH in DMSO before preparing final dilutions in cell culture media. Sonication is recommended to aid dissolution.[6] |
| Degradation of this compound in the final culture medium. | Prepare fresh dilutions of SH for each experiment. Avoid prolonged storage of SH in aqueous-based culture media, especially at 37°C, due to its instability at neutral pH.[1] |
| Incorrect concentration range. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and experimental conditions. Effective concentrations in RAW264.7 cells have been reported between 0.1 and 20 µg/mL.[1] |
| High background from solvent. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments.[1] |
Issue 2: Variability in Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent stock solution preparation. | Prepare a large batch of concentrated stock solution in DMSO, aliquot, and store at -80°C for up to one year to ensure consistency across multiple experiments.[6] Avoid repeated freeze-thaw cycles. |
| Variations in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure cells are healthy and free from contamination. |
| Degradation of this compound during storage. | Store the powdered form of SH at -20°C for up to three years.[6] Once in solvent, store at -80°C for up to one year.[6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Recommendation |
| DMSO | 20 mg/mL (66.15 mM) | Sonication is recommended.[6] |
| Water | 3.33 mg/mL (11.01 mM) | Sonication is recommended; forms a suspension.[1][6] |
Table 2: Stability of this compound in Aqueous Solution at 37°C
| pH | Stability | Degradation Product |
| 1.2 | Stable (RSD 0.14%)[1] | - |
| 6.8 - 10.4 | Unstable; degrades to various degrees.[1] | 2-undecanone[1] |
| 7.8 | Maximum degradation of 67.33% in 4 hours.[1] | 2-undecanone[1] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in RAW264.7 Macrophages
This protocol is for measuring the effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
1. Cell Culture and Seeding:
- Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
- Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Preparation of this compound and LPS:
- Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMSO.
- Prepare a stock solution of LPS (e.g., 1 mg/mL) in sterile PBS.
- Prepare serial dilutions of SH in culture medium to achieve final concentrations ranging from 0.1 to 20 µg/mL. The final DMSO concentration should not exceed 0.1%.
3. Cell Treatment:
- Pre-stimulate the cells with LPS (final concentration of 1 µg/mL) for 1 hour.
- Remove the medium and add the prepared dilutions of SH to the respective wells.
- Include a vehicle control (cells treated with LPS and 0.1% DMSO) and a negative control (cells treated with medium only).
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
4. Measurement of TNF-α by ELISA:
- Collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot Analysis of TLR4/NF-κB Pathway
This protocol describes the analysis of TLR4 and NF-κB p65 protein expression in cells treated with this compound.
1. Cell Lysis and Protein Quantification:
- After treatment as described in Protocol 1, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatants.
- Determine the protein concentration of each lysate using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against TLR4, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
References
- 1. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. novamedline.com [novamedline.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
Why am I seeing low efficacy of Sodium houttuyfonate against Gram-negative bacteria?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing low efficacy of Sodium Houttuyfonate (SH) against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally less effective against Gram-negative bacteria compared to Gram-positive bacteria?
A1: The primary reason for the differential efficacy lies in the structural differences between the cell envelopes of these two bacterial types. Gram-negative bacteria possess a unique outer membrane, which acts as a formidable permeability barrier, restricting the entry of many antimicrobial compounds, including this compound.[1][2] This outer layer is absent in Gram-positive bacteria, making them inherently more susceptible. Studies have indicated that Gram-positive bacteria are more sensitive to houttuyfonate homologs due to differences in how the compound interacts with the cell membrane.[2][3]
Q2: What are the key mechanisms by which Gram-negative bacteria resist the action of this compound?
A2: Two principal mechanisms are at play:
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Outer Membrane Barrier: The lipopolysaccharide (LPS) layer of the outer membrane restricts the influx of hydrophobic and certain hydrophilic molecules.[1][4] For an antimicrobial agent to be effective, it must first bypass this barrier to reach its intracellular target.
-
Efflux Pumps: Gram-negative bacteria are equipped with a variety of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system.[1] These pumps actively expel antimicrobial agents from the cell before they can accumulate to an effective concentration.[1][5] There is evidence to suggest that this compound may be a substrate for these pumps.
Q3: Can this compound interact with the outer membrane of Gram-negative bacteria at all?
A3: Yes. Recent studies have shown that this compound can directly interact with the Gram-negative outer membrane. It has been observed to have surface activity that can induce the shedding of lipopolysaccharide (LPS) from the surface of Pseudomonas aeruginosa.[4][6] This interaction, while not necessarily leading to cell lysis on its own, suggests a mechanism by which it may potentiate the effects of other antibiotics.
Q4: What is the reported Minimum Inhibitory Concentration (MIC) for this compound against Gram-negative bacteria?
A4: The MIC of this compound can vary significantly depending on the bacterial species and strain. For example, in studies involving the Gram-negative bacterium Pseudomonas aeruginosa, the MIC of this compound was found to be 4,000 µg/mL.[7][8] This is generally higher than the MICs observed for many Gram-positive bacteria.
Troubleshooting Guide
If you are observing low efficacy of this compound in your experiments with Gram-negative bacteria, consider the following troubleshooting steps and experimental validations.
Diagram: Troubleshooting Low Efficacy of this compound
Caption: Troubleshooting workflow for low this compound efficacy.
Experimental Protocols
Experiment 1: Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the extent to which this compound disrupts the Gram-negative outer membrane, making it permeable to the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN).
Principle: NPN exhibits weak fluorescence in aqueous environments but fluoresces strongly when it enters the hydrophobic interior of a cell membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
Methodology:
-
Bacterial Culture: Grow the Gram-negative bacterial strain of interest in a suitable broth (e.g., LB or Mueller-Hinton) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with a 5 mM HEPES buffer (pH 7.2), and resuspend in the same buffer to an OD₆₀₀ of 0.5.[9]
-
NPN Labeling: Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate at room temperature for 30 minutes in the dark.[9][10]
-
Assay Setup: In a 96-well black microplate, add 190 µL of the NPN-labeled bacterial suspension to each well.
-
Treatment: Add 10 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a negative control (buffer only) and a positive control (e.g., Polymyxin B, a known membrane permeabilizer).
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[2][9] Record measurements every 2 minutes for 30-60 minutes.
Data Interpretation:
| Treatment Group | Expected Outcome | Interpretation |
| Negative Control | Low, stable fluorescence | Intact outer membrane. |
| This compound | Increase in fluorescence | SH increases outer membrane permeability. |
| No significant change | SH does not significantly disrupt the outer membrane. | |
| Positive Control | Rapid, high increase in fluorescence | Assay is working correctly. |
Experiment 2: Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay determines if this compound inhibits efflux pumps, leading to the intracellular accumulation of the fluorescent substrate ethidium (B1194527) bromide (EtBr).
Principle: EtBr is a substrate for many MDR efflux pumps.[7] Its fluorescence increases significantly upon intercalating with intracellular DNA.[11] Active efflux keeps intracellular EtBr levels low. Inhibition of these pumps will lead to EtBr accumulation and a corresponding increase in fluorescence.
Methodology:
-
Bacterial Culture: Grow the Gram-negative strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension.
-
Treatment: Add this compound at various sub-inhibitory concentrations. Also, prepare wells with a known efflux pump inhibitor (EPI) like Carbonyl Cyanide m-chlorophenylhydrazone (CCCP) as a positive control, and wells with no inhibitor as a negative control.
-
EtBr Addition: Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
Measurement: Monitor the fluorescence in a microplate reader (Excitation: ~530 nm, Emission: ~600 nm) over time.
Data Interpretation:
| Treatment Group | Expected Outcome | Interpretation |
| Negative Control | Low fluorescence plateau | Efflux pumps are actively expelling EtBr. |
| This compound | Higher fluorescence than negative control | SH inhibits efflux pump activity. |
| Similar fluorescence to negative control | SH does not inhibit the efflux pumps responsible for EtBr expulsion. | |
| Positive Control (CCCP) | High fluorescence | Efflux is maximally inhibited; assay is working. |
Visualizing the Mechanisms of Resistance
Diagram: Gram-Negative vs. Gram-Positive Cell Envelope
Caption: Structural differences in bacterial cell envelopes.
Diagram: Efflux Pump Regulation Signaling
Caption: A generalized two-component system for efflux pump regulation.
References
- 1. Clinical Status of Efflux Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Outer-membrane permeability test [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Mechanisms and Physiological Impacts of Quorum Sensing in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces bacterial lipopolysaccharide shedding to promote macrophage M1 polarization against acute bacterial lung infection - 联科生物 [liankebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.8. Outer Membrane Permeability Assay [bio-protocol.org]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
How to select the appropriate control for Sodium houttuyfonate experiments
Technical Support Center: Sodium Houttuyfonate Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate controls for experiments involving this compound (SH).
Frequently Asked Questions (FAQs)
Q1: What are the essential types of controls for any this compound experiment?
A1: For a robust experimental design with this compound, three fundamental types of controls are essential: a vehicle control, a negative control, and a positive control.
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Vehicle Control: This consists of the solvent used to dissolve the this compound, administered to a control group in the same manner and volume as the drug. This is crucial because solvents, such as DMSO, can have their own biological effects.
-
Negative Control: This group is not treated with this compound or its vehicle. In disease models, this group is often the untreated or sham group that receives the disease-inducing stimulus (e.g., bacteria, LPS) to establish a baseline for the disease pathology.
-
Positive Control: This involves using a compound with a known, well-characterized effect similar to the one you are investigating for this compound (e.g., a standard antibiotic for an antibacterial assay). This validates the experimental model and provides a benchmark against which to compare the efficacy of SH.
Caption: General workflow for selecting appropriate experimental controls.
Q2: How do I select the correct vehicle control for this compound?
A2: The choice of vehicle depends on the experimental system (in vitro vs. in vivo) and the solubility of this compound. SH has poor water solubility.[1]
-
In Vitro Experiments: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve SH for cell-based assays.[1][2][3] It is critical to use the same final concentration of DMSO in all wells, including the "untreated" or "negative" control wells, to account for any potential solvent-induced cytotoxicity or other effects.
-
In Vivo Experiments: For animal studies, dissolving or suspending SH in a biocompatible vehicle is necessary. Common choices include normal saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD).[4][5][6]
Table 1: Common Vehicle Controls for this compound Experiments
| Experimental System | Vehicle Control | Key Considerations |
| In Vitro (Cell Culture) | Dimethyl sulfoxide (DMSO) | Use the lowest possible concentration (typically <0.5%) as DMSO can be toxic to cells at higher concentrations. Ensure all control and treatment groups have the same final DMSO concentration.[1][2] |
| In Vivo (Animal Models) | Normal Saline or PBS | Often used for parenteral administration. SH may need to be prepared as a suspension. |
| In Vivo (Oral Gavage) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can be used to improve the solubility of SH for oral administration.[6] |
Q3: What are the appropriate negative and positive controls for an in vitro anti-inflammatory experiment?
A3: In a typical in vitro anti-inflammatory model, such as using lipopolysaccharide (LPS) to stimulate RAW264.7 macrophages, the control setup is critical.
-
Negative Controls:
-
Untreated Control: Cells cultured in media alone to establish baseline cell viability and cytokine production.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same concentration used in the SH-treated groups.[1]
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Stimulated Control (Primary Negative Control): Cells stimulated with LPS (or another inflammatory agent) plus the vehicle. This group represents the maximum inflammatory response against which the effects of SH are measured.[1][2]
-
-
Positive Control: A well-characterized anti-inflammatory drug should be used. While not always reported in the reviewed SH literature, a standard choice would be a corticosteroid like Dexamethasone or a specific pathway inhibitor relevant to the hypothesized mechanism of action (e.g., an NF-κB inhibitor).
Caption: Control group design for an in vitro anti-inflammatory assay.
Q4: What are suitable positive controls for antibacterial or antifungal experiments with this compound?
A4: The positive control must be an antibiotic or antifungal agent with known activity against the specific microbial strain being tested. The choice depends on the microbe's Gram stain, species, and known resistance profile.
Table 2: Examples of Positive Controls for Antimicrobial Studies
| Experiment Type | Microorganism Example | Positive Control Drug | Reference |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Oxacillin, Netilmicin, Penicillin G | [7][8] |
| Antibacterial | Pseudomonas aeruginosa | Meropenem | [9][10] |
| Antibacterial | Streptococcus pneumoniae | Not specified, but penicillin or amoxicillin (B794) are common. | [11] |
| Antifungal | Candida auris | Fluconazole, Amphotericin B | [4] |
| Antifungal | Aspergillus fumigatus | Itraconazole (ITR) | [12] |
Troubleshooting Guides
Q1: My vehicle control (e.g., DMSO) is showing significant cytotoxicity or biological effects. What should I do?
A1: This is a common issue, particularly with high concentrations of DMSO.
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Reduce Vehicle Concentration: First, determine the maximum non-toxic concentration of your vehicle on the specific cells you are using. Run a dose-response curve for the vehicle alone. Aim to use a final concentration well below this toxic threshold (e.g., <0.5% for DMSO in many cell lines).
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Change Vehicle: If reducing the concentration is not feasible due to the solubility of SH, explore alternative solvents or solubilizing agents.
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Acknowledge and Report: If a minor, yet statistically significant, effect from the vehicle cannot be avoided, it must be reported. The primary comparison for SH's effect should always be against the vehicle-treated, stimulated group, not the media-only group.
Q2: I'm not observing a significant effect of this compound compared to my stimulated (negative) control in an in vivo model. What could be the cause?
A2: Several factors could contribute to a lack of efficacy in an in vivo experiment.
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Pharmacokinetics and Bioavailability: SH may be poorly absorbed, rapidly metabolized, or quickly cleared. Consider performing pharmacokinetic studies to determine if therapeutic concentrations are being reached at the target site.
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Dosage: The administered dose may be too low. A dose-response study is essential to identify an effective dose range. In animal models, doses have ranged from 10 mg/kg to 100 mg/kg depending on the model and route of administration.[5][12][13]
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Model Severity: The disease model may be too severe for the drug to show a significant effect. Ensure the model is validated and that your positive control shows a clear, expected effect. If the positive control also fails, the issue is likely with the model itself.
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Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may not be optimal for delivering the drug to the site of action.
Caption: Control group design for an in vivo infection model.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from studies evaluating the antibacterial effects of this compound.[8][9]
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Preparation: Prepare a stock solution of SH in an appropriate solvent (e.g., DMSO). Prepare a 2-fold serial dilution of SH in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
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Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
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Incubation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate, bringing the total volume to 200 µL.
-
Controls:
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Negative Control (Sterility): Wells containing only sterile MHB.
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Positive Control (Growth): Wells containing MHB and the bacterial inoculum but no drug.
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Vehicle Control: If using a solvent like DMSO, include wells with bacteria and the highest concentration of DMSO used in the SH wells.
-
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of SH that completely inhibits visible bacterial growth.[10]
Table 3: Example MIC Values for this compound (SH) and Sodium New Houttuyfonate (SNH)
| Compound | Organism | MIC Range (µg/mL) | Reference |
| SH | Staphylococcus aureus (ATCC 25923) | 60 | [8] |
| SH | MRSA (clinical isolates) | 60 - 80 | [8] |
| SH | Pseudomonas aeruginosa | 4000 | [9] |
| SNH | MRSA (clinical isolates) | 16 - 64 | [7] |
| SNH | Staphylococcus aureus (MIC90) | 64 | [14] |
Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol is based on methods used to assess the anti-inflammatory properties of SH on RAW264.7 cells.[1][2][15]
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Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
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Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of SH or the appropriate controls. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the untreated control wells.
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Incubation: Incubate the cells for 24 hours at 37°C.
-
Analysis:
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Cytotoxicity: Perform an MTT assay to ensure the observed effects are not due to cell death.[2] SH has been shown to be non-toxic to RAW264.7 cells at concentrations up to 20 µg/mL.[1][2]
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]
-
-
Control Groups:
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Untreated cells (media only).
-
Vehicle control (cells + DMSO).
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LPS-stimulated control (cells + DMSO + LPS).
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Positive control (e.g., cells + Dexamethasone + DMSO + LPS).
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sodium New Houttuyfonate Induces Apoptosis of Breast Cancer Cells via ROS/PDK1/AKT/GSK3β Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 8. Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 10. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect and Mechanism Study of this compound on Ventilator-Induced Lung Injury by Inhibiting ROS and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The combined antibacterial effects of sodium new houttuyfonate and berberine chloride against growing and persistent methicillin-resistant and vancomycin-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Challenges in translating in vitro findings of Sodium houttuyfonate to in vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium houttuyfonate (SH) and its derivatives. It addresses common challenges encountered when translating in vitro findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: We observe potent antimicrobial/anti-inflammatory activity of this compound in our in vitro assays, but the in vivo efficacy in our animal model is lower than expected. What are the potential reasons for this discrepancy?
A1: Several factors can contribute to a disconnect between in vitro and in vivo results with this compound. These include:
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Pharmacokinetics and Bioavailability: The route of administration, absorption, distribution, metabolism, and excretion (ADME) profile of SH significantly impacts its concentration at the target site in vivo. Oral administration may lead to degradation or transformation in the gastrointestinal tract, affecting bioavailability.[1][2][3][4]
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Metabolism: this compound can be metabolized into other compounds, such as 2-undecanone (B123061).[2][3][4][5] The in vivo activity may be a result of the parent compound, its metabolites, or a combination thereof, which might differ from the activity observed with the parent compound alone in vitro.
-
Stability: The stability of this compound is pH-dependent. It is more stable in acidic environments but degrades in solutions with increasing pH.[1][5] This instability can affect its concentration and activity in physiological environments.
-
Complex Biological Environment: In vivo systems involve complex interactions between different cell types, tissues, and the host immune system, which are not fully replicated in simplified in vitro models.[6][7] The host's immune response can influence the overall therapeutic outcome.[8][9]
-
Protein Binding: Binding of SH to plasma proteins can reduce the concentration of the free, active drug available to exert its effect in vivo.
Q2: How does the stability of this compound in different physiological environments affect its in vivo performance?
A2: The stability of this compound is a critical factor for its in vivo efficacy. It is relatively stable in acidic conditions, similar to the stomach, but its stability decreases as the pH increases, such as in the intestines.[1][5] This pH-dependent degradation can lead to a lower concentration of the active compound reaching the systemic circulation and target tissues after oral administration. In vitro studies on its stability in simulated gastric and intestinal fluids have shown that pH is a major influencing factor.[2][5]
Q3: What is the role of this compound's metabolites in its in vivo activity?
A3: this compound can be converted to decanoyl acetaldehyde (B116499) and then to 2-undecanone.[2][3][4][5] While both SH and 2-undecanone have shown anti-inflammatory activities, studies suggest that this compound itself is the primary active compound in vivo.[1][2][3][5] However, the contribution of metabolites to the overall pharmacological effect in different disease models should not be entirely ruled out and may contribute to the observed in vivo outcomes.
Q4: Are there alternative derivatives of this compound with improved stability and in vivo efficacy?
A4: Yes, Sodium new houttuyfonate (SNH) is a derivative of this compound that is reported to have higher chemical stability.[10][11] Several studies have shown that SNH exhibits significant in vitro and in vivo antifungal and anti-inflammatory activities, suggesting it could be a more stable and potentially more effective alternative for in vivo applications.[10][12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro potency | Poor bioavailability due to degradation in the GI tract. | - Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass the GI tract. - Formulate SH in a way to protect it from pH-dependent degradation (e.g., nanoemulsions).[15] - Evaluate the pharmacokinetic profile of SH in your animal model to determine its absorption and distribution. |
| Rapid metabolism of SH into less active compounds. | - Measure the levels of SH and its major metabolites (e.g., 2-undecanone) in plasma and target tissues. - Compare the in vitro activity of the metabolites to that of the parent compound. | |
| Inconsistent results between different in vivo studies | Differences in animal models, dosing regimens, or disease induction methods. | - Standardize the experimental protocol, including the species, strain, age, and sex of the animals. - Optimize the dose and frequency of SH administration based on pharmacokinetic and pharmacodynamic studies. - Ensure consistent and reproducible induction of the disease model. |
| Observed toxicity in vivo not predicted by in vitro assays | Off-target effects or accumulation of toxic metabolites in specific organs. | - Conduct comprehensive toxicology studies, including histopathological analysis of major organs. - Monitor for clinical signs of toxicity in the animals. - Investigate the metabolic profile of SH to identify any potentially toxic metabolites. |
Data Presentation
Table 1: In Vitro vs. In Vivo Anti-inflammatory Effects of this compound
| Parameter | In Vitro (LPS-stimulated RAW264.7 cells) | In Vivo (Xylene-induced mouse ear edema) | Reference |
| Effect | Inhibition of TNF-α and IL-1β production | Reduction of ear edema | [1][2][3][5] |
| Observation | Dose-dependent inhibition of pro-inflammatory cytokines. | Dose-dependent anti-inflammatory effect. | [1][2][5] |
| Comparison | SH showed more potent anti-inflammatory activity than 2-undecanone at the same dosage. | SH showed a more significant anti-inflammatory response than 2-undecanone at the same dosage. | [2][4][5] |
Table 2: Antifungal Activity of this compound (SH) and Sodium New Houttuyfonate (SNH)
| Organism | In Vitro Finding | In Vivo Model | In Vivo Finding | Reference |
| Candida auris | SH and SNH exhibit significant inhibitory activity against fluconazole-resistant strains. | Galleria mellonella larvae and mice with systemic candidiasis. | SH and SNH significantly inhibited colonization and pathological damage. | [12][14] |
| Aspergillus fumigatus | SNH exhibited significant fungicidal activity. | Murine invasive aspergillosis model. | SNH significantly decreased the fungal burden in the liver, kidney, and lung. | [10][13] |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay (LPS-stimulated RAW264.7 cells)
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
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Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
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Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vivo Anti-inflammatory Activity Assay (Xylene-induced Mouse Ear Edema)
-
Animals: Use male BALB/c mice (20-25 g).
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Grouping: Divide the mice into several groups: control, model (xylene only), positive control (e.g., aspirin), and this compound treatment groups (different doses).
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Treatment: Administer this compound or the positive control drug orally one hour before inducing inflammation.
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Inflammation Induction: Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
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Edema Measurement: One hour after xylene application, sacrifice the mice and cut circular sections (e.g., 8 mm diameter) from both ears. Weigh the ear punches immediately.
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Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated as: [(Edema_model - Edema_treated) / Edema_model] x 100%.
Mandatory Visualization
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: General workflow for translating in vitro to in vivo findings.
Caption: Key challenges in translating this compound's in vitro efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A comparative study of this compound and 2-undecanone for their in vitro and in vivo anti-inflammatory activities and stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice [frontiersin.org]
- 9. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
- 14. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound prevents NiO-NPs induced lung injury in rats through the TNF-α/JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sodium Houttuyfonate and Fluconazole Efficacy Against Candida Species
For Immediate Release
Hefei, China – In the ongoing battle against opportunistic fungal infections, a growing body of research is shedding light on the comparative efficacy of Sodium houttuyfonate (SH) and the conventional antifungal agent, fluconazole (B54011), against various Candida species. This guide provides a comprehensive overview of the available data, experimental methodologies, and mechanisms of action for researchers, scientists, and drug development professionals.
This compound, a derivative of the active compound found in the traditional Chinese medicinal plant Houttuynia cordata, is demonstrating significant antifungal properties, particularly in its ability to inhibit the growth and biofilm formation of Candida species.[1] Fluconazole, a triazole antifungal, has long been a first-line treatment for candidiasis, but the rise of resistant strains necessitates the exploration of alternative and synergistic therapeutic options.[2][3]
Comparative Efficacy: Quantitative Data Summary
The in vitro efficacy of this compound and fluconazole has been evaluated against several Candida species, with Minimum Inhibitory Concentration (MIC) being a key metric. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Compound | Strain | MIC Range (μg/mL) | Notes |
| This compound (SH) | SC5314 | 256 (MIC80)[4][5] | The MIC80 is the concentration that inhibits 80% of fungal growth. |
| Clinical Isolates | 32 - 256[6] | Demonstrates variability in susceptibility among different clinical strains. | |
| Z103 | 64 (MIC80)[4] | ||
| Z3044 | 128 (MIC80)[4] | ||
| Z1402, Z1407 | 256 (MIC80)[4] | ||
| Fluconazole (FLU) | Not Specified | ≤8 (Susceptible) | Breakpoints are defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7] |
| Not Specified | 16 - 32 (Susceptible-Dose Dependent)[7] | ||
| Not Specified | ≥64 (Resistant)[7] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Fluconazole-Resistant Candida auris
| Compound | MIC Range (μg/mL) |
| This compound (SH) / Sodium new houttuyfonate (SNH) | 32 - 128[8][9] |
| Fluconazole (FLU) | 128 - 1024[8] |
These data suggest that this compound and its derivative, Sodium new houttuyfonate, exhibit potent inhibitory activity against fluconazole-resistant strains of C. auris.[8][9][10]
Synergistic Effects and Biofilm Inhibition
A significant area of investigation is the synergistic activity of this compound with fluconazole, which could offer a strategy to overcome fluconazole resistance.
Table 3: Synergistic Activity Against Candida albicans
| Drug Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Fluconazole | <0.13 - 0.5[11] | Synergistic Effect |
| Sodium new houttuyfonate + Fluconazole | 0.27[12] | Synergistic Effect |
FICI ≤ 0.5 is indicative of a synergistic interaction.
Both this compound and Sodium new houttuyfonate have been shown to effectively inhibit the formation of Candida albicans biofilms.[4][5] Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which are notoriously resistant to antimicrobial agents.[13][14][15][16] this compound has been observed to repress the transition of C. albicans from yeast to hyphal form, a critical step in biofilm formation.[4][5] Furthermore, in dual-species biofilms of C. albicans and C. glabrata, this compound demonstrated favorable activity (SMIC50 = 128 μg/mL) compared to the high resistance observed with fluconazole (SMIC50 > 1024 μg/mL).[17]
Mechanisms of Action
The antifungal mechanisms of this compound and fluconazole are distinct, providing a basis for their potential synergistic use.
Fluconazole acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[2][3][18][19][20] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[2][18] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[2][18]
This compound appears to have a multi-faceted mechanism of action. Studies suggest it inhibits the Ras1-cAMP-Efg1 signaling pathway in C. albicans.[4][5] This pathway is a key regulator of morphogenesis, including the yeast-to-hypha transition, which is critical for biofilm formation and virulence.[4][5] Additionally, there is evidence that this compound may interfere with the synthesis and transport of β-1,3-glucan, a vital component of the fungal cell wall.[1][11][17]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and fluconazole.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.
-
Inoculum Preparation: Candida species are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL.[6][21]
-
Drug Dilution: The antifungal agents (this compound and fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.[6]
-
Incubation: An equal volume of the prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plate is then incubated at 35°C for 24-48 hours.[21]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically 50% or 80% for azoles, denoted as MIC50 or MIC80) compared to a drug-free control well.[4]
Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biomass of a biofilm.
-
Biofilm Formation: A standardized suspension of Candida cells (e.g., 1 × 10⁶ CFU/mL) is added to the wells of a 96-well plate. The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation.
-
Treatment: For inhibition assays, the antifungal agents are added to the wells along with the fungal suspension at the beginning of the incubation period.
-
Washing: After incubation, the planktonic (free-floating) cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are fixed with methanol (B129727) and then stained with a 0.1% crystal violet solution.
-
Quantification: The excess stain is removed by washing, and the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% acetic acid). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance is proportional to the biofilm biomass.
Metabolic Activity of Biofilms (XTT Reduction Assay)
This colorimetric assay measures the metabolic activity of the cells within a biofilm, providing an indication of cell viability.
-
Biofilm Formation and Treatment: Biofilms are formed and treated with antifungal agents as described above.
-
XTT Labeling: A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione (B1676200) is added to each well.
-
Incubation: The plate is incubated in the dark at 37°C for a period of time (e.g., 2-4 hours). Metabolically active cells will reduce the XTT salt to a formazan (B1609692) product.[4]
-
Quantification: The color change is measured spectrophotometrically at a specific wavelength (e.g., 490 nm). A decrease in color intensity in treated wells compared to the control indicates a reduction in metabolic activity and cell viability.[4]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.
References
- 1. Physical Interaction of this compound With β-1,3-Glucan Evokes Candida albicans Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic in vitro activity of this compound with fluconazole against clinical Candida albicans strains under planktonic growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic in vitro activity of this compound with fluconazole against clinical Candida albicans strains under planktonic growing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound enhances the mono-therapy of fluconazole on oropharyngeal candidiasis (OPC) through HIF-1α/IL-17 axis by inhibiting cAMP mediated filamentation in Candida albicans-Candida glabrata dual biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. youtube.com [youtube.com]
- 20. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Synergistic Effect of Sodium Houttuyfonate with Meropenem Against Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Pseudomonas aeruginosa, particularly strains resistant to carbapenems like meropenem (B701), presents a significant challenge in clinical settings. This guide provides a comparative analysis of the synergistic effects of sodium houttuyfonate (SH) in combination with meropenem (MEM) against heteroresistant P. aeruginosa. The data presented herein is derived from a recent study demonstrating the potential of this combination therapy to overcome resistance and enhance antibacterial efficacy.
Performance Comparison: Monotherapy vs. Combination Therapy
The combination of this compound and meropenem exhibits a significant synergistic effect against heteroresistant Pseudomonas aeruginosa. This synergy is evident in the reduced minimum inhibitory concentrations (MICs) required to inhibit bacterial growth and a sustained bactericidal effect compared to either agent alone.
Table 1: In Vitro Susceptibility Testing
The synergistic interaction between this compound and meropenem was quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤0.5 is indicative of a synergistic effect.
| Agent | MIC Range (μg/mL) | FICI | Interpretation |
| This compound (SH) | 4000 | N/A | - |
| Meropenem (MEM) | Varies (strain-dependent) | N/A | - |
| SH + MEM Combination | N/A | ≤0.5[1][2] | Synergistic |
Table 2: Time-Kill Curve Analysis
Time-kill assays demonstrate that the combination of this compound and meropenem leads to a more rapid and sustained reduction in bacterial viability compared to the individual agents. The combination therapy effectively suppresses the regrowth of heteroresistant P. aeruginosa strains.
| Treatment Group | Log10 CFU/mL Reduction at 24h (Approximate) | Outcome |
| Control | No reduction | Bacterial growth |
| This compound (SH) | Minimal reduction | Limited bactericidal effect |
| Meropenem (MEM) | Initial reduction, followed by regrowth | Development of resistance |
| SH + MEM Combination | Sustained reduction | Synergistic bactericidal effect and suppression of regrowth[1] |
Mechanism of Synergistic Action
The synergistic activity of this compound with meropenem stems from its multifaceted impact on P. aeruginosa virulence factors, particularly biofilm formation and motility. This compound does not directly kill the bacteria but rather weakens its defense mechanisms, making it more susceptible to the action of meropenem.
Inhibition of Biofilm Formation
This compound effectively inhibits the formation of biofilms by P. aeruginosa at concentrations of 250 μg/mL and higher.[1] This is achieved through the downregulation of genes essential for biofilm development, including pslA, pelA, and algD, as well as quorum sensing regulatory genes lasI, lasR, and rhlA.[1]
Reduction of Bacterial Motility
Bacterial motility is a key factor in the initial stages of infection and biofilm formation. This compound has been shown to significantly impair the swimming motility of P. aeruginosa.[1] This effect is associated with the downregulation of genes related to motility, such as fliC, pilZ, and pilA.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Synergy Testing
-
Preparation of Reagents : Stock solutions of this compound and meropenem are prepared in appropriate solvents.
-
Microtiter Plate Setup : A 96-well microtiter plate is used to create a checkerboard of serial dilutions of both agents. Each well contains a unique combination of concentrations of this compound and meropenem.
-
Inoculum Preparation : A standardized inoculum of P. aeruginosa (e.g., 0.5 McFarland standard) is prepared and diluted to the desired final concentration in cation-adjusted Mueller-Hinton broth.
-
Incubation : The prepared microtiter plate is inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
Data Analysis : The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone The FICI is the sum of the individual FICs.
-
Time-Kill Curve Assay
-
Bacterial Culture : P. aeruginosa is grown to the logarithmic phase in a suitable broth medium.
-
Drug Exposure : The bacterial culture is diluted and exposed to different concentrations of this compound, meropenem, and their combination. A growth control without any drug is also included.
-
Sampling : Aliquots are collected at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Counting : Serial dilutions of the collected samples are plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU)/mL is determined.
-
Data Plotting : The log10 CFU/mL is plotted against time for each treatment group to generate the time-kill curves.
Biofilm Inhibition Assay (Crystal Violet Staining)
-
Bacterial Culture and Treatment : A bacterial suspension is added to the wells of a 96-well plate containing various concentrations of this compound.
-
Incubation : The plate is incubated at 37°C for a period sufficient to allow biofilm formation (e.g., 24 hours).
-
Washing and Staining : The wells are washed to remove planktonic bacteria, and the remaining biofilm is stained with crystal violet.
-
Quantification : The stained biofilm is solubilized with a solvent (e.g., ethanol), and the absorbance is measured using a microplate reader. The degree of biofilm inhibition is calculated relative to the untreated control.
Visualizing the Mechanisms
Experimental Workflow for Synergy Analysis
Caption: Workflow for assessing the synergistic activity of this compound and Meropenem.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound in downregulating virulence factors in P. aeruginosa.
References
In Vitro Showdown: Sodium Houttuyfonate Challenges Standard Antibiotics Against MRSA
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly looking towards novel compounds to combat formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). A growing body of in vitro evidence suggests that Sodium houttuyfonate (SH), a derivative of a natural compound from the plant Houttuynia cordata, not only exhibits intrinsic anti-MRSA activity but also demonstrates a powerful synergistic effect when combined with standard antibiotics. This guide provides a comprehensive comparison of the in vitro performance of this compound against conventional antibiotics, supported by experimental data and detailed protocols for the scientific community.
Executive Summary
This compound has demonstrated consistent in vitro inhibitory activity against a wide range of MRSA isolates.[1][2][3] While its standalone potency may not surpass all traditional antibiotics, its key strength lies in its ability to work in concert with β-lactams and other antibiotic classes, effectively resensitizing resistant strains. This synergistic action presents a promising avenue for revitalizing the efficacy of existing antibiotic arsenals.
Comparative In Vitro Activity
Minimum Inhibitory Concentration (MIC) Data
The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values for this compound and a selection of standard antibiotics against various MRSA strains as reported in recent studies.
Table 1: In Vitro Activity of this compound against MRSA
| Compound | Number of MRSA Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Sodium new houttuyfonate (SNH) | 103 | 16 - 64 | 32 | 32 | [1][2] |
| Sodium new houttuyfonate (SNH) | 124 | 16 - 256 | 32 | 64 | [3] |
| This compound (SH) | 20 (clinical isolates) | 60 - 80 | N/A | N/A | [4] |
| This compound (SH) | 21 | 4 - 128 | N/A | 32 | [5] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of Standard Antibiotics against MRSA
| Antibiotic | Number of MRSA Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Oxacillin (B1211168) | 103 | >2 | N/A | N/A | [2] |
| Vancomycin | 104 | N/A | N/A | 1.5 | [6] |
| Teicoplanin | 104 | N/A | N/A | 2 | [6] |
| Linezolid | 104 | N/A | N/A | 1 | [6] |
| Daptomycin | 104 | N/A | N/A | 0.75 | [6] |
| Penicillin G | 20 (clinical isolates) | 40 - 70 (U/mL) | N/A | N/A | [4] |
| Berberine (B55584) | 124 | 32 - 512 | 128 | 512 | [3] |
The Power of Synergy: this compound in Combination Therapy
The most compelling findings emerge from studies evaluating this compound in combination with standard antibiotics. A synergistic effect is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.
Table 3: Synergistic Activity of this compound with Antibiotics against MRSA
| Combination | MRSA Strains | Median FICI | Interpretation | Reference |
| SNH + Oxacillin | 12 | 0.38 | Synergy | [1][7] |
| SNH + Cephalothin | 12 | 0.38 | Synergy | [1][7] |
| SNH + Meropenem | 12 | 0.25 | Synergy | [1][7] |
| SNH + Netilmicin (B1678213) | 12 | 0.38 | Synergy | [1][7] |
| SH + Penicillin G | 20 | 0.375 - 0.5625 | Synergy/Additive | [4] |
These studies reveal that sub-MIC levels of this compound can significantly lower the MIC of antibiotics like oxacillin and netilmicin, making MRSA susceptible to treatments that were previously ineffective.[1][2] Time-kill assays further corroborate these findings, demonstrating that the combination of SNH and oxacillin or netilmicin leads to a significant reduction in viable bacterial colonies compared to either drug used alone.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, the following are detailed methodologies from the cited studies.
Bacterial Strains and Culture Conditions
-
Isolates: Clinical MRSA isolates were obtained from various patient samples in hospital settings.[1][2] Reference strains such as ATCC 25923 and ATCC 33591 were also included for quality control.[1][4]
-
Culture Medium: Mueller-Hinton (MH) broth and agar (B569324) were predominantly used for susceptibility testing, often supplemented with 2% NaCl for accurate detection of methicillin (B1676495) resistance.[8]
-
Incubation: Cultures were typically incubated at 33-35°C for 24 hours.[8]
Antimicrobial Susceptibility Testing
The antibacterial activity of this compound and standard antibiotics was determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobials: Stock solutions of this compound and antibiotics were prepared and serially diluted in 96-well microtiter plates using MH broth.
-
Inoculum Preparation: MRSA colonies from an overnight culture were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plates were incubated under the specified conditions.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Synergy Testing: Checkerboard Assay
The checkerboard method was employed to assess the synergistic effects of this compound in combination with various antibiotics.
-
Plate Setup: In a 96-well plate, this compound was serially diluted horizontally, while the partner antibiotic was serially diluted vertically.
-
Inoculation and Incubation: Each well was inoculated with the MRSA suspension as described above and incubated.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The results were interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 2 indicates indifference; and FICI > 2 indicates antagonism.[9]
Visualizing the Process and Pathway
To better illustrate the experimental design and potential mechanisms, the following diagrams are provided.
Caption: Workflow for In Vitro Susceptibility and Synergy Testing.
Caption: Postulated Synergistic Mechanism of this compound.
Conclusion
The presented data strongly supports the potential of this compound as a valuable agent in the fight against MRSA. While its standalone efficacy is noteworthy, its true promise lies in its synergistic capabilities. By disrupting the bacterial cell membrane, this compound appears to lower the defenses of MRSA, allowing conventional antibiotics to regain their bactericidal effects.[3][10] These findings warrant further investigation, including in vivo studies, to explore the clinical applicability of this compound-based combination therapies for the treatment of challenging MRSA infections. This approach could breathe new life into our existing antibiotic armamentarium and provide a much-needed strategy to overcome resistance.
References
- 1. In vitro activity of sodium new houttuyfonate alone and in combination with oxacillin or netilmicin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. d-nb.info [d-nb.info]
- 4. Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional and Functional Analysis Shows this compound-Mediated Inhibition of Autolysis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The combined antibacterial effects of sodium new houttuyfonate and berberine chloride against growing and persistent methicillin-resistant and vancomycin-intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Anti-Inflammatory Study: Sodium Houttuyfonate versus 2-Undecanone
In the landscape of anti-inflammatory research, both sodium houttuyfonate and 2-undecanone (B123061), compounds associated with the medicinal plant Houttuynia cordata, have garnered attention for their therapeutic potential. This guide provides a detailed, objective comparison of their anti-inflammatory performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluations.
Executive Summary
Experimental evidence consistently demonstrates that this compound exhibits more potent anti-inflammatory activities than 2-undecanone both in vitro and in vivo.[1][2][3][4] While both compounds effectively inhibit the production of pro-inflammatory cytokines and show efficacy in animal models of inflammation, this compound achieves these effects more significantly at equivalent dosages.[1][2][4] Their mechanisms of action, while overlapping, also show distinct pathways. This compound primarily acts through the TLR4/NF-κB and MAPK/NF-κB signaling pathways, whereas 2-undecanone's effects are linked to the NF-κB and Nrf2/HO-1 pathways.[5][6][7][8][9][10]
Quantitative Data Presentation
The following tables summarize the key quantitative data from comparative studies, highlighting the differential efficacy of this compound and 2-undecanone.
Table 1: In Vitro Anti-Inflammatory Effects on LPS-Stimulated RAW264.7 Macrophages
| Compound | Concentration (μg/mL) | TNF-α Inhibition | IL-1β Inhibition | IL-10 Secretion |
| This compound | 0.1 - 20 | Dose-dependent decrease (p < 0.001, 0.01 or 0.05)[1][4] | Dose-dependent decrease (p < 0.001, 0.01 or 0.05)[1][4] | Dose-dependent increase (p < 0.01 or 0.05)[1][4] |
| 2-Undecanone | 0.1 - 20 | Dose-dependent decrease (p < 0.001, 0.01 or 0.05)[1][4] | Dose-dependent decrease (p < 0.001, 0.01 or 0.05)[1][4] | Dose-dependent increase (p < 0.01 or 0.05)[1][4] |
Note: A comparative study noted that this compound had a more pronounced effect on the production of TNF-α, IL-1β, and IL-10 compared to 2-undecanone at the same dosages.[1]
Table 2: In Vivo Anti-Inflammatory Effects on Xylene-Induced Mouse Ear Edema
| Treatment | Dosage (mg/kg) | Inhibition of Ear Swelling (%) | Statistical Significance vs. Model |
| This compound | 100 | Significant Inhibition | p < 0.05 |
| 200 | 32.3% | p < 0.001 | |
| 400 | Significant Inhibition | p < 0.001 | |
| 2-Undecanone | 100 | Lower Inhibition than this compound | Not specified |
| 200 | Lower Inhibition than this compound | Not specified | |
| 400 | Lower Inhibition than this compound | Not specified | |
| Aspirin (Positive Control) | 100 | 36.4% | Not specified |
Note: The anti-inflammatory response of this compound was significantly greater than that of 2-undecanone at all tested dosages (p < 0.05 at 100 mg/kg, p < 0.001 at 200 and 400 mg/kg).[1][4]
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Anti-Inflammatory Assay
-
Cell Line: RAW264.7 macrophage cells were utilized as a model for inflammation.
-
Inducing Agent: Lipopolysaccharide (LPS) was used to induce an inflammatory response in the RAW264.7 cells.
-
Treatment: Cells were treated with varying concentrations of this compound (0.1–20 μg/mL) and 2-undecanone (0.1–20 μg/mL).
-
Analysis: The levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), and the anti-inflammatory cytokine Interleukin-10 (IL-10) in the cell culture supernatant were measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Endpoint: The dose-dependent inhibition of TNF-α and IL-1β production and the stimulation of IL-10 secretion were quantified to determine the anti-inflammatory efficacy of each compound.[1][4]
In Vivo Anti-Inflammatory Assay
-
Animal Model: A xylene-induced ear edema model in mice was used to assess in vivo anti-inflammatory activity.
-
Treatment Groups:
-
Model group (treated with xylene)
-
This compound groups (administered orally at 100, 200, and 400 mg/kg)
-
2-undecanone groups (administered orally at 100, 200, and 400 mg/kg)
-
Positive control group (aspirin at 100 mg/kg)
-
-
Procedure:
-
Mice were orally administered with the respective compounds or vehicle.
-
After a set period, xylene was applied to the anterior and posterior surfaces of the right ear to induce inflammation.
-
The left ear served as a control.
-
After a specified duration of xylene application, mice were sacrificed, and circular sections from both ears were excised and weighed.
-
-
Endpoint: The degree of edema was calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the treatments was determined by comparing the weight difference in the treated groups to the model group.[1][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory actions of this compound and 2-undecanone, as well as a generalized workflow for their comparative evaluation.
Caption: Signaling pathway for this compound's anti-inflammatory action.
Caption: Signaling pathway for 2-Undecanone's anti-inflammatory action.
Caption: Generalized workflow for comparing anti-inflammatory agents.
References
- 1. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of this compound and 2-undecanone for their in vitro and in vivo anti-inflammatory activities and stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound inhibits inflammation by blocking the MAPKs/NF-κB signaling pathways in bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound effectively treats acute pulmonary infection of Pseudomonas aeruginosa by affecting immunity and intestinal flora in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activity of Sodium Houttuyfonate and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of sodium houttuyfonate and the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin (B1665792). The following sections detail their respective mechanisms of action, present comparative experimental data from in vivo and in vitro studies, and provide the methodologies for the key experiments cited.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound and aspirin are attributed to distinct molecular mechanisms. Aspirin primarily acts through the irreversible inhibition of cyclooxygenase (COX) enzymes, while this compound exerts its effects through the modulation of inflammatory signaling pathways and cytokine production.
This compound: Inhibition of Pro-inflammatory Mediators
This compound, a stable derivative of houttuynin from the plant Houttuynia cordata, demonstrates its anti-inflammatory activity by targeting key signaling pathways involved in the inflammatory response.[1][2] It has been shown to significantly inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][4][5] This inhibition is achieved, at least in part, through the suppression of the Toll-like receptor 4 (TLR4) and the subsequent nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] By downregulating the activation of NF-κB, this compound effectively reduces the expression of genes encoding for these pro-inflammatory mediators.
References
- 1. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inhibits Bleomycin Induced Pulmonary Fibrosis in Mice [frontiersin.org]
Synergistic Action of Sodium Houttuyfonate and Levofloxacin in Combating Pseudomonas aeruginosa Biofilms
A comprehensive analysis of their combined efficacy and underlying mechanisms for researchers and drug development professionals.
The emergence of antibiotic resistance, particularly in biofilm-forming bacteria such as Pseudomonas aeruginosa, presents a significant challenge in clinical settings. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which act as a physical barrier against antibiotics and host immune responses. This guide provides a comparative analysis of the synergistic effects of sodium houttuyfonate (SH), a phytoanticipin derivative, and levofloxacin (B1675101) (LFX), a fluoroquinolone antibiotic, against P. aeruginosa biofilms. The combination of these two agents has demonstrated a potent ability to inhibit biofilm formation and reduce virulence, offering a promising avenue for the development of novel anti-biofilm therapies.
Quantitative Analysis of Synergistic Efficacy
A key study investigating the synergy between this compound and levofloxacin against Pseudomonas aeruginosa biofilms revealed a significant enhancement in antibacterial and anti-biofilm activity when used in combination. The minimal inhibitory concentrations (MIC) for levofloxacin and this compound were determined to be 0.25 µg/mL and 128 µg/mL, respectively[1][2]. The synergistic effect was quantified using the checkerboard method, which demonstrated a clear potentiation of levofloxacin's efficacy in the presence of this compound.
The combination treatment resulted in a substantial reduction in biofilm formation and the production of alginate, a critical component of the P. aeruginosa biofilm matrix.
| Treatment Group | Biofilm Inhibition (%) | Alginate Concentration Reduction (%) |
| ½ × MIC SH + 2 × MIC LFX | 73% | 92% |
Data summarized from Shao et al., 2012[1][2]
These results highlight the potent synergistic relationship between this compound and levofloxacin in disrupting the integrity of P. aeruginosa biofilms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the synergy between this compound and levofloxacin.
Minimal Inhibitory Concentration (MIC) Determination
The MIC of each compound was determined using the microdilution method. Serial twofold dilutions of this compound and levofloxacin were prepared in a 96-well microtiter plate. A standardized bacterial suspension of P. aeruginosa was added to each well. The plates were then incubated, and the MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth[2].
Checkerboard Synergy Assay
To assess the synergistic interaction, a checkerboard assay was performed. This method involves creating a two-dimensional matrix of serial dilutions of both this compound and levofloxacin in a 96-well plate. Each well contained a unique combination of concentrations of the two drugs and was inoculated with a standardized bacterial suspension. The Fractional Inhibitory Concentration (FIC) index was calculated to determine the nature of the interaction (synergistic, additive, or antagonistic)[2].
Biofilm Formation Assay (Crystal Violet Staining)
The effect of the combined treatment on biofilm formation was quantified using the crystal violet (CV) assay. P. aeruginosa was cultured in 96-well plates in the presence of different concentrations of this compound and levofloxacin. After incubation, the planktonic bacteria were removed, and the remaining biofilm was stained with a 0.1% crystal violet solution. The bound dye was then solubilized, and the absorbance was measured to quantify the biofilm biomass[2].
Quantification of Alginate (Hydroxybiphenyl Colorimetry)
The concentration of alginate, a key exopolysaccharide in the P. aeruginosa biofilm matrix, was measured using hydroxybiphenyl colorimetry. Biofilms were grown in the presence of the test compounds. The alginate was then extracted from the biofilm and reacted with a carbazole-sulfuric acid reagent. The resulting color change was measured spectrophotometrically to determine the alginate concentration[2].
Visualizing the Mechanisms and Workflows
Proposed Synergistic Mechanism of Action
This compound is believed to disrupt the biofilm matrix, primarily by inhibiting the production of alginate[3]. This disruption likely enhances the penetration of levofloxacin into the biofilm, allowing it to reach its target, DNA gyrase, and inhibit bacterial replication more effectively[4]. Furthermore, both compounds have been individually shown to interfere with the quorum sensing (QS) systems of P. aeruginosa, which are critical for biofilm formation and virulence factor production[5][6]. The synergistic effect may, therefore, also stem from a multi-pronged attack on these crucial regulatory networks.
References
- 1. Sodium New Houttuyfonate Affects Transcriptome and Virulence Factors of Pseudomonas aeruginosa Controlled by Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Added Benefit of Sodium Houttuyfonate to Conventional Antifungal Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates novel therapeutic strategies, including the use of synergistic combinations of existing and new agents. Sodium Houttuyfonate (SH), a derivative of the active compound found in the plant Houttuynia cordata, has demonstrated notable antifungal properties. This guide provides an objective comparison of the efficacy of conventional antifungal therapies when used in combination with this compound, supported by experimental data and detailed protocols.
Synergistic Antifungal Activity: Quantitative Data
The addition of this compound to conventional antifungal agents, particularly fluconazole (B54011), has been shown to significantly enhance their efficacy against clinically relevant fungal pathogens. The synergistic effect is most pronounced in fluconazole-resistant strains of Candida albicans.
Table 1: Synergistic In Vitro Activity of this compound (SH) with Fluconazole against Candida albicans
| Fungal Strain | MIC of SH alone (μg/mL) | MIC of Fluconazole alone (μg/mL) | MIC of SH in combination (μg/mL) | MIC of Fluconazole in combination (μg/mL) | Fold Reduction in Fluconazole MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| C. albicans SC5314 | 32 - 64 | 0.5 | 8 | 0.125 | 4 | 0.5 | Synergism |
| C. albicans 1601 (Fluconazole-resistant) | 128 | >1024 | 16 | 8 | 128 | 0.13 | Strong Synergism |
| Other clinical isolates (18 total) | 32 - 256 | 0.5 - >1024 | 8 - 64 | 0.125 - 512 | 2 - 256 | <0.13 - 0.5 | Synergism |
Data sourced from a study on the synergistic in vitro activity of this compound with fluconazole.[1][2] The Fractional Inhibitory Concentration Index (FICI) is used to interpret the interaction between two antimicrobial agents. An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.
Antifungal Activity of a this compound Derivative
Sodium New Houttuyfonate (SNH), a derivative of this compound, has also been investigated for its antifungal properties, particularly against Aspergillus fumigatus.
Table 2: In Vitro Antifungal Activity of Sodium New Houttuyfonate (SNH) against Aspergillus fumigatus
| Fungal Strain | MIC of SNH (μg/mL) | MIC of Amphotericin B (μg/mL) |
| A. fumigatus AF293 | 100 | 4 |
| A. fumigatus AF1 | 100 | 4 |
| A. fumigatus AF2 | 100 | 4 |
| A. fumigatus AF4 (Itraconazole-resistant) | 50 | 0.5 |
| A. fumigatus AF5 (Voriconazole-resistant) | 50 | 1 |
Data from a study on the antifungal activity of SNH against A. fumigatus.[3] Interestingly, in this study, the combination of SNH with itraconazole (B105839) or voriconazole (B182144) did not show a synergistic effect against resistant strains.[3]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Strain Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 2 x 10³ cells/mL).[4]
-
Drug Dilution: The antifungal agents (this compound and the conventional antifungal) are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.[4]
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant reduction (e.g., 80% for SNH) in turbidity compared to the drug-free control well.[5]
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Plate Setup: A 96-well plate is set up with serial dilutions of Drug A (e.g., this compound) along the x-axis and serial dilutions of Drug B (e.g., Fluconazole) along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: All wells are inoculated with a standardized fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[6]
Visualizing Mechanisms and Workflows
Proposed Synergistic Mechanism of this compound and Fluconazole
Caption: Proposed synergistic mechanism of SH and Fluconazole.
Experimental Workflow for the Checkerboard Assay
Caption: Workflow of the checkerboard synergy assay.
Mechanism of Action and Added Benefit
This compound is believed to exert its antifungal effect, and its synergistic action with fluconazole, by targeting the fungal cell wall.[7] Studies have shown that SH upregulates the expression of genes involved in the synthesis and transport of β-1,3-glucan, a critical component of the fungal cell wall.[1][2] This disruption of cell wall integrity may increase the permeability of the cell to other antifungal agents like fluconazole, which in turn inhibits ergosterol synthesis in the cell membrane. This dual-pronged attack on two essential fungal structures likely underlies the observed synergistic effect.
In vivo studies have also demonstrated the enhanced efficacy of the combination therapy. In a mouse model of oropharyngeal candidiasis (OPC) caused by a dual-species biofilm of C. albicans and C. glabrata, the combination of SH and fluconazole was more effective at reducing fungal burden and inflammation than either drug alone.[6][8] The combination therapy was shown to inhibit hyphal formation in the biofilms, a key virulence factor.[6][8]
Furthermore, Sodium New Houttuyfonate (SNH) has been shown to inhibit ergosterol synthesis in A. fumigatus, which is a different mechanism than that observed for SH against C. albicans.[3][9][10] This suggests that houttuyfonate and its derivatives may have multiple mechanisms of antifungal action depending on the fungal species.
Conclusion
The available evidence strongly suggests that this compound can be a valuable addition to conventional antifungal therapy, particularly in combating fluconazole-resistant Candida albicans. Its synergistic action with fluconazole, rooted in the disruption of the fungal cell wall, offers a promising strategy to enhance the efficacy of existing antifungal arsenals. Further research into the efficacy of this compound and its derivatives against a broader range of fungal pathogens and in combination with other classes of antifungal drugs is warranted. The differing mechanisms of action and synergistic potential highlight the importance of continued investigation into novel combination therapies to address the growing challenge of antifungal resistance.
References
- 1. Synergistic in vitro activity of this compound with fluconazole against clinical Candida albicans strains under planktonic growing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic in vitro activity of this compound with fluconazole against clinical Candida albicans strains under planktonic growing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Sodium New Houttuyfonate Inhibits Candida albicans Biofilm Formation by Inhibiting the Ras1-cAMP-Efg1 Pathway Revealed by RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances the mono-therapy of fluconazole on oropharyngeal candidiasis (OPC) through HIF-1α/IL-17 axis by inhibiting cAMP mediated filamentation in Candida albicans-Candida glabrata dual biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical Interaction of this compound With β-1,3-Glucan Evokes Candida albicans Cell Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
Is Sodium houttuyfonate more effective than its parent compound houttuynin?
In the realm of natural product-derived therapeutics, sodium houttuyfonate has emerged as a clinically significant compound, largely supplanting its parent molecule, houttuynin. This guide provides a comprehensive comparison of the efficacy of this compound and houttuynin, supported by available experimental data. The primary focus is on their antibacterial and anti-inflammatory properties, which are the most extensively studied biological activities.
Introduction: From an Unstable Molecule to a Stable Drug
Houttuynin, a key volatile component of the plant Houttuynia cordata, is recognized for its potent biological activities. However, its inherent chemical instability, characterized by a proneness to oxidation and polymerization, has historically limited its therapeutic application. To address this limitation, this compound was synthesized. It is an addition compound of houttuynin and sodium bisulfite, which exhibits significantly greater stability while retaining the pharmacological effects of the parent compound. Under physiological conditions, this compound is believed to liberate houttuynin, which then exerts its biological effects. This conversion makes this compound a more practical and reliable form for both clinical use and research.
Antibacterial Efficacy
While direct comparative studies quantifying the minimum inhibitory concentration (MIC) of pure houttuynin are scarce due to its instability, extensive research has been conducted on this compound and its analogue, sodium new houttuyfonate. The data consistently demonstrates their efficacy against a range of bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogues against Various Bacterial Strains
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | 4000 | [1] |
| This compound | Staphylococcus aureus (MRSA) | 60 - 80 | [2] |
| Sodium New Houttuyfonate | Staphylococcus aureus (MRSA) | 16 - 64 | [3][4] |
| This compound | Candida auris (Fluconazole-resistant) | 32 - 128 | [5] |
| Sodium New Houttuyfonate | Candida auris (Fluconazole-resistant) | 32 - 128 | [5] |
Anti-inflammatory Activity
Table 2: Anti-inflammatory Effects of this compound in vitro
| Compound | Cell Line | Treatment | Effect | Reference |
| This compound | RAW264.7 Macrophages | LPS-stimulated | Dose-dependent decrease in TNF-α and IL-1β production | [6] |
| This compound | Bovine Mammary Epithelial Cells | LPS-stimulated | Significant inhibition of TNF-α, IL-1β, and IL-6 production | [7] |
| This compound | Bovine Endometrial Epithelial Cells | LPS-stimulated | Significant decrease in TNF-α, IL-1β, IL-6, and IL-8 expression | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Isolated colonies of the test bacterium are cultured in a suitable broth medium to achieve a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL concentration.
-
Serial Dilution of the Antimicrobial Agent: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) of the microorganism is observed.[3][9][10][11][12]
In Vitro Anti-inflammatory Assay using LPS-stimulated RAW264.7 Macrophages
This assay is commonly used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Seeding: RAW264.7 macrophage cells are cultured and seeded into multi-well plates.
-
Pre-treatment with Test Compound: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.
-
LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response, leading to the production of cytokines such as TNF-α and IL-1β.
-
Measurement of Inflammatory Mediators: After a defined incubation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).[2][13][14][15]
-
Cell Viability Assay: A cell viability assay (e.g., MTT or MTS assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.[16][17][18][19]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][20][21] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Example
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
While houttuynin is the active chemical entity responsible for the therapeutic effects observed, its inherent instability makes it unsuitable for direct clinical use. This compound, as a stable derivative, serves as an effective prodrug that reliably delivers houttuynin to exert its antibacterial and anti-inflammatory actions. The available evidence strongly supports the efficacy of this compound in these therapeutic areas. A direct, quantitative comparison of the potency of pure houttuynin and this compound from a single study is not feasible due to the instability of houttuynin. Therefore, for research and drug development purposes, this compound is considered the more effective compound due to its superior stability and consistent pharmacological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 3. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of sodium new houttuyfonate alone and in combination with oxacillin or netilmicin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of this compound and sodium new houttuyfonate against Candida auris infection by affecting adhesion, aggregation, and biofilm formation abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of this compound and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits LPS-induced inflammatory response via suppressing TLR4/NF-ĸB signaling pathway in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits inflammation by blocking the MAPKs/NF-κB signaling pathways in bovine endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. francis-press.com [francis-press.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Sodium Houttuyfonate's Mechanism of Action in Different Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial mechanism of Sodium Houttuyfonate (SH) across various bacterial strains, with a focus on cross-validation of its effects. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and development in the field of antibacterial therapies.
Comparative Analysis of Antibacterial Activity
This compound (SH), a derivative of the natural compound Houttuynin from the plant Houttuynia cordata, has demonstrated broad-spectrum antibacterial activity.[1] Its efficacy, however, varies among different bacterial species, suggesting distinct and overlapping mechanisms of action. This section compares the in vitro susceptibility of key bacterial strains to SH and other common antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Bacterial Strain | This compound (SH) (µg/mL) | Penicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus (MRSA) | 16 - 80[2][3][4][5] | >128 | 1 | 0.5 |
| Staphylococcus aureus (ATCC 25923) | 60[4] | <1 | 0.25 | 0.25 |
| Pseudomonas aeruginosa | 4000[6][7] | >128 | 1 | 4 |
| Escherichia coli | Data Not Available | >128 | 0.25 | 2 |
Note: MIC values can vary depending on the specific strain and the experimental conditions. The data presented are ranges or specific values reported in the cited literature.
Cross-Validation of Mechanism of Action
The antibacterial effects of this compound are multifaceted, involving disruption of cellular structures and interference with key signaling pathways. Cross-validation of these mechanisms across different bacterial species reveals both common and strain-specific modes of action.
Disruption of Cell Membrane Integrity
A primary mechanism of SH is the disruption of the bacterial cell membrane. This has been observed in both Gram-positive and Gram-negative bacteria. In methicillin-resistant Staphylococcus aureus (MRSA), this membrane disruption is believed to contribute to the synergistic effects observed when SH is combined with β-lactam antibiotics and aminoglycosides. By compromising the cell membrane, SH may facilitate the entry of other antibiotics that would otherwise be less effective.
Inhibition of Biofilm Formation
SH has demonstrated significant activity against bacterial biofilms, a key virulence factor in many chronic infections.
-
Pseudomonas aeruginosa : SH effectively inhibits biofilm formation at various stages of development.[8] This is achieved, in part, by down-regulating the expression of genes involved in the biosynthesis of alginate, a major component of the P. aeruginosa biofilm matrix.[9]
-
Staphylococcus aureus : Studies have also shown that certain concentrations of SH can inhibit the formation of biofilms by S. aureus.[10]
Interference with Motility and Quorum Sensing
SH has been shown to impact bacterial motility and cell-to-cell communication (quorum sensing), which are crucial for virulence and pathogenesis.
-
Pseudomonas aeruginosa : SH has been observed to inhibit the swimming ability of P. aeruginosa.[11] Furthermore, it disrupts the quorum-sensing system by down-regulating the expression of genes such as lasI and lasR, which are central to the N-acyl homoserine lactone (AHL)-mediated signaling pathway.[12][13] This disruption leads to a decrease in the production of virulence factors like pyocyanin (B1662382) and LasA protease.[14]
The effect of SH on the quorum-sensing systems of other bacteria, such as S. aureus which utilizes an autoinducing peptide (AIP)-based system, requires further investigation to establish a clear cross-validation of this mechanism.
Modulation of Host Inflammatory Response
Beyond its direct antibacterial effects, SH also exhibits anti-inflammatory properties by modulating host signaling pathways. In studies involving P. aeruginosa and S. aureus infections, SH has been shown to suppress the p38 MAPK/ERK signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines. By inhibiting this pathway, SH can reduce the inflammatory response associated with bacterial infections.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Reagents: Prepare a stock solution of this compound in an appropriate solvent. Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted SH. Include a growth control well (bacteria and broth, no SH) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of SH that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
-
Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of SH along the y-axis and a second antimicrobial agent along the x-axis in a checkerboard fashion.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
-
Preparation: Prepare tubes containing CAMHB with SH at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without SH.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates. Incubate the plates overnight.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each SH concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Crystal Violet Biofilm Assay
-
Biofilm Formation: Add a standardized bacterial suspension to the wells of a 96-well microtiter plate and incubate for 24-48 hours to allow for biofilm formation.
-
Treatment: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add fresh medium containing various concentrations of SH to the wells and incubate for a further 24 hours.
-
Staining: Wash the wells with PBS again and then stain with a 0.1% crystal violet solution for 15-20 minutes.
-
Washing and Solubilization: Wash the wells with water to remove excess stain and allow the plate to air dry. Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Treat bacterial cultures with and without SH for a specified period. Extract total RNA from the bacterial cells using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., lasI, lasR, algD), and a suitable reference gene (e.g., 16S rRNA). Use a SYBR Green-based or probe-based detection method.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the SH-treated samples compared to the untreated control.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to investigate its mechanism of action.
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Inhibition of P. aeruginosa biofilm formation by SH.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound exhibits a complex and multifaceted mechanism of action that varies in its specific targets and efficacy across different bacterial strains. Its ability to disrupt cell membranes, inhibit biofilm formation, and interfere with quorum sensing makes it a promising candidate for further research and development, particularly in the context of combating antibiotic-resistant bacteria. The synergistic effects of SH with conventional antibiotics highlight its potential as an adjunctive therapy. Further cross-validation studies focusing on a wider range of clinically relevant bacteria are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Sodium New Houttuyfonate Alone and in Combination with Oxacillin or Netilmicin against Methicillin-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 3. In vitro activity of sodium new houttuyfonate alone and in combination with oxacillin or netilmicin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration the therapeutic effects of this compound combined with penicillin G on methicillin resistant staphylococcus aureus infected wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound affects production of N-acyl homoserine lactone and quorum sensing-regulated genes expression in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synergistic Interactions of Sodium Houttuyfonate with Traditional Chinese Medicine Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic interactions between Sodium Houttuyfonate (SH) and other traditional Chinese medicine (TCM) extracts. The focus is on antibacterial, anti-inflammatory, and antiviral activities, supported by experimental data and detailed protocols.
This compound, a stable derivative of houttuynin from Houttuynia cordata, is known for its broad-spectrum antibacterial, anti-inflammatory, and antiviral properties.[1][2] Emerging research indicates that its therapeutic efficacy can be significantly enhanced when used in combination with other TCM extracts, offering promising avenues for the development of novel therapies.
I. Synergistic Antibacterial Effects
The combination of this compound and its more stable form, Sodium New Houttuyfonate (SNH), with other TCM-derived compounds has shown significant synergistic activity against various bacterial strains, including drug-resistant variants.
A. Combination with Berberine
Berberine, an isoquinoline (B145761) alkaloid isolated from plants such as Coptis chinensis and Phellodendron chinense, exhibits synergistic antibacterial effects when combined with SNH, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA).
Quantitative Data Summary:
| Organism(s) | Compound Combination | Key Findings | Reference(s) |
| Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA) | Sodium New Houttuyfonate (SNH) and Berberine Chloride (BBR) | SNH exhibited anti-MRSA activity with a MIC90 of 64 μg/mL, while BBR showed weaker activity with a MIC90 of 512 μg/mL. In combination with 1/2 MIC of SNH, the MIC of BBR decreased by 4 to 64-fold. Time-kill assays demonstrated a synergistic bactericidal action against both growing and persistent MRSA and VISA strains. The combination was also effective in eradicating persister cells. | [3][4][5] |
| Heteroresistant Pseudomonas aeruginosa | This compound (SH) and Meropenem (MEM) | The MIC of SH was 4,000 μg/mL. The Fractional Inhibitory Concentration Index (FICI) for the combination was ≤0.5, indicating a synergistic effect. | [6][7][8] |
Mechanism of Synergistic Action:
The synergistic effect of SNH and Berberine is attributed to the disruption of the bacterial cell membrane by SNH. This disruption increases the permeability of the cell membrane, facilitating the entry of Berberine into the bacterial cell to exert its antibacterial effect. This mechanism is supported by scanning electron microscopy, which revealed a "rough" cell surface with granular formations, suggesting leakage of cellular contents after treatment with the SNH-Berberine combination.[3][4][5]
References
- 1. This compound: A review of its antimicrobial, anti-inflammatory and cardiovascular protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 4. actascientific.com [actascientific.com]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa [frontiersin.org]
- 8. Antibacterial activity and mechanism of this compound against heteroresistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Sodium Houttuyfonate
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and to minimize environmental impact. Sodium houttuyfonate, while a valuable compound in research, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and promoting responsible laboratory practices.
Immediate Safety and Disposal Overview
The primary directive for the disposal of this compound is to avoid discharge into the environment . According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, disposal via sinks or general waste streams is strictly prohibited. The mandated disposal method is through an approved chemical waste disposal service.[1]
All laboratory personnel handling this compound must be trained in proper chemical waste management procedures, which include correct labeling, storage, and segregation of waste to prevent hazardous chemical reactions.[2]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal requirements for this compound.
| Identifier | Information |
| Product Name | This compound |
| CAS Number | 83766-73-8 |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
| Primary Disposal Route | P501: Dispose of contents/container to an approved waste disposal plant. |
| Environmental Precautions | P273: Avoid release to the environment. |
Data sourced from this compound Safety Data Sheets.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the safe handling and disposal of this compound waste within a laboratory setting, in accordance with general chemical waste regulations such as the Resource Conservation and Recovery Act (RCRA).[2][3]
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety glasses or chemical goggles[4]
-
Chemical-resistant gloves (e.g., nitrile)[4]
-
Laboratory coat[4]
Waste Segregation and Collection
-
Prevent Mixing: Do not mix this compound waste with other incompatible chemical waste. It should be segregated to prevent unintended chemical reactions.[2][3]
-
Designated Waste Container: Collect all solid and liquid waste containing this compound in a designated, compatible, and leak-proof container.[3] The container must be in good condition and have a secure closure.[3]
-
Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[3]
Labeling of Waste Containers
Proper labeling is critical for safety and compliance. The waste container must be clearly labeled with the following information:[2][5]
-
The words "Hazardous Waste" [5]
-
The full chemical name: "this compound Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")[5]
-
The accumulation start date.
Storage of Chemical Waste
-
Satellite Accumulation Areas (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment system to prevent spills.[3]
-
Storage Conditions: Store the waste away from heat sources, direct sunlight, and incompatible materials.[2] The storage area should be well-ventilated.[3]
Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or approaching its designated storage time limit (often six to twelve months in academic labs), contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator.[3][6]
-
Licensed Waste Hauler: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[2][5] This company will transport the waste to an approved and licensed treatment, storage, and disposal facility (TSDF) for final disposition.[2]
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area if necessary.[1]
-
Contain the spill and prevent it from entering drains or water courses.[1][4]
-
Clean up the spill using appropriate absorbent materials.[4]
-
Collect the contaminated materials in a designated hazardous waste container and dispose of it following the procedures outlined above.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Sodium houttuyfonate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of Sodium Houttuyfonate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the necessary protective equipment.
| Protection Type | Required Equipment | Specifications and Use |
| Respiratory Protection | Dust respirator | Use when handling the powder form to prevent inhalation. Ensure a proper fit and follow local and national regulations.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile, butyl) are mandatory.[1][2] Change gloves regularly and immediately if contaminated, torn, or punctured.[3] |
| Eye Protection | Safety glasses and chemical goggles | Wear safety glasses for all procedures.[1] Use chemical goggles when there is a risk of splashing.[1] |
| Skin and Body Protection | Protective clothing and lab coat | Wear a lab coat or appropriate protective clothing to prevent skin exposure.[1] Ensure clothing has long sleeves.[2] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability and safety of this compound.
Handling Protocol:
-
Engineering Controls: Whenever possible, handle this compound in a laboratory fume hood to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with eyes, skin, and clothing.[1]
-
Hygiene: Wash hands and exposed skin thoroughly after handling and before eating, drinking, or smoking.[1][4]
-
Avoid Ingestion and Inhalation: Do not ingest or inhale the powder.[1]
Storage Protocol:
-
Store in a tightly sealed container to protect from air and light.[1]
-
Refrigerate or freeze at 2-8°C for optimal stability.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Spill and Disposal Plans
Immediate and correct response to spills and proper disposal of waste are crucial for laboratory and environmental safety.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: In case of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[1]
-
Containment: Wear appropriate PPE.[1] For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]
-
Decontamination: After removing the spilled material, decontaminate the spill site with a 10% caustic solution and ventilate the area until disposal is complete.[1]
Waste Disposal Protocol:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Containers should be disposed of in an approved waste disposal plant.[4] Do not allow the product to enter drains.[1]
Experimental Protocols and Visualized Workflows
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][5] This pathway is a key regulator of the inflammatory response. The diagram below illustrates the general mechanism of how this compound interferes with this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. This compound enhances the intestinal barrier and attenuates inflammation induced by Salmonella typhimurium through the NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits LPS‑induced mastitis in mice via the NF‑κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
